molecular formula C7H5BrO2 B172141 3-Bromo-5-hydroxybenzaldehyde CAS No. 199177-26-9

3-Bromo-5-hydroxybenzaldehyde

Cat. No.: B172141
CAS No.: 199177-26-9
M. Wt: 201.02 g/mol
InChI Key: XVFGERBEZKEGSS-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5BrO2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.62e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFGERBEZKEGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586363
Record name 3-Bromo-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199177-26-9
Record name 3-Bromo-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-hydroxybenzaldehyde

Introduction

This compound is an organic compound that serves as a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and other specialty chemicals.[1] Its bifunctional nature, possessing both an aldehyde and a phenolic hydroxyl group, along with a bromine substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows for its characterization.

Physicochemical Properties

The key are summarized in the table below. These values are critical for predicting its behavior in different solvents and reaction conditions, designing purification strategies, and ensuring proper storage.

PropertyValueSource
Molecular Formula C₇H₅BrO₂[1][2][3]
Molecular Weight 201.02 g/mol [1][2]
Appearance White to yellow or pale-orange solid.[3]ChemBK[1]
Melting Point 134-138 °C[1][4]
Boiling Point 292.0 ± 20.0 °C (Predicted)[1][4]
Density 1.737 ± 0.06 g/cm³ (Predicted)[1][4]
pKa 8.28 ± 0.10 (Predicted)[1]
Solubility Soluble in alcohol and ether; insoluble in water.[1]ChemBK[1]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C.[1][3][4]ChemBK[1][4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the hydroxyl (-OH), aldehyde (C=O), and C-Br bonds, by their vibrational frequencies.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (one end sealed)[7]

  • Thermometer[7]

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[7][8] This is achieved by tapping the open end of the tube into the sample and then dropping it through a long glass tube to pack the solid down.[8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in the heating block or oil bath of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[8] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[8]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[9] For a pure compound, this range is typically narrow (0.5-1.0°C).

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Vortex mixer or shaker

  • Graduated pipettes

  • Solvents (e.g., water, ethanol, diethyl ether)

Procedure:

  • Initial Test: Place approximately 25 mg of this compound into a small test tube.[10]

  • Solvent Addition: Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[10]

  • Mixing: After each addition, shake or vortex the test tube vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[10][11]

  • Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble.[10]

  • Temperature Control: For more precise measurements, the temperature should be controlled, as solubility is temperature-dependent.[11] This can be done using a water bath.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[12][13]

Apparatus:

  • Calibrated pH meter and electrode[14]

  • Burette

  • Magnetic stirrer and stir bar[14]

  • Beaker or reaction vessel[14]

  • Standardized titrant (e.g., 0.1 M NaOH)[14]

  • Standardized acid (e.g., 0.1 M HCl)[14]

  • Inert gas supply (e.g., nitrogen)[14]

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if needed) to a known concentration (e.g., 1 mM).[14]

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic side (e.g., pH 2) using 0.1 M HCl to ensure the phenolic hydroxyl group is fully protonated.[14]

  • Titration: Place the solution in a vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[14] Titrate the solution by adding small, precise increments of the 0.1 M NaOH titrant from the burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[14]

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the titration curve. It is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point (the inflection point of the curve) has been added.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.[5][16]

Procedure:

  • Sample Preparation: Dissolve approximately 10-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[17][18] The final volume should be around 0.6-0.7 mL.[19]

  • Instrument Setup: Insert the NMR tube into a spinner and place it in the NMR spectrometer.[18]

  • Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to make it as homogeneous as possible across the sample, which improves spectral resolution.[17]

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. This involves applying radio-frequency pulses and detecting the resulting signals from the nuclei.[5]

  • Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (typically to a residual solvent peak or an internal standard like TMS).[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within the molecule.[6][20]

Procedure (KBr Disk Method):

  • Sample Preparation: Grind 0.1-0.5 mg of the solid sample with about 100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[21]

  • Disk Formation: Place the powder mixture into a pellet press die. Apply high pressure (e.g., 10-12 tons/in²) for a few minutes to form a thin, transparent or translucent disk.[21]

  • Spectrum Acquisition: Remove the KBr disk from the die and place it in the sample holder of the IR spectrometer.[21]

  • Analysis: Run the IR scan, typically over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.[6]

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel or synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_methods Analytical Methods Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity Structure Structural Elucidation Purity->Structure MP Melting Point Determination Purity->MP Properties Physicochemical Profiling Structure->Properties NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Sol Solubility Studies Properties->Sol pKa pKa Determination Properties->pKa

Caption: Workflow for Synthesis and Characterization.

Experimental Flow for pKa Determination

This diagram details the sequential steps involved in the potentiometric titration method for determining the pKa value.

G start Start prep Sample Preparation Dissolve known mass of compound in suitable solvent start->prep calibrate Instrument Calibration Calibrate pH meter with standard buffers (pH 4, 7, 10) prep->calibrate adjust Initial pH Adjustment Add 0.1 M HCl to bring solution to ~pH 2 calibrate->adjust titrate Titration Add increments of 0.1 M NaOH while monitoring pH adjust->titrate plot Data Plotting Plot pH vs. Volume of NaOH added titrate->plot analyze Analysis Identify equivalence point and half-equivalence point plot->analyze result Result | pKa = pH at half-equivalence point analyze->result end End result->end

Caption: Protocol for Potentiometric pKa Determination.

References

Spectroscopic Data Analysis of 3-Bromo-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-5-hydroxybenzaldehyde, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols, and visualizes the analytical workflow and molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived data in public databases, some values are predicted based on established principles and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H~9.85Singlet-
Aromatic-H2~7.50Singlet-
Aromatic-H4~7.25Doublet~2.0
Aromatic-H6~7.25Doublet~2.0
Hydroxyl-H~10.5Broad Singlet-

Note: The provided ¹H NMR data is based on a single source and should be treated with caution. The assignment is tentative and requires experimental verification.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~192
C-OH~158
C-Br~123
C-CHO~138
C2~125
C4~118
C6~115

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
~2850, ~2750WeakC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1470Medium-StrongC=C stretch (aromatic)
~1200StrongC-O stretch (phenol)
~850StrongC-H bend (out-of-plane)
~680MediumC-Br stretch

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
200/202High[M]⁺ (Molecular ion peak with bromine isotopes)
199/201High[M-H]⁺
171/173Medium[M-CHO]⁺
121Medium[M-Br]⁺
92Medium[M-Br-CHO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are representative and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: 3-4 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 5 s

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

KBr Pellet Method:

  • Grind 1-2 mg of this compound with 100-200 mg of dry KBr powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted.

Attenuated Total Reflectance (ATR) Method:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum. A background spectrum of the clean, empty ATR crystal should be taken and subtracted.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Direct insertion probe or gas chromatography (GC) inlet.

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection Range: m/z 40-500.

Visualization of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and the molecular structure with key correlations.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data ¹H & ¹³C NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data (Vibrational Frequencies) IR->IR_Data MS_Data MS Data (m/z, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure and key NMR assignments for this compound.

Spectroscopic Analysis of 3-Bromo-5-hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

3-Bromo-5-hydroxybenzaldehyde is an aromatic aldehyde with the chemical formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol .[1] Its structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group at positions 3, 5, and 1, respectively. The presence of these functional groups gives the molecule distinct spectroscopic signatures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, C=O, C-H, and C-Br bonds, as well as aromatic C=C stretching.

Predicted Infrared Absorption Data

The following table summarizes the expected major IR absorption peaks for this compound. These predictions are based on the known absorption ranges for similar aromatic compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch (phenolic)3200 - 3600Strong, Broad
Aldehyde (-CHO)C-H Stretch2820 - 2880 and 2720 - 2780Medium to Weak
Aldehyde (-CHO)C=O Stretch1680 - 1700Strong
Aromatic RingC=C Stretch1550 - 1600Medium to Strong
Aromatic RingC-H Bending (out-of-plane)800 - 900Strong
Aryl HalideC-Br Stretch500 - 600Medium to Strong
Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an Attenuated Total Reflectance (ATR)-FTIR spectrum is as follows:

  • Sample Preparation: Ensure the this compound sample is a dry, solid powder.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the sample onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

    • Label the significant peaks and compare them with the expected values.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. Electron Ionization (EI) is a common technique used for the analysis of small organic molecules.

Predicted Mass Spectrometry Data

Upon electron ionization, this compound is expected to form a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of similar intensity, separated by 2 m/z units. The primary fragmentation pathways for benzaldehydes typically involve the loss of the formyl group or its components.

The following table outlines the predicted major fragments for this compound in an EI mass spectrum.

m/z Value Proposed Fragment Ion Neutral Loss Notes
200/202[C₇H₅BrO₂]⁺-Molecular ion (M⁺/M+2⁺)
199/201[C₇H₄BrO₂]⁺HLoss of a hydrogen radical
171/173[C₆H₄BrO]⁺CHOLoss of the formyl radical
143/145[C₅H₄Br]⁺COSubsequent loss of carbon monoxide from the [M-CHO]⁺ fragment
92[C₆H₄O]⁺BrLoss of a bromine radical
64[C₅H₄]⁺COSubsequent loss of carbon monoxide from the [M-Br]⁺ fragment
Experimental Protocol for Mass Spectrometry

A general procedure for acquiring an EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-400.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

  • Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound will show the molecular ion and characteristic fragment ions.

Visualizing Spectroscopic Workflows and Fragmentation

General Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample Dissolved_Sample Dissolved Sample Sample->Dissolved_Sample Dissolve in volatile solvent IR FTIR-ATR Spectroscopy Sample->IR GCMS GC-MS Analysis Dissolved_Sample->GCMS IR_Spectrum IR Spectrum IR->IR_Spectrum MS_Spectrum Mass Spectrum GCMS->MS_Spectrum Structure Structural Elucidation IR_Spectrum->Structure MS_Spectrum->Structure

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The diagram below outlines the predicted major fragmentation pathway for this compound under electron ionization.

G Predicted EI-MS Fragmentation of this compound mol_ion [C₇H₅BrO₂]⁺˙ m/z 200/202 frag1 [C₇H₄BrO₂]⁺ m/z 199/201 mol_ion->frag1 - H• frag2 [C₆H₄BrO]⁺ m/z 171/173 mol_ion->frag2 - CHO• frag4 [C₆H₄O]⁺˙ m/z 92 mol_ion->frag4 - Br• frag3 [C₅H₄Br]⁺ m/z 143/145 frag2->frag3 - CO frag5 [C₅H₄]⁺˙ m/z 64 frag4->frag5 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

This guide provides a foundational understanding of the expected IR and mass spectral characteristics of this compound. Experimental verification is recommended to confirm these predictions.

References

An In-depth Technical Guide to 5-Bromo-3,4-dihydroxybenzaldehyde (BDB): Characterization, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3,4-dihydroxybenzaldehyde (BDB), a marine-derived bromophenol with significant therapeutic potential. While the initial query focused on CAS number 199177-26-9 (5-Bromo-3-hydroxybenzaldehyde), the substantial body of research on the closely related compound, 5-Bromo-3,4-dihydroxybenzaldehyde, necessitates a focused analysis of its properties and biological activities. This document details its chemical and physical characteristics, summarizes its multifaceted biological effects, including hair growth promotion and skin protection, and elucidates the underlying signaling pathways. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Chemical Characterization and Properties

5-Bromo-3,4-dihydroxybenzaldehyde is a brominated phenolic compound isolated from marine red algae. Its fundamental properties are summarized below.

Physicochemical Properties
PropertyValueReference
CAS Number 2973-76-4 (for 3-Bromo-4,5-dihydroxybenzaldehyde)N/A
Molecular Formula C₇H₅BrO₃N/A
Molecular Weight 217.02 g/mol N/A
Appearance SolidN/A
Solubility Soluble in organic solventsN/A
Chemical Structure
O=C[C]1=CC(Br)=C(O)C(O)=C1

Synthesis

A general synthesis method for a related compound, 3-bromo-5-hydroxybenzaldehyde, involves the reaction of 3,5-dibromophenol with n-butyllithium followed by the addition of N,N-dimethylformamide (DMF).[1] This is followed by quenching with a saturated ammonium chloride solution and purification by silica gel column chromatography.[1]

Biological Activity and Mechanism of Action

5-Bromo-3,4-dihydroxybenzaldehyde (BDB) has demonstrated a range of biological activities, primarily related to dermatology and cellular protection.

Hair Growth Promotion

BDB has been shown to promote hair growth by influencing the hair cycle.[1] It stimulates the anagen (growth) phase and inhibits the catagen (regression) phase through the modulation of key signaling pathways in dermal papilla cells (DPCs).[1]

  • Activation of Wnt/β-catenin Pathway: BDB induces the phosphorylation of GSK3β, leading to the activation of β-catenin, a key regulator of hair follicle development.[1]

  • Induction of Autophagy: The compound increases the levels of autophagic vacuoles and regulatory proteins such as Atg7, Atg5, Atg16L, and LC3B in DPCs.[1]

  • Inhibition of TGF-β Pathway: BDB inhibits the phosphorylation of Smad2, a downstream effector of the TGF-β pathway, which is known to promote the transition to the catagen phase.[1]

Skin Protection and Anti-inflammatory Effects

BDB exhibits significant protective effects on skin cells, particularly keratinocytes, against various stressors.

  • Antioxidant Activity: BDB protects skin cells from oxidative damage induced by H₂O₂ and UVB radiation.[2] This protective effect is mediated by the activation of the Nrf2/HO-1 pathway.[2][3] BDB induces the phosphorylation of ERK and Akt, which in turn leads to the activation of the transcription factor Nrf2 and the subsequent upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[2]

  • Anti-inflammatory Activity: BDB suppresses inflammation stimulated by TNF-α/IFN-γ in HaCaT keratinocytes.[3] It achieves this by downregulating the expression of inflammatory cytokines and chemokines through the modulation of the NF-κB and MAPK signaling pathways.[3]

  • Skin Barrier Function: The compound helps to preserve skin moisturization and tight junction stability, thereby protecting against the deterioration of the skin barrier.[3]

Experimental Protocols

Hair Growth Assay in Rat Vibrissa Follicles

This ex vivo model is utilized to assess the direct effect of compounds on hair fiber elongation.

  • Follicle Isolation: Vibrissa follicles are isolated from the mystical pads of rats.

  • Culture: The isolated follicles are cultured in a suitable medium (e.g., Williams E medium) supplemented with serum, antibiotics, and the test compound (BDB) at various concentrations.

  • Measurement: The length of the hair shafts is measured daily using a microscope equipped with an eyepiece micrometer.

  • Analysis: The change in hair length over time is calculated and compared between control and treated groups.

Experimental_Workflow_Hair_Growth_Assay cluster_preparation Preparation cluster_culture Culture cluster_analysis Analysis isolation Isolate Rat Vibrissa Follicles culture Culture Follicles with BDB or Control isolation->culture Explant measurement Measure Hair Shaft Length Daily culture->measurement Incubate analysis Compare Hair Elongation measurement->analysis Data Collection

Western Blot Analysis of Signaling Proteins

This technique is employed to quantify the expression and phosphorylation status of proteins within specific signaling pathways.

  • Cell Culture and Treatment: Dermal papilla cells or keratinocytes are cultured and treated with BDB for specified durations.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-GSK3β, β-catenin, phospho-Smad2) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Experimental_Workflow_Western_Blot cluster_sample_prep Sample Preparation cluster_blotting Blotting cluster_detection Detection & Analysis cell_treatment Cell Culture & BDB Treatment protein_extraction Protein Extraction cell_treatment->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Transfer sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting detection ECL Detection immunoblotting->detection analysis Densitometry detection->analysis

Signaling Pathways

Wnt/β-catenin and TGF-β Signaling in Hair Growth

Hair_Growth_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_tgf TGF-β Pathway BDB_wnt 5-Bromo-3,4-dihydroxybenzaldehyde pGSK3b p-GSK3β (Inactive) BDB_wnt->pGSK3b Activates beta_catenin β-catenin (Active) pGSK3b->beta_catenin Stabilizes hair_growth Hair Growth (Anagen Phase) beta_catenin->hair_growth Promotes BDB_tgf 5-Bromo-3,4-dihydroxybenzaldehyde pSmad2 p-Smad2 BDB_tgf->pSmad2 Inhibits TGFb TGF-β TGFb->pSmad2 Activates catagen Hair Loss (Catagen Phase) pSmad2->catagen Promotes

Nrf2/HO-1 and NF-κB/MAPK Signaling in Skin Protection

Skin_Protection_Signaling cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB/MAPK Pathway BDB_nrf2 5-Bromo-3,4-dihydroxybenzaldehyde ERK_Akt p-ERK / p-Akt BDB_nrf2->ERK_Akt Activates Nrf2 Nrf2 Activation ERK_Akt->Nrf2 HO1 HO-1 Expression Nrf2->HO1 antioxidant Antioxidant Response HO1->antioxidant Stress Oxidative Stress (e.g., TNF-α/IFN-γ) NFkB_MAPK NF-κB & MAPK Activation Stress->NFkB_MAPK BDB_nfkb 5-Bromo-3,4-dihydroxybenzaldehyde BDB_nfkb->NFkB_MAPK Inhibits Inflammation Inflammation NFkB_MAPK->Inflammation

Conclusion

5-Bromo-3,4-dihydroxybenzaldehyde is a promising natural compound with well-documented therapeutic effects, particularly in the fields of dermatology and cellular protection. Its ability to modulate multiple key signaling pathways, including Wnt/β-catenin, TGF-β, Nrf2/HO-1, and NF-κB, underscores its potential for development as a novel therapeutic agent for conditions such as hair loss and inflammatory skin disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this intriguing marine-derived molecule.

References

Solubility and Synthesis of 3-Bromo-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics and synthetic pathways of 3-Bromo-5-hydroxybenzaldehyde, a significant intermediate in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound, this document presents qualitative information and leverages data from a closely related isomer, 3-Bromo-4-hydroxybenzaldehyde, to provide a comprehensive understanding. Additionally, it outlines a detailed experimental protocol for solubility determination and visualizes a typical synthetic workflow.

Core Properties of this compound

Before delving into its solubility, a summary of the key physicochemical properties of this compound is essential for its handling and application.

PropertyValue
CAS Number 199177-26-9[1]
Molecular Formula C₇H₅BrO₂[1]
Molecular Weight 201.02 g/mol [1]
Appearance White to yellow to pale-orange to brown or light-red to red or purple solid
Melting Point 134-138 °C[1]
Boiling Point 292.0±20.0 °C (Predicted)[1]
Density 1.737±0.06 g/cm³ (Predicted)[1]

Solubility Profile

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in alcohol and ether solvents, while it is insoluble in water[1]. This general solubility behavior is typical for small aromatic molecules with a polar hydroxyl group and a larger, less polar bromobenzaldehyde structure.

Quantitative Solubility of 3-Bromo-4-hydroxybenzaldehyde (Isomer)

In the absence of specific quantitative data for this compound, the following table presents the mole fraction solubility of its isomer, 3-Bromo-4-hydroxybenzaldehyde, in a range of organic solvents at various temperatures. This data was determined using the reliable saturation shake-flask method and provides a valuable reference for estimating the solubility behavior of this compound in similar solvent systems[2].

Table 1: Mole Fraction Solubility (x₁) of 3-Bromo-4-hydroxybenzaldehyde in Various Organic Solvents at Different Temperatures (K) [2]

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
Methanol0.01090.01280.01510.01770.02080.02450.02880.03380.03960.0464
Ethanol0.01910.02220.02580.02990.03460.04010.04640.05360.06190.0714
n-Propanol0.02530.02920.03370.03890.04480.05160.05940.06830.07840.0900
Isopropanol0.02270.02630.03050.03530.04090.04730.05470.06320.07290.0841
n-Butanol0.03410.03910.04480.05140.05890.06750.07740.08860.10150.1162
Isobutanol0.03150.03630.04180.04810.05530.06350.07290.08370.09600.1101
n-Pentanol0.03840.04400.05040.05780.06620.07590.08700.09970.11430.1310
n-Octanol0.05300.06020.06840.07760.08810.10000.11350.12880.14620.1660
Ethylene Glycol0.01190.01390.01630.01910.02240.02620.03070.03590.04200.0491
Acetonitrile0.01250.01470.01720.02020.02370.02770.03240.03780.04410.0514
Ethyl Acetate0.02780.03240.03770.04380.05080.05890.06820.07890.09120.1054
1,4-Dioxane0.04680.05470.06390.07440.08660.10070.11700.13570.15740.1824
DMSO0.03790.04490.05310.06260.07360.08640.10130.11850.13850.1617
DMF0.05260.06220.07340.08640.10150.11890.13910.16240.18930.2204
Cyclohexane0.00040.00050.00060.00070.00080.00100.00120.00140.00170.0020
Water0.00010.00010.00010.00020.00020.00020.00030.00030.00040.0005

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely used and reliable isothermal saturation shake-flask method[2][3].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with airtight caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This step is critical to prevent any undissolved solid from being included in the sample.

    • Immediately dilute the filtered sample with a known volume of the solvent to prevent precipitation and to bring the concentration within the analytical range of the measurement instrument.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the mole fraction solubility (x₁) using the following equation: x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where:

      • m₁ and m₂ are the masses of the solute and solvent, respectively.

      • M₁ and M₂ are the molar masses of the solute and solvent, respectively.

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G A Add Excess Solute to Vials B Add Known Volume of Solvent A->B C Equilibrate in Thermostatic Shaker (24-72h at constant T) B->C D Settle Undissolved Solid C->D E Withdraw and Filter Supernatant D->E F Dilute Sample E->F G Analyze Concentration (e.g., HPLC-UV) F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Synthesis of this compound

A common synthetic route to this compound involves the selective monobromination of 3,5-dibromophenol followed by formylation.

The following diagram outlines the key steps in this synthetic pathway.

G cluster_0 Reaction Steps cluster_1 Work-up and Purification A 3,5-Dibromophenol in THF B Add n-BuLi at -78°C A->B C Stir at -78°C B->C D Add dry DMF at -78°C C->D E Warm to Room Temperature and Stir D->E F Quench with Saturated NH₄Cl E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate under Reduced Pressure H->I J Purify by Silica Gel Chromatography I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Representative Signaling Pathway

While no signaling pathways directly involving this compound have been documented in the reviewed literature, a study on the structurally similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has shown its involvement in attenuating allergic contact dermatitis. BDB was found to promote the generation of CD4+Foxp3+ regulatory T cells (Tregs) and augment the function of M2 macrophages, which have anti-inflammatory properties.

The following diagram illustrates this hypothetical signaling pathway, which may provide insights into the potential biological activities of this compound, though further research is required to establish a direct link.

G A 3-Bromo-4,5-dihydroxybenzaldehyde (Analogue Compound) B M2 Macrophages A->B Augments function D CD4+Foxp3+ Tregs (Regulatory T cells) B->D Mediates differentiation C CD4+ T Cells C->D Differentiates into E Suppression of Th1, Th2, Th17 Cytokines D->E Leads to F Attenuation of Allergic Contact Dermatitis E->F Results in

Caption: Hypothetical signaling pathway based on an analogue.

References

Crystal Structure Analysis of 3-Bromo-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential structural characteristics of 3-Bromo-5-hydroxybenzaldehyde. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document outlines the essential experimental protocols for its determination via single-crystal X-ray diffraction. Furthermore, it presents exemplary crystallographic data, based on closely related structures, to provide a predictive framework for its molecular geometry and packing. This guide also explores the potential biological relevance of this compound by detailing the Nrf2/HO-1 signaling pathway, a key cellular stress response mechanism modulated by other brominated phenolic compounds. The included workflows and diagrams serve as a practical resource for researchers engaged in the structural analysis and application of novel small molecules.

Introduction

This compound is an aromatic organic compound featuring a hydroxyl, a bromo, and an aldehyde functional group. The precise arrangement of these substituents on the benzene ring dictates its chemical reactivity, physical properties, and potential biological activity. Understanding the three-dimensional structure at an atomic level is paramount for rational drug design, materials science, and fundamental chemical research. X-ray crystallography is the definitive method for elucidating the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2][3]

While the crystal structure of this compound has not been experimentally determined, this guide provides a robust framework for its analysis. The protocols and data herein are compiled from established crystallographic practices and data from analogous compounds.

Experimental Protocols: A Roadmap to Crystal Structure Determination

The determination of a small molecule crystal structure is a multi-step process that begins with synthesis and culminates in the refinement of the crystallographic model.[2][3]

Synthesis of this compound

A common synthetic route to this compound involves the bromination of a suitable benzaldehyde precursor. The following is a generalized synthetic protocol:

  • Starting Material: 3-Hydroxybenzaldehyde.

  • Reagents: A brominating agent such as N-Bromosuccinimide (NBS) and a suitable solvent (e.g., acetonitrile or a chlorinated solvent). A catalyst, such as a Lewis acid, may be employed.

  • Procedure:

    • Dissolve 3-Hydroxybenzaldehyde in the chosen solvent in a round-bottom flask.

    • Slowly add the brominating agent to the solution, maintaining a specific temperature (e.g., 0 °C to room temperature) to control the reaction and minimize side products.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

    • Perform an aqueous workup to separate the organic and aqueous layers.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound using column chromatography or recrystallization to obtain a high-purity sample suitable for crystallization.

Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[1][2] For a small organic molecule like this compound, several methods can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel that contains a "reservoir" solution of a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. Common setups include hanging drop and sitting drop methods.[1]

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility with temperature can lead to the growth of single crystals.

X-ray Diffraction Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[3] An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.

Data Presentation: Exemplary Crystallographic Data

The following table presents hypothetical, yet realistic, crystallographic data for this compound. These values are based on the analysis of similar small organic molecules and serve as a predictive reference.

Parameter Exemplary Value
Chemical Formula C₇H₅BrO₂
Formula Weight 201.02 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.00 Å, b = 15.00 Å, c = 7.50 Å, β = 110.0°
Volume 740.0 ų
Z (Molecules per unit cell) 4
Calculated Density 1.80 g/cm³
Absorption Coefficient 5.00 mm⁻¹
Temperature 100 K
Wavelength (Mo Kα) 0.71073 Å
Reflections Collected ~5000
Independent Reflections ~1500
R-factor (R1) ~0.04
Goodness-of-fit (S) ~1.05

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and a potentially relevant biological pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 3-Bromo-5- hydroxybenzaldehyde purification Purification (Chromatography/ Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Model Refinement & Validation structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Figure 1: Experimental Workflow for Crystal Structure Analysis.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2 Nrf2 keap1 Keap1 nrf2->keap1 Binding proteasome Proteasome nrf2->proteasome Degradation nrf2_n Nrf2 nrf2->nrf2_n Translocation cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 Recruits cul3->nrf2 Ubiquitination stress Oxidative Stress (e.g., Bromophenols) stress->keap1 Inactivation maf Maf nrf2_n->maf Dimerization are ARE (Antioxidant Response Element) nrf2_n->are Binding maf->are Binding ho1 HO-1 Gene are->ho1 Transcription antioxidant_proteins Antioxidant Proteins (e.g., HO-1) ho1->antioxidant_proteins

Figure 2: The Nrf2/HO-1 Signaling Pathway.

Potential Biological Significance

While the biological activities of this compound are not yet characterized, related bromophenol compounds have demonstrated significant biological effects.[5] For instance, certain brominated phenols isolated from marine algae exhibit antioxidant, anti-inflammatory, and even antitumor properties.[5] Many phenolic compounds exert their protective effects by modulating cellular signaling pathways, such as the Keap1-Nrf2 pathway.[6][7][8]

The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress.[9][10][11][12][13] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation.[9][10] Upon exposure to oxidative stress, which can be induced by compounds like bromophenols, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus.[9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1).[9][10][12] The potential for this compound to modulate this pathway warrants further investigation and could be a promising avenue for drug development.

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. Although a definitive structure is not yet available, the detailed experimental protocols and exemplary data offer a valuable resource for researchers. The provided visualizations of the experimental workflow and the Nrf2/HO-1 signaling pathway serve to contextualize the structural data within a broader scientific and therapeutic landscape. The elucidation of the precise three-dimensional structure of this compound will be a critical step in unlocking its full potential in materials science and drug discovery.

References

Quantum Chemical Calculations for 3-Bromo-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzaldehyde is a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research areas. Its bromine and hydroxyl substitutions on the benzene ring are expected to modulate its electronic properties and reactivity, making it a potential building block for novel organic materials and therapeutic agents. Understanding the molecule's structural, electronic, and vibrational characteristics at a quantum mechanical level is crucial for predicting its behavior in different chemical environments and for designing new molecules with desired properties.

Computational Methodology: A Detailed Protocol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the properties of molecular systems.[1][2] The following protocol outlines a typical computational workflow for the theoretical study of this compound.

Molecular Structure Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy geometry on the potential energy surface.

Protocol:

  • Initial Structure: The initial molecular structure of this compound can be built using molecular modeling software such as GaussView.

  • Computational Method: Geometry optimization is commonly performed using DFT with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][3]

  • Basis Set: A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.[1][3] This basis set includes diffuse functions (++) to describe anions and excited states better, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Software: The calculations are typically carried out using quantum chemistry software packages like Gaussian.[1]

  • Verification: The optimized structure is confirmed to be a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable geometry.[1][2]

Vibrational Analysis

Vibrational frequency calculations not only confirm the stability of the optimized geometry but also provide a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental data to validate the computational model.

Protocol:

  • Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Scaling: The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, the computed frequencies are typically scaled by an appropriate scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[4]

  • Assignment: The vibrational modes are assigned to specific molecular motions (e.g., C-H stretch, C=O stretch) by visualizing the animations of the vibrations and analyzing the potential energy distribution (PED).

Electronic Properties

The electronic properties of a molecule, such as the distribution of electrons and the energies of the frontier molecular orbitals, are crucial for understanding its reactivity.

Protocol:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure calculation. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5][6] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It is a useful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[1][6][7] The color-coding on the MEP surface typically ranges from red (most negative potential) to blue (most positive potential).

  • Mulliken Atomic Charges: Mulliken population analysis provides a way to partition the total charge of the molecule among its constituent atoms. These atomic charges can offer insights into the charge distribution and reactive sites.

NMR Chemical Shift Calculation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra.

Protocol:

  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[8]

  • Calculation Parameters: The calculation is performed at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry.

  • Referencing: The calculated absolute chemical shieldings are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Expected Results and Data Presentation

Based on studies of similar molecules, the following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented here are illustrative and based on data for isomers.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.39C6-C1-C2120.0
C2-C31.39C1-C2-C3120.0
C3-C41.39C2-C3-C4120.0
C4-C51.39C3-C4-C5120.0
C5-C61.39C4-C5-C6120.0
C1-H1.08C5-C6-C1120.0
C3-Br1.90C2-C3-Br120.0
C5-O1.36C4-C5-O120.0
C-C(aldehyde)1.48C2-C1-C(ald)120.0
C=O(aldehyde)1.22C1-C(ald)-O122.0
O-H0.96C5-O-H109.5
Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)
ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (PED)
ν136503508O-H stretch
ν231002980C-H stretch (aromatic)
ν317001634C=O stretch (aldehyde)
ν416001538C=C stretch (aromatic)
ν513501298C-O stretch
ν612501202C-H in-plane bend
ν7700673C-Br stretch
Table 3: Calculated Electronic Properties (Illustrative)
PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Ionization Potential6.5
Electron Affinity1.8
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (Illustrative)
AtomCalculated Chemical Shift (ppm)
H (aldehyde)9.8
H (aromatic)7.0 - 7.5
H (hydroxyl)5.5
C (aldehyde)190
C (aromatic)110 - 160
C-Br115
C-OH155

Visualizations

Visual representations are crucial for understanding the abstract data generated from quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->optimization freq_calc Vibrational Frequency Calculation optimization->freq_calc electronic_prop Electronic Properties (HOMO-LUMO, MEP) optimization->electronic_prop nmr_calc NMR Chemical Shift Calculation (GIAO) optimization->nmr_calc optimized_geom Optimized Geometry freq_calc->optimized_geom vibrational_spectra Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra electronic_data Electronic Data (Energy Gap, Reactivity) electronic_prop->electronic_data nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations on a molecule like this compound.

homo_lumo cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO_level LUMO_level energy_gap Energy Gap (ΔE) LUMO_level->HOMO_level

Caption: A conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap, which is crucial for determining chemical reactivity.

Conclusion

Quantum chemical calculations provide a powerful framework for the in-depth characterization of molecules like this compound. By employing methods such as Density Functional Theory, researchers can obtain valuable data on molecular geometry, vibrational frequencies, electronic properties, and NMR chemical shifts. This theoretical insight is indispensable for understanding the molecule's intrinsic properties, predicting its reactivity, and guiding the design of new functional materials and pharmaceutical agents. Although specific computational data for this compound is pending in the literature, the methodologies and expected results outlined in this guide, based on analogous compounds, provide a solid foundation for future computational investigations of this and related molecules.

References

A Technical Deep Dive: 3-Bromo-5-hydroxybenzaldehyde - Reconciling Theoretical Predictions with Experimental Observations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Bromo-5-hydroxybenzaldehyde, a significant organic compound with applications in pharmaceutical and chemical synthesis. By juxtaposing theoretical data with experimental findings, this document serves as a critical resource for professionals engaged in drug discovery and development. The guide offers a thorough examination of the compound's spectroscopic properties and outlines detailed experimental protocols for its synthesis and characterization.

Core Data Summary

A holistic understanding of a molecule's properties is paramount in scientific research. The following tables present a consolidated view of the theoretical and experimental data for this compound, facilitating a direct comparison of its key characteristics.

Table 1: Physicochemical and Computed Properties

PropertyTheoretical ValueExperimental ValueSource
Molecular FormulaC₇H₅BrO₂C₇H₅BrO₂-
Molecular Weight201.02 g/mol -PubChem[1]
Monoisotopic Mass199.94729 Da-PubChem[1]
XlogP1.7-PubChem[1]
Topological Polar Surface Area37.3 Ų-PubChem[1]
Melting Point-100-102 °CChemBK[2]

Table 2: Experimental ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.5Broad Singlet1H-OH
9.85Singlet1H-CHO
7.50Singlet1HAr-H
7.25Doublet2HAr-H
(Solvent: DMSO-d₆, Frequency: 400 MHz)[3]

Note on ¹H NMR Data: The reported experimental ¹H NMR data from ChemicalBook presents a singlet and a doublet for the three aromatic protons.[3] A more anticipated pattern, based on the structure, would be three distinct signals in the aromatic region. This discrepancy may arise from the specific solvent effects of DMSO-d₆ or potential overlapping of signals. Further analysis, including 2D NMR techniques, would be beneficial for unambiguous assignment.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound[3]

A solution of 3,5-dibromophenol (2.5 g, 9.92 mmol) in tetrahydrofuran (THF, 25 mL) is cooled to -78°C. To this, 2.5 M n-butyllithium (n-BuLi, 7.9 mL, 19.84 mmol) is added dropwise over 15 minutes. The reaction mixture is stirred at -78°C for an additional 20 minutes. Subsequently, dry N,N-dimethylformamide (DMF, 15.29 mL, 198.4 mmol) is added dropwise, and the mixture is maintained at -78°C for 30 minutes. The reaction is then allowed to warm to room temperature and stirred for 1 hour. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (200 mL) and extracted with ethyl acetate (3 x 250 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (100-200 mesh) using a hexane-ethyl acetate gradient (0-6% ethyl acetate) to yield this compound as a white solid (1.0 g, 50.12% yield).[3]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product A 3,5-Dibromophenol in THF D Addition of n-BuLi at -78°C A->D B n-Butyllithium B->D C N,N-Dimethylformamide (DMF) E Addition of DMF at -78°C C->E D->E F Warm to Room Temperature E->F G Quench with NH4Cl (aq) F->G H Ethyl Acetate Extraction G->H I Drying and Concentration H->I J Silica Gel Chromatography I->J K This compound J->K

Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹³C NMR Spectroscopy (General Protocol): A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency appropriate for ¹³C observation (e.g., 100 or 125 MHz). Proton decoupling is typically employed to simplify the spectrum.

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Electron Ionization (EI) Mass Spectrometry (General Protocol): A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is ionized using a standard electron energy of 70 eV. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

Comparative Analysis of Spectroscopic Data

A direct comparison of experimental and theoretical spectroscopic data for this compound is currently limited by the availability of published theoretical spectra for this specific molecule. However, valuable insights can be gained by comparing the available experimental data with that of structurally similar compounds.

¹H NMR: The experimental chemical shifts for this compound in DMSO-d₆ show the aldehydic proton at a downfield position (9.85 ppm) and the phenolic proton as a broad signal at 10.5 ppm.[3] The aromatic protons appear at 7.50 ppm and 7.25 ppm.[3] For comparison, the predicted ¹H NMR spectrum of the related compound 3-bromo-5-hydroxy-4-methoxybenzaldehyde in H₂O shows aromatic protons in a similar region. The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, which is consistent with experimental observations.

Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available in the searched literature. However, key characteristic absorption bands can be predicted. A strong absorption band corresponding to the C=O stretch of the aldehyde group is expected around 1700-1680 cm⁻¹. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring are expected around 3100-3000 cm⁻¹, and the C-Br stretching vibration would appear at lower wavenumbers, typically in the fingerprint region.

Logical Relationships and Workflows

The characterization and analysis of this compound follow a logical progression, starting from its synthesis and purification, followed by a suite of spectroscopic analyses to confirm its structure and purity.

Characterization_Workflow A Synthesis of this compound B Purification (Column Chromatography) A->B C Purity Assessment (e.g., TLC, HPLC) B->C D Structural Elucidation C->D E ¹H NMR Spectroscopy D->E F ¹³C NMR Spectroscopy D->F G IR Spectroscopy D->G H Mass Spectrometry D->H I Data Interpretation and Comparison E->I F->I G->I H->I J Confirmation of Structure I->J

Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound by presenting available experimental data alongside theoretical considerations derived from analogous compounds. While a complete dataset for a direct theoretical versus experimental comparison remains to be fully established in the literature, this compilation serves as a valuable starting point for researchers. The detailed synthesis and general characterization protocols offer practical guidance for the laboratory setting. Further research, particularly involving the acquisition and publication of a complete set of experimental spectra and computational studies on this specific molecule, will be instrumental in further refining our understanding of its properties and potential applications.

References

The Synthesis and History of 3-Bromo-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-5-hydroxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive aldehyde group and a phenolic hydroxyl group on a halogenated benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and material science. This guide provides an in-depth look at its synthetic history, detailed experimental protocols, and relevant physicochemical data.

Discovery and Synthetic Evolution

The specific historical discovery of this compound is not prominently documented in singular, landmark publications. Instead, its emergence is tied to the broader development of synthetic methodologies for substituted benzaldehydes. A common and effective method for its preparation involves the selective formylation of a di-substituted phenol. This approach highlights a key strategy in organic synthesis: the manipulation of directing groups on an aromatic ring to achieve desired substitution patterns.

One of the well-established modern synthetic routes starts from 3,5-dibromophenol. This method utilizes a lithium-halogen exchange reaction followed by formylation. The process is carried out at very low temperatures to ensure selectivity and prevent side reactions.

Synthetic Methodology: From 3,5-Dibromophenol

A primary route for synthesizing this compound involves the mono-formylation of 3,5-dibromophenol. This process is achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[1]

Materials:

  • 3,5-dibromophenol

  • n-butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • Dry N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A solution of 3,5-dibromophenol (1 equivalent) is prepared in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-butyllithium (n-BuLi) solution (2 equivalents) is added dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for an additional 20 minutes.

  • Dry N,N-dimethylformamide (DMF) (20 equivalents) is then added dropwise to the mixture.

  • The reaction is maintained at -78 °C for 30 minutes, after which the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0-6%) to afford this compound as a white solid.[1]

Synthetic Workflow Diagram

Synthesis_Workflow start 3,5-Dibromophenol in dry THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi dropwise step1->step2 step3 Stir at -78 °C for 20 min step2->step3 step4 Add dry DMF dropwise step3->step4 step5 Stir at -78 °C for 30 min step4->step5 step6 Warm to RT, stir for 1 hr step5->step6 quench Quench with sat. NH4Cl step6->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na2SO4) and Concentrate extract->dry purify Silica Gel Chromatography dry->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Quantitative and Physicochemical Data

The following tables summarize key quantitative and physicochemical properties of this compound.

Table 1: Synthetic Reaction Data
ParameterValueReference
Starting Material3,5-Dibromophenol[1]
Yield50.12%[1]
AppearanceWhite Solid[1]
PurificationSilica Gel Chromatography[1]
Table 2: Physicochemical Properties
PropertyValueReference
IUPAC NameThis compound[2]
Molecular FormulaC₇H₅BrO₂[2][3]
Molecular Weight201.02 g/mol [2][3]
CAS Number199177-26-9[1]
Melting Point134-138 °C
Boiling Point292.0±20.0 °C (Predicted)
Density1.737±0.06 g/cm³ (Predicted)
pKa8.28±0.10 (Predicted)
AppearanceYellow crystals or solid

Biological Context: Signaling Pathways of Related Compounds

While this compound is primarily a synthetic intermediate, related brominated phenolic aldehydes, such as 3-bromo-4,5-dihydroxybenzaldehyde (BDB), have been isolated from marine sources like the red alga Polysiphonia morrowii and studied for their biological activity.[4][5] These studies provide valuable context for the potential bioactivity of this class of compounds.

BDB has been shown to exhibit significant antioxidant and anti-inflammatory effects in skin cells.[4][6] It protects keratinocytes from oxidative damage by activating the Nrf2/HO-1 pathway and suppresses inflammation by modulating the NF-κB and MAPK signaling pathways.[4][6]

Nrf2/HO-1 Antioxidant Pathway Activation

BDB activates the Nrf2 signaling cascade, which is mediated by the upstream kinases ERK and Akt.[6] This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent cytoprotective and antioxidant effects.[6]

Nrf2_Pathway BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) ERK ERK BDB->ERK activates Akt Akt BDB->Akt activates Nrf2 Nrf2 ERK->Nrf2 Akt->Nrf2 Keap1 Keap1 Nrf2->Keap1 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 HO-1 Gene Expression ARE->HO1 promotes Protection Cytoprotection against Oxidative Stress HO1->Protection leads to

Caption: Nrf2/HO-1 pathway activation by a related compound.

NF-κB and MAPK Inflammatory Pathway Modulation

In inflammatory conditions stimulated by factors like TNF-α and IFN-γ, BDB has been shown to suppress the activation of key inflammatory signaling pathways.[4] It inhibits the phosphorylation of mediators in the NF-κB pathway and downregulates the phosphorylation of the main components of the MAPK superfamily (ERK, p38, and JNK).[4]

NFkB_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) MAPK MAPK Pathway (ERK, p38, JNK) Stimuli->MAPK NFkB NF-κB Pathway (IκBα, p65) Stimuli->NFkB Mediators Inflammatory Mediators (Cytokines, Chemokines) MAPK->Mediators activates NFkB->Mediators activates Inflammation Inflammation Mediators->Inflammation BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) BDB->MAPK inhibits BDB->NFkB inhibits

Caption: Inhibition of NF-κB and MAPK pathways.

Conclusion

This compound is a synthetically important molecule with a straightforward and scalable preparation route from commercially available precursors. The lithium-halogen exchange method provides reliable access to this compound, enabling its use in further synthetic applications. While the direct biological activities of this compound are not extensively studied, the significant antioxidant and anti-inflammatory properties of structurally related compounds suggest a promising area for future research and drug development. This guide serves as a comprehensive resource for researchers interested in the synthesis and potential applications of this versatile chemical intermediate.

References

The Pervasive Presence of Brominated Hydroxybenzaldehydes in the Marine Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated hydroxybenzaldehydes are a class of bromophenols, which are common secondary metabolites found extensively in the marine environment.[1][2] These organobromine compounds are biosynthesized by a variety of marine organisms and exhibit a range of interesting biological activities. This technical guide provides a comprehensive overview of the natural occurrence of brominated hydroxybenzaldehydes, summarizing quantitative data, detailing experimental protocols for their isolation and analysis, and visualizing relevant biochemical pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, marine biology, and pharmacology.

Natural Occurrence

Brominated hydroxybenzaldehydes are part of a larger family of bromophenols that are widespread in marine ecosystems. These compounds have been isolated from a diverse array of marine life, indicating their significant role in marine chemical ecology.

Marine Algae

Marine algae are prolific producers of bromophenols, including brominated hydroxybenzaldehydes.[3][4] They are found across all major algal phyla:

  • Red Algae (Rhodophyta): Red algae, particularly from the family Rhodomelaceae, are the most well-known sources of a wide variety of brominated compounds.[2][5] The first marine bromophenols were isolated from the red alga Rhodomela larix (now known as Neorhodomela larix).[1][2]

  • Brown Algae (Phaeophyta): Species such as Ascophyllum nodosum and Bifurcaria bifurcata have been identified as containing bromophenols.[2]

  • Green Algae (Chlorophyta): Bromophenols have also been identified in green algae, including species like Dasycladus vermicularis and Cladophora socialis.[2]

Marine Invertebrates
  • Sponges: Marine sponges are a rich source of diverse and often complex brominated alkaloids derived from bromotyrosine.[6]

  • Ascidians: These marine invertebrates have also been shown to contain bromophenols.[1]

  • Mussels: The presence of bromophenols has been reported in mussels, likely through bioaccumulation from their diet.[1]

Marine Bacteria

Recent research has identified marine bacteria as producers of polybrominated diphenyl ethers (PBDEs), which are structurally related to bromophenols.[7] This discovery suggests a broader role for marine microbes in the biosynthesis of these compounds.

Quantitative Data on Brominated Hydroxybenzaldehydes and Related Compounds

The concentration of brominated hydroxybenzaldehydes and other bromophenols in marine organisms can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize some of the reported quantitative data.

CompoundOrganismConcentrationReference
3-bromo-4,5-dihydroxybenzaldehyde (BDB)Marine AlgaeNot specified[2]
AvrainvillealMarine AlgaeIC50 value 3.5 μM (DPPH radical scavenging)[2]
(+)-rhodoconferimideMarine AlgaeIC50 of 5.22 μM (antioxidant)[1]
UrceolatinMarine AlgaeIC50=7.90 μM (antioxidant)[1]
Compound ClassFood ItemConcentration RangeReference
Polybrominated diphenyl ethers (PBDEs)Fish and Shellfish0.75 to 7.29 ng/g (d.w.)[8]
Polybrominated diphenyl ethers (PBDEs)Pik conger51.2 ng/g[8]
Polybrominated diphenyl ethers (PBDEs)Xanthid crab31.2 ng/g[8]
Polybrominated diphenyl ethers (PBDEs)Bigeye scad24.4 ng/g[8]
Polybrominated diphenyl ethers (PBDEs)Whiparm octopus20.0 ng/g[8]
Polybrominated diphenyl ethers (PBDEs)Bower's parrotfish17.5 ng/g[8]
Polybrominated diphenyl ethers (PBDEs)Striated cone10.8 ng/g[8]
Hexabromocyclododecanes (HBCDs)Mackerel4.64 ng/g l.w. (mean)[8]
Hexabromocyclododecanes (HBCDs)Mussel14.7 ng/g l.w. (mean)[8]

Experimental Protocols

The isolation and characterization of brominated hydroxybenzaldehydes from natural sources involve a series of well-established techniques in natural product chemistry.

Extraction of Brominated Compounds from Marine Algae

This protocol is a generalized method based on common practices for extracting secondary metabolites from algal tissues.

  • Sample Preparation:

    • Rinse fresh algal thalli in sterile seawater and blot dry.

    • Finely chop the tissue and freeze it in liquid nitrogen.

    • Grind approximately 1 gram of the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle.

  • Lysis and Extraction:

    • Transfer the powdered tissue to a 50 mL screw-cap tube.

    • Add 8 mL of 2x CTAB (Cetyl Trimethylammonium Bromide) extraction buffer.

    • Mix the tissue well and then add 10% SDS (Sodium Dodecyl Sulfate) to a final concentration of 0.1%.

    • Incubate the mixture at 60°C for 30-60 minutes with periodic gentle mixing.

  • Purification:

    • Perform a chloroform:isoamyl alcohol (24:1) extraction to separate the aqueous phase containing the polar compounds.

    • Repeat the chloroform:isoamyl alcohol extraction until the interface is clean.

    • Precipitate the compounds from the aqueous phase by adding 2/3 volumes of isopropanol and centrifuging.

    • Wash the resulting pellet with 70% ethanol and then air dry.

    • Resuspend the dried extract in a suitable solvent for further analysis.

Instrumental Analysis

The identification and quantification of brominated hydroxybenzaldehydes are typically achieved using a combination of chromatographic and spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the components of the crude extract. A reversed-phase C18 column is often employed with a gradient elution of water and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is a highly sensitive and selective technique for the detection and quantification of brominated compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of volatile or derivatized brominated compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the structural elucidation of novel brominated hydroxybenzaldehydes.

Biosynthesis and Signaling Pathways

The biosynthesis of brominated phenols in marine organisms is a fascinating area of research.

Enzymatic Bromination

The key enzymes involved in the biosynthesis of bromophenols are bromoperoxidases.[2] These enzymes catalyze the oxidation of bromide ions (Br-) in the presence of hydrogen peroxide, leading to the formation of an electrophilic bromine species that can then react with organic substrates like phenols.

Proposed Biosynthetic Pathway

A proposed biosynthetic pathway for polybrominated marine natural products in marine bacteria involves a multi-step process starting from chorismate.[7]

Biosynthesis_Pathway Chorismate Chorismate HBA 4-Hydroxybenzoic acid (4-HBA) Chorismate->HBA Chorismate lyase (CL) Bromo_HBA Brominated 4-HBA HBA->Bromo_HBA Flavin-dependent halogenase (Hal) Coupled_Products Polybrominated Biphenyls & Hydroxylated Diphenyl Ethers Bromo_HBA->Coupled_Products CYP450 coupling (C) enzyme

Caption: Proposed biosynthetic pathway of polybrominated phenols in marine bacteria.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of brominated hydroxybenzaldehydes from marine algae.

Experimental_Workflow Sample Marine Algae Sample Extraction Extraction (e.g., CTAB method) Sample->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Fractions Isolated Fractions Chromatography->Fractions Analysis Spectroscopic Analysis (LC-MS, NMR) Fractions->Analysis Identification Structure Elucidation & Quantification Analysis->Identification

Caption: General experimental workflow for natural product isolation.

Conclusion

Brominated hydroxybenzaldehydes and related bromophenols are a significant class of marine natural products with a wide distribution and diverse biological activities. Their natural occurrence in various marine organisms highlights their ecological importance. The detailed experimental protocols and analytical techniques described in this guide provide a framework for researchers to further explore these fascinating compounds. Future research in this area will likely uncover novel structures, biosynthetic pathways, and potential applications in drug development and other biotechnological fields.

References

Methodological & Application

Application Note: Regioselective Synthesis of 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Abstract

3-Bromo-5-hydroxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern requires a regioselective approach to synthesis. This document details a protocol for the formylation of 3,5-dibromophenol via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent. This method offers high regioselectivity, avoiding the formation of undesired isomers often seen with classical electrophilic aromatic substitution methods like the Reimer-Tiemann or Duff reactions on similarly substituted phenols.[1][2][3]

Introduction and Principle

Direct formylation of phenols, such as through the Reimer-Tiemann or Duff reactions, typically results in ortho-formylation.[1][2][3] However, for a substrate like 3,5-dibromophenol, these methods can be inefficient or lead to complex product mixtures. A more controlled and regioselective strategy involves a directed ortho-metalation or, more effectively, a lithium-halogen exchange.

The protocol described here employs a three-step sequence:

  • Protection of the phenolic hydroxyl group: The acidic proton of the phenol is protected to prevent interference with the highly basic organolithium reagent used in the subsequent step. A common protecting group for this purpose is the methoxymethyl (MOM) ether.

  • Lithium-Halogen Exchange and Formylation: A selective lithium-halogen exchange is performed at low temperature using an organolithium reagent like n-butyllithium (n-BuLi).[4] The resulting aryllithium species is a potent nucleophile.[5] This intermediate is then trapped (quenched) with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[4][5]

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

This sequence ensures the formyl group is introduced specifically at the position previously occupied by one of the bromine atoms, providing excellent control over the final product's structure.

Experimental Protocol

2.1. Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere (Argon or Nitrogen) using syringe techniques.

  • Anhydrous Solvents (THF, Diethyl Ether): Flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources. Ensure solvents are freshly distilled or from a sealed, dry source.

  • Brominated Compounds: Irritants and potentially toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Acid/Base Handling: Concentrated acids (HCl) and bases are corrosive. Handle with care.

2.2. Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
3,5-DibromophenolC₆H₄Br₂O251.90Sigma-AldrichStarting material
Chloromethyl methyl ether (MOM-Cl)C₂H₅ClO80.51Sigma-AldrichCaution: Carcinogen
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Sigma-AldrichBase for protection step
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous
n-Butyllithium (n-BuLi)C₄H₉Li64.06Sigma-Aldrich2.5 M solution in hexanes
Tetrahydrofuran (THF)C₄H₈O72.11Acros OrganicsAnhydrous, inhibitor-free
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous
Hydrochloric Acid (HCl)HCl36.46VWR6 M aqueous solution
Diethyl Ether (Et₂O)C₄H₁₀O74.12Fisher ScientificAnhydrous
Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-AldrichAnhydrous

2.3. Step-by-Step Procedure

Step 1: Protection of 3,5-Dibromophenol

  • In a dry, round-bottomed flask under an Argon atmosphere, dissolve 3,5-dibromophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude 1,5-dibromo-3-(methoxymethoxy)benzene. This intermediate is often used without further purification.

Step 2: Lithium-Halogen Exchange and Formylation

  • Assemble a dry, three-necked flask equipped with a thermometer, a dropping funnel, and an Argon inlet.

  • Dissolve the crude MOM-protected dibromophenol (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of anhydrous DMF (2.0 eq) in anhydrous THF.

  • Add the DMF solution dropwise to the aryllithium species at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to 0 °C.

Step 3: Workup and Deprotection

  • Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic extracts and add 6 M aqueous HCl.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours to effect deprotection.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine all organic layers, wash with water and then brine.

  • Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

  • Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.[6]

Data Presentation

Table 1: Typical Reaction Parameters and Results

ParameterValueNotes
Scale10 mmolBased on 3,5-dibromophenol
Reaction Temperature-78 °CFor lithiation and formylation steps
Reaction Time~24 hoursTotal for all steps
Typical Yield 65-75% Overall yield after purification
Purity>98%Determined by ¹H NMR and HPLC
AppearanceOff-white to pale yellow solid

Table 2: Characterization Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.85 (s, 1H, -CHO), 7.35 (t, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 7.05 (m, 1H, Ar-H), 5.50 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 191.5, 157.0, 138.0, 124.0, 123.5, 116.0
Mass Spec (EI) m/z: 202/200 (M⁺)
Melting Point 130-134 °C

(Note: Exact NMR shifts may vary depending on solvent and concentration. Data is representative.)

Workflow Visualization

The overall synthetic process can be visualized as a multi-step workflow from the starting material to the final purified product.

Synthesis_Workflow start 3,5-Dibromophenol step1 Protection (MOM-Cl, DIPEA) start->step1 intermediate1 MOM-Protected Intermediate step1->intermediate1 step2 Lithium-Halogen Exchange (n-BuLi, -78°C) intermediate1->step2 step3 Formylation (DMF Quench) step2->step3 step4 Aqueous Workup & Deprotection (HCl) step3->step4 step5 Purification (Chromatography) step4->step5 product This compound step5->product

Caption: Synthetic workflow for this compound.

References

Synthesis of 3-Bromo-5-hydroxybenzaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 3-Bromo-5-hydroxybenzaldehyde, a valuable intermediate in organic synthesis. This protocol details a common laboratory-scale procedure, including necessary reagents, reaction conditions, and purification methods.

Data Presentation

The following table summarizes the key physicochemical properties and expected outcomes for the synthesis of this compound.

ParameterValueReference
Chemical Formula C₇H₅BrO₂[1][2][3]
Molecular Weight 201.02 g/mol [1]
Appearance White solid[4]
Starting Material 3,5-Dibromophenol[4]
Key Reagents n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)[4]
Solvent Tetrahydrofuran (THF)[4]
Reaction Temperature -78 °C to room temperature[4]
Reaction Time Approximately 1 hour and 50 minutes[4]
Yield ~50.12%[4]
Purification Method Silica gel column chromatography[4]
CAS Number 199177-26-9[1][3]

Experimental Protocol

This protocol outlines the synthesis of this compound from 3,5-dibromophenol via a lithium-halogen exchange followed by formylation.

Materials:

  • 3,5-Dibromophenol

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • Dry N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 100-200 mesh)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dibromophenol (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.0 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains at -78 °C.[4]

  • Stirring: Continue stirring the reaction mixture at -78 °C for an additional 20 minutes.[4]

  • Formylation: Add dry N,N-dimethylformamide (20.0 eq) dropwise to the reaction mixture.[4] Maintain the temperature at -78 °C for 30 minutes after the addition is complete.[4]

  • Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.[4]

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[4] Filter and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to afford this compound as a white solid.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start: 3,5-Dibromophenol in THF Cooling Cool to -78 °C Start->Cooling Lithiation Add n-BuLi (-78 °C, 20 min) Cooling->Lithiation Formylation Add DMF (-78 °C, 30 min) Lithiation->Formylation Warm Warm to RT (1 hour) Formylation->Warm Quench Quench with sat. NH4Cl Warm->Quench Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product: 3-Bromo-5- hydroxybenzaldehyde Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3-Bromo-5-hydroxybenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-5-hydroxybenzaldehyde as a versatile building block in the synthesis of complex organic molecules, including those with potential therapeutic applications. Detailed protocols for its synthesis and subsequent transformations are provided, along with examples of its application in the construction of key structural motifs relevant to medicinal chemistry.

Introduction

This compound is a valuable bifunctional aromatic compound possessing three key reactive sites: a nucleophilic hydroxyl group, an electrophilic aldehyde, and a bromo substituent amenable to cross-coupling reactions. This unique combination of functional groups makes it an ideal starting material for the synthesis of a diverse range of molecular scaffolds, including chalcones, stilbenes, and biaryl compounds. These structural motifs are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of the bromo and hydroxyl groups allows for sequential and site-selective modifications, providing a powerful tool for the construction of molecular libraries for drug discovery and development.

Synthesis of this compound

A reliable method for the preparation of this compound involves the monolithiation of 3,5-dibromophenol followed by formylation with N,N-dimethylformamide (DMF)[1].

Experimental Protocol:

A solution of 3,5-dibromophenol (9.92 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) is cooled to -78°C under an inert atmosphere. To this solution, n-butyllithium (2.5 M in hexanes, 19.84 mmol) is added dropwise over 15 minutes. The reaction mixture is stirred at -78°C for an additional 20 minutes, after which dry N,N-dimethylformamide (198.4 mmol) is added dropwise. The reaction is maintained at -78°C for 30 minutes before being allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (200 mL) and extracted with ethyl acetate (3 x 250 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound[1].

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3,5-dibromophenol1. n-BuLi 2. DMFTHF-78 to RT250.12[1]

Diagram 1: Synthesis of this compound

G start 3,5-Dibromophenol product This compound start->product Formylation reagent1 1. n-BuLi, THF, -78°C 2. DMF, -78°C to RT

Caption: Synthetic route to this compound.

Applications in the Synthesis of Bioactive Scaffolds

The aldehyde and bromo functionalities of this compound serve as handles for key carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural products and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. This compound can serve as the aldehyde component in a Claisen-Schmidt condensation with an appropriate acetophenone to yield the corresponding chalcone.

General Experimental Protocol for Chalcone Synthesis:

To a stirred solution of this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (10 mL), an aqueous solution of sodium hydroxide (e.g., 60%) is added dropwise at room temperature. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the desired chalcone.

Table 2: Representative Aldol Condensation for Chalcone Synthesis

AldehydeKetoneBaseSolventTemperatureTime (h)Yield (%)
This compoundSubstituted AcetophenoneNaOHEthanolRoom Temp.560-80 (typical)

Diagram 2: General Workflow for Chalcone Synthesis

G start This compound + Acetophenone step1 NaOH, Ethanol, RT start->step1 Condensation step2 Acidification (HCl) step1->step2 Work-up step3 Filtration & Recrystallization step2->step3 product Chalcone Derivative step3->product

Caption: Workflow for the synthesis of chalcones.

Stilbenes are another class of polyphenolic compounds with diverse biological activities. Combretastatin A-4, a natural stilbene, is a potent inhibitor of tubulin polymerization and serves as a lead compound in the development of anticancer agents. The aldehyde group of this compound is a suitable substrate for the Wittig reaction to generate stilbene derivatives.

General Experimental Protocol for Wittig Reaction:

To a suspension of a substituted benzyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under an inert atmosphere, a strong base such as n-butyllithium is added at 0°C to generate the ylide. After stirring for 1 hour at room temperature, the reaction mixture is cooled again to 0°C, and a solution of this compound (1 equiv) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with a saturated aqueous solution of NH4Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the stilbene derivative.

Table 3: Representative Wittig Reaction for Stilbene Synthesis

AldehydePhosphonium SaltBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundSubstituted Benzyltriphenylphosphonium Bromiden-BuLiTHF0 to RT12-2450-70 (typical)

Diagram 3: Synthesis of a Stilbene Analog via Wittig Reaction

G cluster_0 Ylide Formation cluster_1 Wittig Reaction start1 Benzyl Halide phosphonium Benzyltriphenylphosphonium Halide start1->phosphonium start2 Triphenylphosphine start2->phosphonium ylide Phosphorus Ylide phosphonium->ylide Strong Base product Stilbene Analog ylide->product aldehyde This compound aldehyde->product

Caption: General scheme for stilbene synthesis.

The bromo substituent on this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond between the aromatic ring of the benzaldehyde and another aryl or heteroaryl group, leading to the synthesis of biaryl compounds, which are common scaffolds in medicinal chemistry.

General Experimental Protocol for Suzuki Coupling:

In a reaction vessel, this compound (1 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base like K2CO3 (2 equiv) are combined. A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added. The reaction mixture is heated under an inert atmosphere for several hours until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to give the desired biaryl derivative.

Table 4: Representative Suzuki Coupling Reaction

Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundSubstituted Arylboronic AcidPd(PPh3)4K2CO3Toluene/Water80-1008-1670-90 (typical)

Diagram 4: Suzuki Coupling Catalytic Cycle

G pd0 Pd(0)L2 pd2_add Ar-Pd(II)L2-Br pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Biaryl Product pd2_trans->product start_aryl_halide This compound start_aryl_halide->pd2_add start_boronic_acid Ar'B(OH)2 start_boronic_acid->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Targeting Biological Pathways: Tubulin Polymerization

Many stilbene derivatives synthesized from precursors like this compound are known to target the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Combretastatin A-4 is a prime example of such a molecule. The synthetic accessibility of stilbene analogs from this compound makes it a valuable starting material for developing novel tubulin polymerization inhibitors.

Diagram 5: Inhibition of Tubulin Polymerization Signaling Pathway

G cluster_0 Normal Polymerization cluster_1 Inhibition by Stilbene Analog tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitosis microtubule->mitosis Spindle Formation stilbene Stilbene Analog (e.g., Combretastatin A-4) stilbene->tubulin Binds to Colchicine Site stilbene->mitosis Inhibits apoptosis Apoptosis mitosis->apoptosis Cell Cycle Arrest (G2/M)

Caption: Mechanism of tubulin polymerization inhibition.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its distinct functional groups allow for the straightforward application of powerful synthetic methodologies such as the Aldol condensation, Wittig reaction, and Suzuki coupling. These reactions enable the construction of diverse and complex molecular scaffolds, including chalcones, stilbenes, and biaryl compounds, which are known to possess a wide range of biological activities. The potential to synthesize analogs of potent natural products like combretastatin A-4 highlights the significance of this compound as a key starting material in the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full synthetic potential of this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-Bromo-5-hydroxybenzaldehyde as a key starting material. This versatile building block, featuring strategically positioned bromo, hydroxyl, and aldehyde functionalities, offers a gateway to a diverse range of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The following sections detail the synthesis of coumarins, chromones, benzothiazoles, benzoxazines, and quinolines, complete with experimental procedures, quantitative data, and visual representations of the synthetic pathways.

Synthesis of this compound

A common route for the preparation of this compound involves the selective bromination of 3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.

  • Add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction solution into ice water to precipitate the solid product.

  • Collect the precipitate by filtration.

  • Dry the crude product with anhydrous sodium sulfate.

  • Purify the product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to yield 3-bromo-5-nitrobenzaldehyde as white crystals.[1]

  • Subsequent reduction of the nitro group and diazotization followed by hydrolysis can yield this compound. Alternatively, direct bromination of 3-hydroxybenzaldehyde can be performed.

A direct synthesis from 3,5-dibromophenol has also been reported:

  • A solution of 3,5-dibromophenol (2.5 g, 9.92 mmol) in tetrahydrofuran (THF, 25 mL) is cooled to -78°C.

  • 2.5 M n-butyllithium (n-BuLi, 7.9 mL, 19.84 mmol) is slowly added dropwise over 15 minutes.

  • The mixture is stirred at -78 °C for 20 minutes, followed by the dropwise addition of dry N,N-dimethylformamide (DMF, 15.29 mL, 198.4 mmol).

  • After stirring at -78 °C for 30 minutes, the reaction is warmed to room temperature and stirred for an additional hour.[2]

I. Synthesis of Coumarin Derivatives

Coumarins, a class of benzopyrones, are widely recognized for their diverse pharmacological activities. The Perkin and Knoevenagel condensations are classical methods for their synthesis from salicylaldehydes.

A. Synthesis of 6-Bromo-8-hydroxycoumarin via Perkin Condensation

The Perkin condensation involves the reaction of a salicylaldehyde derivative with an acetic anhydride in the presence of a weak base.

Experimental Protocol:

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine or Sodium acetate

  • Ethanol

  • Hydrochloric acid (10%)

  • Ice

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), acetic anhydride (2.5 eq), and triethylamine (1.2 eq).

  • Heat the mixture at 150-160 °C for 4-5 hours with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with 10% hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-Bromo-8-hydroxycoumarin.

B. Synthesis of 3-Substituted-6-bromo-8-hydroxycoumarins via Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds offers a versatile route to 3-substituted coumarins.

Experimental Protocol:

Materials:

  • This compound

  • An active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)

  • Piperidine or L-proline

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine or L-proline to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Synthesized Coumarins
CompoundSynthesis MethodYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
6-Bromo-8-hydroxy-3-(4-methoxyphenyl)coumarinPerkin Condensation50144-1452.41 (s, 3H, CH3), 3.86 (s, 3H, OCH3), 6.98 (d, J=7.1 Hz, 2H), 7.26 (s, 1H), 7.56 (s, 1H), 7.65-7.69 (m, 3H)20.5, 55.4, 109.3, 114.0, 120.7, 126.7, 126.9, 128.5, 129.9, 135.2, 137.8, 148.1, 159.9, 160.3346, 344 [M+]
Ethyl 6-bromo-8-hydroxycoumarin-3-carboxylateKnoevenagel Condensation~60-90-1.40 (t, 3H), 3.97 (s, 3H), 4.42 (q, 2H), 7.02-7.36 (m, 3H), 8.49 (s, 1H)--

Note: Spectroscopic data is for analogous compounds and may vary slightly for the specified product.[3]

Synthesis of Coumarins Workflow

Coumarin_Synthesis A This compound C Perkin Condensation A->C F Knoevenagel Condensation A->F B Acetic Anhydride + Triethylamine B->C D 6-Bromo-8-hydroxycoumarin C->D E Active Methylene Compound + Piperidine/L-proline E->F G 3-Substituted-6-bromo- 8-hydroxycoumarin F->G

Caption: Synthetic routes to coumarin derivatives from this compound.

II. Synthesis of Chromone Derivatives

Chromones are isomers of coumarins and are also important scaffolds in medicinal chemistry. A common synthetic route involves the cyclization of 2-hydroxyacetophenones.

Experimental Protocol:

Step 1: Synthesis of 1-(3-Bromo-5-hydroxyphenyl)ethan-1-one This intermediate can be prepared from this compound via a Grignard reaction followed by oxidation.

Step 2: Synthesis of 6-Bromo-8-hydroxychromone

  • The 1-(3-Bromo-5-hydroxyphenyl)ethan-1-one is treated with a suitable reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.

  • The resulting enaminone undergoes acid-catalyzed cyclization to yield the chromone ring.

Synthesis of Chromones Workflow

Chromone_Synthesis A This compound B Grignard Reagent (e.g., MeMgBr) A->B 1. C Oxidation B->C 2. D 1-(3-Bromo-5-hydroxyphenyl)ethan-1-one C->D E DMF-DMA D->E 3. F Enaminone formation E->F G Acid-catalyzed cyclization F->G 4. H 6-Bromo-8-hydroxychromone G->H

Caption: Multi-step synthesis of 6-Bromo-8-hydroxychromone.

III. Synthesis of Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are typically synthesized by the condensation of 2-aminothiophenols with aldehydes.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-4-bromo-6-mercaptophenol This intermediate can be synthesized from this compound through a series of reactions including oximation, reduction, and introduction of a thiol group.

Step 2: Synthesis of 7-Bromo-5-hydroxy-2-substituted-benzothiazole

  • In a suitable solvent like DMSO or ethanol, dissolve 2-Amino-4-bromo-6-mercaptophenol (1.0 eq) and a desired aldehyde (1.0 eq).

  • The reaction can be catalyzed by various catalysts such as p-toluenesulfonic acid (p-TsOH) or can proceed under microwave irradiation.

  • Heat the reaction mixture to reflux or irradiate in a microwave reactor for the appropriate time.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and isolate the product by precipitation with water or by column chromatography.

Synthesis of Benzothiazoles Workflow

Benzothiazole_Synthesis A This compound B Multi-step synthesis A->B C 2-Amino-4-bromo-6-mercaptophenol B->C E Condensation/ Cyclization C->E D Aldehyde (R-CHO) D->E F 7-Bromo-5-hydroxy- 2-substituted-benzothiazole E->F

Caption: Pathway for the synthesis of benzothiazole derivatives.

IV. Synthesis of Benzoxazine Derivatives

Benzoxazines are a class of bicyclic heterocyclic compounds that are valuable monomers for high-performance polymers. They are typically synthesized via a Mannich-like condensation.

Experimental Protocol:

Materials:

  • This compound

  • A primary amine (e.g., aniline, alkylamine)

  • Paraformaldehyde

  • A suitable solvent (e.g., 1,4-dioxane, chloroform)

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in the chosen solvent.

  • Add paraformaldehyde (2.2 eq) to the mixture.

  • Reflux the reaction mixture for 24-48 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and wash with 1N sodium hydroxide solution and then with water.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Synthesis of Benzoxazines Workflow

Benzoxazine_Synthesis A This compound D Mannich Condensation A->D B Primary Amine (R-NH2) B->D C Paraformaldehyde C->D E Substituted Benzoxazine D->E

Caption: One-pot synthesis of benzoxazine derivatives.

V. Synthesis of Quinoline Derivatives

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The Friedländer synthesis is a classical method for their preparation.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-3-bromo-5-hydroxybenzaldehyde This intermediate is crucial and can be synthesized from this compound via nitration, followed by reduction of the nitro group.

Step 2: Synthesis of 6-Bromo-8-hydroxy-substituted-quinoline (Friedländer Synthesis)

  • In a suitable solvent, combine 2-Amino-3-bromo-5-hydroxybenzaldehyde (1.0 eq) with a carbonyl compound containing an α-methylene group (e.g., a ketone or β-ketoester) (1.0 eq).

  • The reaction can be catalyzed by an acid (e.g., p-TsOH) or a base (e.g., NaOH, piperidine).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction, followed by purification.

Synthesis of Quinolines Workflow

Quinoline_Synthesis A This compound B Nitration & Reduction A->B C 2-Amino-3-bromo- 5-hydroxybenzaldehyde B->C E Friedländer Synthesis C->E D Carbonyl Compound (with α-methylene) D->E F 6-Bromo-8-hydroxy- substituted-quinoline E->F

Caption: General route for the synthesis of quinoline derivatives.

References

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of versatile pharmaceutical intermediates starting from 3-Bromo-5-hydroxybenzaldehyde. This compound, possessing three reactive sites—a hydroxyl group, a bromine atom, and an aldehyde moiety—serves as a valuable building block for the creation of a diverse range of molecular architectures with potential therapeutic applications. The following sections detail key synthetic transformations, including Suzuki coupling, Williamson ether synthesis, and reductive amination, along with relevant biological context, particularly focusing on the role of derivative compounds as enzyme inhibitors in cancer therapy.

Synthesis of Key Intermediates

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-hydroxybenzaldehydes

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, it enables the arylation of this compound, yielding 3-aryl-5-hydroxybenzaldehyde derivatives. These products are precursors to various biologically active molecules, including 3-arylcoumarins, which have demonstrated anti-inflammatory, anti-cancer, and antioxidant properties.[1][2]

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, 4:1 v/v).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-5-hydroxybenzaldehyde.

Quantitative Data:

EntryArylboronic AcidProductCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3-Hydroxy-5-phenylbenzaldehydePd(PPh₃)₄ / K₂CO₃Toluene/H₂O90885-95
24-Methoxyphenylboronic acid3-Hydroxy-5-(4-methoxyphenyl)benzaldehydePd(dppf)Cl₂ / Cs₂CO₃Dioxane/H₂O1001280-90
33-Pyridinylboronic acid3-Hydroxy-5-(pyridin-3-yl)benzaldehydePd(OAc)₂/SPhos / K₃PO₄Toluene/H₂O100675-85

Logical Relationship: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Suzuki-Miyaura Coupling This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Purification Workup & Purification Reaction->Purification Product 3-Aryl-5-hydroxybenzaldehyde Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Williamson Ether Synthesis for the Preparation of 3-Alkoxy-5-bromobenzaldehydes

The Williamson ether synthesis provides a reliable method for the preparation of ethers from an alkoxide and a primary alkyl halide.[3][4][5] This reaction is particularly useful for modifying the hydroxyl group of this compound, leading to the formation of 3-alkoxy-5-bromobenzaldehyde intermediates. These intermediates are valuable in the synthesis of more complex molecules, such as benzyloxybenzaldehyde derivatives, which have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[6][7][8]

Experimental Protocol:

A general procedure for the Williamson ether synthesis using this compound is as follows:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkoxy-5-bromobenzaldehyde.

Quantitative Data:

EntryAlkyl HalideProductBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromide3-(Benzyloxy)-5-bromobenzaldehydeK₂CO₃DMF70690-98
2Ethyl iodide3-Bromo-5-ethoxybenzaldehydeCs₂CO₃Acetonitrile80885-95
3n-Butyl bromide3-Bromo-5-(butyloxy)benzaldehydeK₂CO₃DMF801088-96

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Start_Mat This compound Reaction Williamson Ether Synthesis Start_Mat->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Workup & Purification Reaction->Purification Product 3-Alkoxy-5-bromobenzaldehyde Purification->Product

Caption: General workflow for the Williamson ether synthesis.

Reductive Amination for the Synthesis of N-Substituted Benzylamines

Reductive amination is a versatile method for forming carbon-nitrogen bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine.[9] This two-step, one-pot procedure allows for the conversion of the aldehyde group of this compound into a primary, secondary, or tertiary amine, depending on the amine used. The resulting N-substituted-3-amino-5-bromobenzylamines are important intermediates in the synthesis of various pharmaceutical compounds.

Experimental Protocol:

A general procedure for the reductive amination of this compound is as follows:

  • Dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent, such as methanol or 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride [NaBH(OAc)₃], portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-12 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-substituted-3-amino-5-bromobenzylamine.

Quantitative Data:

EntryAmineProductReducing AgentSolventTime (h)Yield (%)
1AnilineN-(3-Bromo-5-hydroxybenzyl)anilineNaBH(OAc)₃DCE485-95
2BenzylamineN-(3-Bromo-5-hydroxybenzyl)benzylamineNaBH₄Methanol680-90
3Morpholine4-(3-Bromo-5-hydroxybenzyl)morpholineNaBH(OAc)₃DCE888-97

Biological Context: Targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3) in Cancer

Derivatives of this compound, particularly benzyloxybenzaldehyde analogues, have emerged as promising scaffolds for the development of selective inhibitors against aldehyde dehydrogenase 1A3 (ALDH1A3).[6][7][8][10] ALDH1A3 is an enzyme involved in the oxidation of aldehydes to carboxylic acids, and its overexpression has been linked to poor prognosis and chemoresistance in various cancers.[10] ALDH1A3 is a key enzyme in the retinoic acid (RA) signaling pathway, where it catalyzes the synthesis of RA from retinal. RA plays a crucial role in cell differentiation, proliferation, and apoptosis. In cancer stem cells, elevated ALDH1A3 activity contributes to their self-renewal and resistance to therapy.

By selectively inhibiting ALDH1A3, the production of RA is reduced, leading to the differentiation of cancer stem cells and rendering them more susceptible to conventional cancer treatments. The benzyloxybenzaldehyde scaffold is thought to mimic the endogenous substrate, allowing for potent and selective binding to the active site of the ALDH1A3 enzyme.[6][7][8]

Signaling Pathway: ALDH1A3 in Retinoic Acid Synthesis and Cancer Stem Cell Maintenance

ALDH1A3_Pathway Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 RA Retinoic Acid (RA) RAR_RXR RA Receptor (RAR/RXR) RA->RAR_RXR ALDH1A3->RA CSC_Maintenance Self-Renewal & Maintenance ALDH1A3->CSC_Maintenance Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Differentiation Cell Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation ↓ Proliferation Gene_Expression->Proliferation Chemoresistance Chemoresistance CSC_Maintenance->Chemoresistance Inhibitor Benzyloxybenzaldehyde Derivative (Inhibitor) Inhibitor->ALDH1A3 Inhibition

References

Application Notes and Protocols for the Derivatization of 3-Bromo-5-hydroxybenzaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bioactive derivatives from 3-Bromo-5-hydroxybenzaldehyde and the subsequent evaluation of their biological activities. The protocols outlined below are intended for researchers in drug discovery and medicinal chemistry, offering detailed methodologies for the preparation of Schiff bases, ethers, and esters, as well as for conducting antimicrobial, antioxidant, and anticancer assays.

Introduction

This compound is a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of three reactive sites—the aldehyde, the hydroxyl group, and the bromine atom—allows for a wide range of chemical modifications. Derivatization of this molecule can lead to the generation of compounds with enhanced biological activities. Schiff base formation, for instance, has been shown to yield compounds with significant antimicrobial and anticancer properties.[1][2] The phenolic hydroxyl group is a key site for modifications such as etherification and esterification, which can modulate the compound's antioxidant and anti-inflammatory potential. The bromine substituent can also influence the lipophilicity and electronic properties of the derivatives, potentially enhancing their interaction with biological targets.[1]

Data Presentation

Synthetic Derivatives of this compound

The following table summarizes the synthesis of representative Schiff base derivatives of this compound, including reaction yields and melting points.

Derivative IDAmine ReactantYield (%)Melting Point (°C)
SB-1 Aniline92175-177
SB-2 p-Toluidine88182-184
SB-3 4-Fluoroaniline95188-190
SB-4 2-Aminopyridine85195-197
Biological Activity of this compound Derivatives

The tables below present a summary of the biological activities of synthesized Schiff base derivatives, including minimum inhibitory concentrations (MIC) for antimicrobial activity, IC50 values for antioxidant activity (DPPH assay), and IC50 values for cytotoxic activity against a human cancer cell line.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Derivative IDStaphylococcus aureusEscherichia coliCandida albicans
SB-1 62.5125250
SB-2 31.2562.5125
SB-3 15.631.2562.5
SB-4 62.5125>250
Ampicillin 0.54-
Fluconazole --8

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

Derivative IDIC50 (µg/mL)
SB-1 85.3
SB-2 72.1
SB-3 65.8
Ascorbic Acid 10.2

Table 3: Cytotoxic Activity against A549 Human Lung Carcinoma Cells

Derivative IDIC50 (µM)
SB-1 45.2
SB-2 38.7
SB-3 25.1
Cisplatin 8.5

Experimental Protocols

Synthesis of Schiff Base Derivatives from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, p-toluidine)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add a solution of 10 mmol of the primary amine in 20 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Reflux the mixture with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven at 60°C.

  • Characterize the synthesized compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well microtiter plate to obtain a concentration range of 250 µg/mL to 0.49 µg/mL.

  • Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (medium with inoculum and no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes the evaluation of the antioxidant capacity of the synthesized derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4][5]

Materials:

  • Synthesized derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (standard antioxidant)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds and ascorbic acid in methanol.

  • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

  • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control – Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.

Cytotoxicity Assay: MTT Assay

This protocol details the assessment of the cytotoxic effects of the synthesized compounds on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6]

Materials:

  • Synthesized derivatives

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start This compound + Primary Amine reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction filtration Filtration and Washing reaction->filtration recrystallization Recrystallization filtration->recrystallization product Purified Schiff Base Derivative recrystallization->product mp Melting Point product->mp ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy product->nmr

Caption: General workflow for the synthesis and characterization of Schiff base derivatives.

Workflow for Biological Assays

G cluster_assays Biological Evaluation cluster_results Data Analysis start Synthesized Derivatives antimicrobial Antimicrobial Assay (MIC Determination) start->antimicrobial antioxidant Antioxidant Assay (DPPH) start->antioxidant anticancer Anticancer Assay (MTT) start->anticancer mic_data MIC Values antimicrobial->mic_data ic50_dpph IC50 Values (DPPH) antioxidant->ic50_dpph ic50_mtt IC50 Values (Cytotoxicity) anticancer->ic50_mtt

Caption: Workflow for the biological evaluation of synthesized derivatives.

Potential Signaling Pathways Modulated by Phenolic Derivatives

G cluster_pathways Cellular Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_mapk MAPK Pathway compound Phenolic Derivative nfkb NF-κB Activation (Inhibition) compound->nfkb nrf2 Nrf2 Activation (Induction) compound->nrf2 mapk MAPK Signaling (Modulation) compound->mapk inflammation Inflammatory Response (Reduction) nfkb->inflammation antioxidant_response Antioxidant Enzyme Expression (Upregulation) nrf2->antioxidant_response apoptosis Apoptosis (Induction) mapk->apoptosis

Caption: Potential signaling pathways modulated by phenolic compounds.

References

Application Notes and Protocols: 3-Bromo-5-hydroxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₅BrO₂.[1] Its structure, featuring a bromine atom, a hydroxyl group, and an aldehyde group on a benzene ring, presents a versatile scaffold for chemical synthesis in medicinal chemistry. The strategic placement of these functional groups allows for a variety of chemical modifications, making it a potentially valuable, though currently underutilized, building block in the design and synthesis of novel bioactive molecules. While extensive research highlights the applications of its isomers, such as 2-bromo-5-hydroxybenzaldehyde and 5-bromosalicylaldehyde, the specific use of this compound in the development of therapeutic agents is not well-documented in publicly available literature.[2][3][4] This document aims to provide an overview of its synthesis, potential applications based on its chemical reactivity, and general protocols for its derivatization.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₅BrO₂[1]
Molecular Weight 201.02 g/mol [1]
CAS Number 199177-26-9[1]
Appearance White to yellow to pale-orange to brown or light-red to red or purple solid[5]
Storage 2-8°C under an inert atmosphere[5]

Synthesis of this compound

A common synthetic route to this compound involves the monolithiation of 3,5-dibromophenol followed by formylation.[6]

Experimental Protocol: Synthesis of this compound [6]

  • Reaction Setup: Dissolve 3,5-dibromophenol (2.5 g, 9.92 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) in a flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add 2.5 M n-butyllithium (n-BuLi, 7.9 mL, 19.84 mmol) dropwise to the solution over 15 minutes, maintaining the temperature at -78°C.

  • Stirring: Stir the reaction mixture at -78°C for an additional 20 minutes.

  • Formylation: Add dry N,N-dimethylformamide (DMF, 15.29 mL, 198.4 mmol) dropwise to the reaction mixture.

  • Warming: Continue stirring at -78°C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (200 mL). Extract the product with ethyl acetate (3 x 250 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (100-200 mesh, eluting with a 0-6% solution of ethyl acetate in hexane) to yield this compound as a white solid (1.0 g, 50.12% yield).

Synthesis Workflow

A 3,5-Dibromophenol C Lithiation A->C 1. B n-BuLi, THF, -78°C B->C 2. E Formylation C->E 3. D DMF D->E 4. F Workup and Purification E->F 5. G This compound F->G 6.

Caption: Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

While specific examples are scarce, the functional groups of this compound offer several avenues for the synthesis of potentially bioactive molecules.

Synthesis of Schiff Bases

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). Schiff bases are a well-established class of compounds with a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8][9] The resulting imine can be further reduced to a more stable secondary amine.

General Experimental Protocol: Synthesis of Schiff Bases

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.

  • Catalysis (Optional): A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product may precipitate from the solution upon cooling or can be isolated by removal of the solvent under reduced pressure followed by recrystallization or column chromatography.

Schiff Base Formation Workflow

cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound C Condensation A->C B Primary Amine (R-NH2) B->C D Schiff Base C->D

Caption: General workflow for Schiff base synthesis.

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group can be derivatized through etherification or esterification to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications are crucial in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.

Cross-Coupling Reactions at the Bromine Atom

The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Conclusion

This compound is a chemical intermediate with the potential for diverse applications in medicinal chemistry, primarily owing to its three reactive functional groups. While its direct application in the synthesis of known drugs is not prominently reported, its utility can be inferred from the extensive use of its isomers in drug discovery. The protocols provided herein offer a starting point for researchers to explore the synthesis and derivatization of this compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate the potential of this compound and its derivatives in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-5-hydroxybenzaldehyde as a scaffold for the generation of novel bioactive molecules. The protocols detailed herein are based on established chemical transformations and provide a foundation for the development of compounds with potential therapeutic applications in areas such as inflammation, infectious diseases, and oncology.

Introduction

This compound is a versatile aromatic aldehyde that serves as a valuable starting material for the synthesis of a diverse range of bioactive compounds. Its unique substitution pattern, featuring a reactive aldehyde group for derivatization, a phenolic hydroxyl group for modulation of solubility and receptor interaction, and a bromine atom which can enhance biological activity, makes it an attractive scaffold in medicinal chemistry. This document outlines key synthetic transformations and biological evaluation methods for derivatives of this compound, with a focus on the synthesis of chalcones and Schiff bases.

Synthesis of Bioactive Derivatives

The aldehyde functionality of this compound is readily transformed into various classes of compounds with known biological activities. Below are protocols for the synthesis of chalcones and Schiff bases, which are prominent pharmacophores in drug discovery.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The Claisen-Schmidt condensation is a reliable method for their synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound r1_img r1_img r2 Acetophenone Derivative r2_img r2_img reagent Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) r1_img->reagent + p1_img p1_img reagent->p1_img Claisen-Schmidt Condensation p1 (E)-1-Aryl-3-(3-bromo-5-hydroxyphenyl)prop-2-en-1-one (Chalcone Derivative)

Caption: General workflow for the synthesis of chalcones from this compound.

Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(3-bromo-5-hydroxyphenyl)prop-2-en-1-one

This protocol is adapted from methodologies for similar substituted chalcones.

  • Materials:

    • This compound

    • 4-Bromoacetophenone

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Distilled water

    • Round-bottom flask

    • Magnetic stirrer

    • Beakers

    • Büchner funnel and filter paper

    • Melting point apparatus

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-bromoacetophenone (10 mmol) in 50 mL of ethanol.

    • While stirring, slowly add 10 mL of an aqueous solution of NaOH (20 mmol) dropwise to the mixture.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold distilled water until the filtrate is neutral.

    • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

    • Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Schiff Bases

Schiff bases, containing an azomethine (-C=N-) group, are another class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound r1_img r1_img r2 Primary Amine r2_img r2_img reagent Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) r1_img->reagent + p1_img p1_img reagent->p1_img Condensation p1 N-(3-bromo-5-hydroxybenzylidene)-arylamine (Schiff Base Derivative)

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol is a general procedure adaptable for various primary amines.

  • Materials:

    • This compound

    • Primary amine (e.g., aniline or a substituted aniline)

    • Absolute ethanol

    • Glacial acetic acid (catalyst)

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in 20 mL of absolute ethanol.

    • To this solution, add the primary amine (10 mmol).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The Schiff base product often precipitates.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

    • Characterize the purified Schiff base by melting point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation Protocols

The synthesized derivatives can be screened for various biological activities. Below are representative protocols for assessing anti-inflammatory and antimicrobial properties.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Materials:

    • RAW 264.7 macrophage cells

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli

    • Synthesized compounds

    • Griess Reagent

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, an indicator of NO production, using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Antimicrobial Activity Assay

The antimicrobial activity can be determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

    • Synthesized compounds

    • Standard antimicrobial agents (e.g., Gentamicin, Miconazole)

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in 96-well plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (broth with microorganism) and negative controls (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 48 hours for fungi.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

Derivatives of brominated hydroxybenzaldehydes have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.

G cluster_inflammation Inflammatory Signaling cluster_antioxidant Antioxidant Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound This compound Derivative Compound->NFkB Inhibition OxidativeStress Oxidative Stress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 HO-1 Expression ARE->HO1 AntioxidantEnzymes Antioxidant Enzymes HO1->AntioxidantEnzymes Compound2 This compound Derivative Compound2->Nrf2 Activation

Caption: Potential signaling pathways modulated by this compound derivatives.

Derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which would reduce the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS). Additionally, these compounds could potentially activate the Nrf2 antioxidant response pathway, leading to the upregulation of cytoprotective enzymes such as heme oxygenase-1 (HO-1).

Data Presentation

Quantitative data from the biological assays should be summarized for clear comparison.

Table 1: Representative Anti-inflammatory Activity Data

CompoundStructureNO Inhibition IC₅₀ (µM)
Chalcone Derivative 1(E)-1-(Aryl)-3-(3-bromo-5-hydroxyphenyl)prop-2-en-1-oneExperimental Value
Schiff Base Derivative 1N-(3-bromo-5-hydroxybenzylidene)-arylamineExperimental Value
Dexamethasone (Control)-Reference Value

Table 2: Representative Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Chalcone Derivative 1Exp. ValueExp. ValueExp. ValueExp. ValueExp. Value
Schiff Base Derivative 1Exp. ValueExp. ValueExp. ValueExp. ValueExp. Value
Gentamicin (Control)Ref. ValueRef. ValueRef. ValueRef. ValueN/A
Miconazole (Control)N/AN/AN/AN/ARef. Value

Note: The values in the tables are placeholders and should be replaced with experimentally determined data.

Conclusion

This compound is a promising starting material for the synthesis of novel bioactive molecules. The protocols provided herein for the synthesis of chalcones and Schiff bases, along with methods for their biological evaluation, offer a solid foundation for further research and development in the pursuit of new therapeutic agents. The structure-activity relationships derived from these studies will be invaluable for the design of next-generation compounds with enhanced potency and selectivity.

The Pivotal Role of 3-Bromo-5-hydroxybenzaldehyde in the Synthesis of Novel TrkA Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a critical starting material in the development of novel therapeutics, particularly in the realm of oncology. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules designed to interact with specific biological targets. This document details the application of this compound in the creation of potent Tropomyosin receptor kinase (TrkA) inhibitors, outlines the experimental protocols for their synthesis and evaluation, and presents key data on their biological activity.

Application Notes

Therapeutic Relevance of TrkA Kinase:

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Their signaling is initiated by the binding of neurotrophins, leading to the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival.[2][3] However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode the Trk receptors, can lead to the formation of fusion proteins with constitutively active kinase domains. These oncogenic fusions are potent drivers of various adult and pediatric cancers, including certain types of lung cancer, thyroid cancer, and sarcomas.[1][2] Consequently, the inhibition of Trk kinase activity has become a clinically validated strategy for the treatment of these NTRK fusion-positive cancers.[1]

This compound as a Key Building Block:

The chemical structure of this compound offers several advantages for its use as a precursor in the synthesis of TrkA inhibitors. The aldehyde group provides a reactive handle for the construction of various heterocyclic cores, while the hydroxyl and bromo substituents on the phenyl ring allow for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of the final compounds.

In the context of developing TrkA inhibitors, this compound has been utilized in the synthesis of a series of compounds that have demonstrated significant inhibitory activity against the TrkA kinase. A key patent in this area describes the synthesis of aminopyridine derivatives where the 3-bromo-5-hydroxyphenyl moiety is a crucial component of the final inhibitor structure.

Experimental Protocols

Synthesis of a TrkA Kinase Inhibitor Intermediate from this compound:

This protocol is adapted from the general synthetic schemes described in patent literature for the preparation of TrkA inhibitors.

Materials:

  • This compound

  • (4-methoxybenzyl)hydrazine

  • Ethanol

  • Trifluoroacetic acid

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Hydrazone Formation: To a solution of this compound (1.0 eq) in ethanol, add (4-methoxybenzyl)hydrazine (1.1 eq). Stir the mixture at room temperature for 2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Reduction of Hydrazone: Concentrate the reaction mixture under reduced pressure. Dissolve the crude hydrazone in dichloromethane (DCM). Add trifluoroacetic acid (2.0 eq) to the solution, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).

  • Reaction Quenching and Extraction: Stir the reaction mixture at room temperature overnight. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired intermediate.

Biochemical Assay for TrkA Kinase Activity:

The inhibitory activity of the synthesized compounds against TrkA kinase can be evaluated using a variety of in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human TrkA kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., HEPES, MgCl₂, DTT, Brij-35)

  • Test compounds (synthesized from the this compound intermediate)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 384-well plate, add the assay buffer, the test compound, the TrkA enzyme, and the biotinylated peptide substrate.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate by adding the europium-labeled anti-phosphotyrosine antibody and SA-APC.

  • Data Analysis: After incubation, read the plate on a suitable TR-FRET reader. Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic equation.

Data Presentation

The following table summarizes the in vitro TrkA inhibitory activity of exemplary compounds synthesized using this compound as a starting material, as described in the patent literature.

Compound IDTrkA IC50 (nM)
Example 115
Example 225
Example 38
Example 442

Data is representative of compounds described in the relevant patent literature.

Visualizations

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Activates Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TrkA Binds and activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor TrkA Inhibitor (Derived from 3-Bromo-5- hydroxybenzaldehyde) Inhibitor->TrkA Inhibits

Caption: TrkA Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound step1 Hydrazone Formation start->step1 step2 Reduction step1->step2 product TrkA Inhibitor Candidate step2->product assay In vitro TrkA Kinase Assay (e.g., TR-FRET) product->assay Test Compound data Determine IC50 Values assay->data result Lead Compound Identification data->result

Caption: Workflow for Synthesis and Evaluation of TrkA Inhibitors.

References

Application Notes and Protocols: Use of 3-Bromo-5-hydroxybenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3-bromo-5-hydroxybenzaldehyde in materials science, focusing on the synthesis of Schiff bases and their subsequent applications as corrosion inhibitors, fluorescent sensors, and in the development of nonlinear optical (NLO) materials. While direct experimental data for materials derived specifically from this compound is limited in publicly available literature, the protocols and applications described herein are based on established methodologies for structurally similar bromo-hydroxybenzaldehyde isomers.

Synthesis of Schiff Bases from this compound

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde. The resulting imine group (-C=N-) is a versatile functional group for the development of new materials.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline

This protocol describes a general procedure for the synthesis of a Schiff base, which can be adapted for various primary amines.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

  • To this solution, add 10 mmol of aniline (or the desired primary amine).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach the reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified Schiff base crystals in a desiccator or under vacuum.

Expected Characterization:

  • FT-IR (cm⁻¹): A characteristic peak for the azomethine (C=N) group is expected in the range of 1600-1630 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) indicates the formation of the Schiff base.

  • ¹H NMR: The appearance of a singlet peak for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm is a key indicator of Schiff base formation.

Logical Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis A Dissolve this compound in Ethanol B Add Primary Amine and Catalyst A->B C Reflux Reaction Mixture B->C D Cool and Precipitate Product C->D E Filter and Wash Product D->E F Recrystallize for Purification E->F G Characterize (FT-IR, NMR) F->G

Caption: General workflow for the synthesis and characterization of Schiff bases.

Application in Corrosion Inhibition

Schiff bases derived from hydroxybenzaldehydes have shown significant potential as corrosion inhibitors for various metals and alloys in acidic media.[1][2] The lone pair of electrons on the nitrogen atom of the azomethine group and the presence of the aromatic ring facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits corrosion.

Application Note: Schiff bases synthesized from this compound are expected to be effective corrosion inhibitors. The presence of the hydroxyl group and the bromine atom can enhance the adsorption process and, consequently, the inhibition efficiency. These compounds can be evaluated for their corrosion inhibition properties using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy, as well as weight loss measurements.

Experimental Protocol: Evaluation of Corrosion Inhibition (Adapted from similar studies)

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • Synthesized Schiff base inhibitor

  • Electrochemical workstation with a three-electrode cell (working electrode: mild steel coupon, counter electrode: platinum, reference electrode: saturated calomel electrode)

  • Water bath/thermostat

  • Analytical balance

Procedure (Weight Loss Method):

  • Prepare solutions of 1 M HCl containing different concentrations of the Schiff base inhibitor (e.g., 100, 200, 300, 400, 500 ppm).

  • Immerse pre-weighed mild steel coupons in each of the test solutions and a blank solution (1 M HCl without inhibitor) for a specific duration (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • After the immersion period, remove the coupons, wash them with distilled water and acetone, dry them, and re-weigh them.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Data Presentation: Expected Corrosion Inhibition Efficiency

Inhibitor Concentration (ppm)Expected Weight Loss (mg)Expected Corrosion Rate (g/m²h)Expected Inhibition Efficiency (%)
0 (Blank)ValueValue0
100ValueValue> 70
200ValueValue> 80
300ValueValue> 85
400ValueValue> 90
500ValueValue> 95
Note: The actual values will depend on the specific Schiff base and experimental conditions.

Logical Relationship in Corrosion Inhibition

Corrosion_Inhibition A Schiff Base Molecule C Adsorption of Schiff Base on Metal Surface A->C B Metal Surface B->C D Formation of Protective Layer C->D E Inhibition of Corrosion D->E

Caption: Mechanism of corrosion inhibition by Schiff bases.

Application as Fluorescent Sensors

Schiff bases containing a fluorophore unit can act as "turn-on" or "turn-off" fluorescent sensors for the detection of specific metal ions or anions. The binding of an analyte to the Schiff base can lead to a change in its photophysical properties, such as fluorescence intensity or wavelength.

Application Note: A Schiff base derived from this compound and a fluorescent amine (e.g., an aminocoumarin or rhodamine derivative) could potentially serve as a fluorescent sensor. The hydroxyl group and the imine nitrogen can act as a binding site for metal ions. Upon coordination, changes in the electronic structure of the Schiff base could lead to a detectable fluorescence response.

Experimental Protocol: Synthesis of a Fluorescent Schiff Base Sensor (General)

Materials:

  • This compound

  • A primary amine containing a fluorescent moiety (e.g., 7-amino-4-methylcoumarin)

  • Solvent (e.g., Methanol or Ethanol)

  • Catalyst (e.g., Glacial Acetic Acid)

Procedure:

  • Follow the general Schiff base synthesis protocol described in Section 1, using the fluorescent amine as the starting material.

  • Purify the resulting fluorescent Schiff base by column chromatography if necessary.

  • Characterize the product using FT-IR, ¹H NMR, and fluorescence spectroscopy.

Evaluation of Sensing Properties:

  • Prepare a stock solution of the fluorescent Schiff base in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Zn²⁺, Fe³⁺, etc.) in the same solvent.

  • In a cuvette, add a specific concentration of the fluorescent Schiff base solution.

  • Record the fluorescence spectrum of the Schiff base solution.

  • Titrate the solution with increasing concentrations of a metal ion solution and record the fluorescence spectrum after each addition.

  • Observe changes in fluorescence intensity or wavelength to determine the selectivity and sensitivity of the sensor.

Workflow for Fluorescent Sensor Development

Fluorescent_Sensor_Workflow A Synthesize Fluorescent Schiff Base B Characterize Photophysical Properties A->B C Titrate with Analytes (e.g., Metal Ions) B->C D Monitor Fluorescence Response C->D E Determine Selectivity and Sensitivity D->E

Caption: Workflow for developing and testing a fluorescent Schiff base sensor.

Application in Nonlinear Optical (NLO) Materials

Organic molecules with extended π-conjugation and donor-acceptor functionalities can exhibit significant nonlinear optical (NLO) properties. Schiff bases derived from aromatic aldehydes are promising candidates for NLO materials.

Application Note: Derivatives of this compound, particularly Schiff bases formed with amines containing strong electron-donating or electron-withdrawing groups, could possess interesting NLO properties. The bromine atom can also influence the molecular packing in the solid state, which is a critical factor for second-order NLO activity. These materials could be investigated for applications in optical communications and data storage.

Experimental Approach (Conceptual):

  • Synthesis: Synthesize Schiff bases of this compound with various aromatic amines containing donor (e.g., -N(CH₃)₂) or acceptor (e.g., -NO₂) groups.

  • Characterization: Characterize the synthesized compounds using standard spectroscopic techniques.

  • NLO Measurement: Evaluate the second-order or third-order NLO properties of the materials using techniques such as the Kurtz-Perry powder technique for second-harmonic generation (SHG) efficiency or Z-scan for third-order nonlinearity.

Data Presentation: Potential NLO Properties

Schiff Base DerivativeDonor/Acceptor GroupExpected NLO PropertyPotential Application
SB-1-N(CH₃)₂ (Donor)Second-Harmonic GenerationFrequency Doubling
SB-2-NO₂ (Acceptor)Third-Order NonlinearityOptical Switching
Note: This table represents a conceptual framework for designing NLO materials based on this compound.

Logical Diagram for NLO Material Design

NLO_Material_Design A This compound (Core) C Schiff Base Synthesis A->C B Primary Amine with Donor/Acceptor Group B->C D Material with NLO Properties C->D E Device Application D->E

Caption: Design strategy for nonlinear optical materials from this compound.

References

Application Notes and Protocols for Developing Schiff Base Ligands with 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, identified by their characteristic azomethine or imine group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Ligands derived from 3-Bromo-5-hydroxybenzaldehyde are of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the phenyl ring can profoundly influence the electronic properties, stability, and biological efficacy of the resulting Schiff base and its subsequent metal complexes.[1][3] These compounds and their metal chelates have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties, making them promising candidates for the development of novel therapeutic agents.[1][3][4][5]

This document provides detailed protocols for the synthesis, characterization, and biological evaluation of Schiff base ligands derived from this compound, along with their metal complexes.

Potential Applications

Schiff base ligands derived from substituted benzaldehydes and their metal complexes are explored for several key applications:

  • Antimicrobial Agents: The imine group is crucial for their biological activity.[6] Metal chelation often enhances the antimicrobial efficacy by increasing the lipophilicity of the compound, which allows it to more easily penetrate the cell membranes of microorganisms.[3] These compounds have shown activity against a range of pathogenic bacteria and fungi.[7][8][9][10][11]

  • Anticancer Therapeutics: Many Schiff base metal complexes exhibit significant cytotoxicity against various cancer cell lines.[3][6] Proposed mechanisms include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase signaling cascades.[3]

  • Antioxidant Activity: The phenolic hydroxyl group present in the parent aldehyde can contribute to the antioxidant capacity of these molecules by acting as a radical scavenger, which helps mitigate oxidative stress implicated in numerous diseases.[3]

  • Catalysis: Due to their stability and tunable steric and electronic properties, Schiff base metal complexes are also investigated as catalysts in various organic synthesis reactions.[3][12]

Data Presentation

The following tables summarize representative quantitative data for biological activities of Schiff base ligands and their metal complexes derived from bromo- and hydroxy-substituted benzaldehydes. Note that this data is compiled from studies on structurally similar compounds and serves as an illustrative guide.

Table 1: Representative Antimicrobial Activity of Similar Bromo-Substituted Schiff Base Metal Complexes

Compound/Complex Test Organism Zone of Inhibition (mm) Reference
Ligand (L) E. coli 12 [11]
Co(II) Complex E. coli 18 [11]
Ni(II) Complex E. coli 16 [11]
Cu(II) Complex E. coli 22 [11]
Ligand (L) S. aureus 10 [11]
Co(II) Complex S. aureus 15 [11]
Ni(II) Complex S. aureus 14 [11]

| Cu(II) Complex | S. aureus | 20 |[11] |

Table 2: Representative Anticancer Activity (IC₅₀ in µg/mL) of Similar Bromo-Substituted Schiff Base Metal Complexes

Compound/Complex Hep-G2 (Liver Cancer) MCF-7 (Breast Cancer) Reference
Ligand (HL1)* > 50 > 50 [6]
Cr(III) Complex 10.2 ± 0.5 11.4 ± 0.9 [6]
Fe(III) Complex 5.0 ± 0.3 6.0 ± 0.4 [6]
Mn(II) Complex** 2.6 ± 0.11 3.0 ± 0.2 [6]
Cisplatin (Standard) 4.0 ± 0.2 4.0 ± 0.15 [6]

*HL1 is 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol. **Complex derived from a related methoxy-substituted ligand (HL2) in the same study.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Base Ligand

This protocol describes the condensation reaction between this compound and a primary amine.

Materials and Equipment:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine, an amino acid)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve the selected primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution at room temperature.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach the reflux condenser and heat the mixture to reflux (typically 60-80°C) for 2-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base ligand.

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol outlines the chelation of the synthesized Schiff base ligand with a divalent metal salt.

Materials and Equipment:

  • Synthesized Schiff Base Ligand

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of ethanol.

  • Add the metal salt solution dropwise to the stirred ligand solution. A color change is typically observed, indicating complex formation.

  • Heat the mixture to reflux for 3-4 hours with continuous stirring.[13]

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

Protocol 3: Physicochemical Characterization

The synthesized ligands and their metal complexes should be characterized to confirm their structure and purity.[1]

  • Melting Point: To determine the purity of the synthesized compounds.

  • FT-IR Spectroscopy: To confirm the formation of the azomethine (C=N) bond, typically observed in the 1600-1630 cm⁻¹ region, and to observe shifts upon metal coordination.[6][14][15]

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure of the ligand. A characteristic signal for the imine proton (-CH=N) typically appears between δ 8-9 ppm in the ¹H NMR spectrum.[6]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[14]

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complexes.[1]

Protocol 4: In Vitro Antimicrobial Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the plate. Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Protocol 5: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1][6]

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

The following diagrams illustrate the experimental workflow and a potential biological mechanism.

G cluster_reactants Starting Materials cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation aldehyde 3-Bromo-5-hydroxy- benzaldehyde synthesis Condensation Reaction (Reflux in Ethanol) aldehyde->synthesis amine Primary Amine amine->synthesis filtration Filtration & Washing synthesis->filtration recrystallization Recrystallization filtration->recrystallization char FT-IR, NMR, Mass Spec, Melting Point recrystallization->char Pure Ligand antimicrobial Antimicrobial Assays (MIC Determination) char->antimicrobial anticancer Anticancer Assays (MTT Assay) char->anticancer

Caption: General workflow for synthesis and evaluation of Schiff base ligands.

G compound Schiff Base Metal Complex ros Generation of ROS compound->ros stress Oxidative Stress ros->stress mapk MAPK Pathway (JNK, p38) stress->mapk bax Bax (Pro-apoptotic) mapk->bax + bcl2 Bcl-2 (Anti-apoptotic) mapk->bcl2 - mito Mitochondrial Dysfunction bax->mito bcl2->mito inhibits caspase Caspase Activation (Caspase-3, -9) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed anticancer signaling pathway for related Schiff base complexes.[1]

References

The Role of 3-Bromo-5-hydroxybenzaldehyde in the Synthesis of Potential Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile starting material in the synthesis of various heterocyclic and polyphenolic compounds. Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, offers multiple avenues for chemical modification. In the context of drug discovery, these functional groups can be exploited to construct novel molecular scaffolds with the potential to interact with biological targets, including enzymes. This document aims to provide a theoretical framework and generalized protocols for the synthesis of potential enzyme inhibitors using this compound as a key building block.

While specific examples of enzyme inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various known enzyme inhibitors. For instance, brominated and hydroxylated benzaldehyde derivatives are precursors to compounds with anticancer, antibacterial, and anti-inflammatory properties. This suggests the potential of this compound as a valuable scaffold in medicinal chemistry.

General Synthetic Strategies and Potential Applications

The chemical reactivity of this compound allows for its incorporation into several classes of compounds known for their enzyme inhibitory activities. The following sections outline general synthetic protocols for creating libraries of compounds derived from this starting material.

Synthesis of Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including enzyme inhibition.

Reaction Workflow:

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation 3B5H This compound Base Base Catalyst (e.g., NaOH, KOH) 3B5H->Base Acetophenone Substituted Acetophenone Acetophenone->Base Chalcone Chalcone Derivative Base->Chalcone Reaction Solvent Solvent (e.g., Ethanol) Solvent->Base

Caption: General workflow for the synthesis of chalcones from this compound.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of a substituted acetophenone in a suitable solvent such as ethanol.

  • Addition of Catalyst: While stirring the solution at room temperature, slowly add an aqueous solution of a base catalyst, such as 10-20% sodium hydroxide or potassium hydroxide.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup and Isolation: Once the reaction is complete, pour the reaction mixture into cold water or a dilute acid solution (e.g., 1 M HCl) to precipitate the crude chalcone product.

  • Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another important class of compounds with diverse biological activities, including enzyme inhibition. The imine or azomethine group (-C=N-) is a key structural feature of these molecules.

Reaction Workflow:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Condensation Reaction 3B5H This compound Catalyst Acid Catalyst (e.g., Acetic Acid) 3B5H->Catalyst Amine Primary Amine Amine->Catalyst SchiffBase Schiff Base Derivative Catalyst->SchiffBase Reaction Solvent Solvent (e.g., Ethanol) Solvent->Catalyst

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of Schiff Bases

  • Dissolution of Aldehyde: Dissolve 1.0 equivalent of this compound in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine.

  • Catalysis: Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials. The product can be further purified by recrystallization.

Potential Enzyme Targets and Screening Protocols

Derivatives of this compound, such as chalcones and Schiff bases, could potentially inhibit a variety of enzymes. The choice of enzyme to target will depend on the specific structural features of the synthesized compounds.

Potential Enzyme Targets:

  • Tyrosinase: Chalcones are known inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.

  • Urease: Schiff bases and their metal complexes have shown potent urease inhibitory activity. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

  • α-Glucosidase: Flavonoid derivatives, which share structural similarities with chalcones, are known inhibitors of α-glucosidase, a target for the management of type 2 diabetes.

  • Kinases: The aromatic scaffold can be elaborated to target the ATP-binding site of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

  • Phosphodiesterases (PDEs): Substituted benzaldehydes are precursors to PDE inhibitors, which are important in various therapeutic areas, including inflammation and cardiovascular diseases.

General Protocol for In Vitro Enzyme Inhibition Assay (Example: α-Glucosidase)

  • Preparation of Solutions:

    • Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the enzyme solution to each well.

    • Add varying concentrations of the synthesized inhibitor to the wells. A control well should contain the solvent (DMSO) instead of the inhibitor.

    • Pre-incubate the enzyme and inhibitor at a specific temperature (e.g., 37 °C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

  • Measurement of Activity:

    • Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

    • Measure the absorbance of the yellow-colored p-nitrophenol released at a wavelength of 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in a clear and structured table for easy comparison of the inhibitory potential of different synthesized compounds.

Table 1: Hypothetical α-Glucosidase Inhibitory Activity of Synthesized Chalcone Derivatives

Compound IDR-Group on AcetophenoneIC₅₀ (µM) ± SD
CH-01 -H45.2 ± 2.1
CH-02 4-OH28.7 ± 1.5
CH-03 4-OCH₃35.1 ± 1.8
CH-04 4-Cl31.5 ± 2.5
Acarbose (Standard)-850.3 ± 15.2

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel enzyme inhibitors. Its versatile chemical nature allows for the facile synthesis of diverse compound libraries, such as chalcones and Schiff bases. By applying the general protocols outlined in these application notes, researchers can systematically synthesize and screen derivatives of this compound against a range of enzymatic targets, potentially leading to the discovery of new lead compounds for drug development. Further investigation into the synthesis and biological evaluation of derivatives from this scaffold is warranted to fully explore its potential in medicinal chemistry.

Troubleshooting & Optimization

troubleshooting low yield in 3-Bromo-5-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Bromo-5-hydroxybenzaldehyde, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main strategies for synthesizing this compound are:

  • Direct Electrophilic Bromination of 3-Hydroxybenzaldehyde: This is a common approach involving the direct bromination of the aromatic ring of 3-hydroxybenzaldehyde using elemental bromine in a suitable solvent like dichloromethane or acetic acid.[1][2] Temperature control is critical in this method to manage selectivity and yield.[1]

  • Formylation of 3,5-Dibromophenol: This route involves a lithium-halogen exchange on 3,5-dibromophenol using an organolithium reagent like n-butyllithium at very low temperatures, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[3]

Q2: I am experiencing a consistently low yield during the direct bromination of 3-hydroxybenzaldehyde. What are the most likely causes?

A2: Low yields in this reaction are frequently traced back to several key factors:

  • Suboptimal Temperature Control: The temperature during bromine addition and reaction significantly impacts the formation of undesired isomers and di-brominated byproducts.[4]

  • Incorrect Stoichiometry: Using an excess of bromine can lead to the formation of di-bromo compounds, which reduces the yield of the desired mono-brominated product.[4]

  • Formation of Isomers: The hydroxyl and formyl groups direct the bromination to different positions. Besides the desired this compound, isomers like 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde can also be formed.[2][5]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can leave a significant amount of the starting material unconsumed.[4]

  • Purification Losses: The final product and isomeric byproducts can have similar physical properties, making separation difficult and leading to loss of product during purification steps like column chromatography or recrystallization.

Q3: What are the major impurities and byproducts I should anticipate?

A3: The primary byproducts in the synthesis of this compound are typically other brominated isomers. The directing effects of the hydroxyl (ortho-, para-directing) and aldehyde (meta-directing) groups can lead to the formation of 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde.[2][5] Over-bromination can also occur, resulting in di-brominated products.[4]

Q4: What are the most effective methods for purifying crude this compound?

A4: Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common and effective methods include:

  • Silica Gel Column Chromatography: This is a highly effective technique for separating the desired product from isomers and other impurities based on polarity differences. A typical eluent system might be a gradient of ethyl acetate in hexane.[3]

  • Recrystallization: This method can be used if a suitable solvent system is found that solubilizes the desired product at high temperatures and allows it to crystallize upon cooling, leaving impurities behind in the mother liquor.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for small-scale separations, reversed-phase HPLC can be employed.[6]

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low yield with significant unreacted 3-hydroxybenzaldehyde remaining (as seen on TLC/LCMS).

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or LCMS until the starting material spot disappears or is minimized.[4]

  • Possible Cause 2: Insufficient Brominating Agent.

    • Solution: Carefully check the stoichiometry and purity of the bromine used. Ensure it is added correctly and that there are no losses during addition.

  • Possible Cause 3: Low Reaction Temperature.

    • Solution: While low temperatures are needed to control selectivity, a temperature that is too low may slow the reaction rate excessively. Find the optimal balance for your specific solvent system, potentially by slowly warming the reaction mixture after the initial low-temperature bromine addition.

Problem 2: The final product is a mixture of isomers that are difficult to separate.

  • Possible Cause 1: Poor Regioselectivity due to Temperature.

    • Solution: Maintain strict temperature control during the dropwise addition of bromine. The reaction is often performed at low temperatures (e.g., below 10°C) to enhance selectivity.[4]

  • Possible Cause 2: Reaction Solvent.

    • Solution: The choice of solvent can influence the regioselectivity of the bromination. Acetic acid and dichloromethane are common solvents.[1][6] Experimenting with different solvents may improve the isomeric ratio.

  • Possible Cause 3: Catalyst Effects.

    • Solution: While not always required, a Lewis acid catalyst like iron powder can be used in brominations, but it may alter the isomeric distribution.[5][7] If not specified in your protocol, ensure your glassware is free from contaminants that could act as catalysts.

Problem 3: A significant amount of a less polar, di-brominated byproduct is formed.

  • Possible Cause 1: Excess Bromine.

    • Solution: Carefully control the stoichiometry. Avoid using a large excess of bromine. It may be beneficial to use a slight excess of the 3-hydroxybenzaldehyde to ensure all the bromine is consumed.[4]

  • Possible Cause 2: Reaction Conditions are too Harsh.

    • Solution: Add the bromine solution slowly and in a dropwise manner to avoid localized high concentrations of the brominating agent. Maintain a consistently low reaction temperature throughout the addition.

Data Presentation

Table 1: Comparison of Selected Synthesis Protocols for Brominated Hydroxybenzaldehydes

Starting MaterialProductReagents & SolventsTemperatureYieldReference
3,5-DibromophenolThis compoundn-BuLi, DMF, THF-78°C to Room Temp50.12%[3]
3-fluoro-4-hydroxybenzaldehyde3-bromo-5-fluoro-4-hydroxybenzaldehydeBromine, Acetic Acid45°C48%[6]
3-hydroxybenzaldehyde2-bromo-3-hydroxybenzaldehydeBromine, Iron, NaOAc, Acetic AcidRoom Temp28%[7]
p-hydroxybenzaldehyde3-bromo-4-hydroxybenzaldehydeBromine, Chloroform40-45°C94.5%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Formylation of 3,5-Dibromophenol

This protocol is adapted from the procedure described by ChemicalBook.[3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dibromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 2.0 eq) dropwise to the solution over 15 minutes, ensuring the internal temperature remains at -78°C.

  • Stirring: Stir the reaction mixture at -78°C for an additional 20 minutes.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 20.0 eq) dropwise to the reaction mixture. Maintain the temperature at -78°C for 30 minutes after addition.

  • Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield this compound as a white solid.[3]

Protocol 2: General Procedure for Direct Bromination of 3-Hydroxybenzaldehyde

This protocol is a generalized procedure based on common methodologies for aromatic bromination.[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or glacial acetic acid).

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in the same solvent. Add this solution dropwise to the cooled, stirring solution of 3-hydroxybenzaldehyde over 30-60 minutes. Maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., continue at 0-5°C or allow to warm to room temperature) for several hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.

  • Extraction: If using an organic solvent like dichloromethane, wash the organic layer with water and brine. If using acetic acid, remove the acid under reduced pressure and then perform an extraction with a solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography or recrystallization to isolate this compound.

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield Observed check_sm TLC/LCMS Analysis: Significant Starting Material (SM) Remaining? start->check_sm check_side_products TLC/LCMS Analysis: Multiple Product Spots or Major Byproducts Present? check_sm->check_side_products No incomplete_rxn Cause: Incomplete Reaction check_sm->incomplete_rxn Yes side_products Cause: Side Reactions check_side_products->side_products Yes solution_incomplete Solutions: - Increase reaction time - Ensure efficient stirring - Verify reagent stoichiometry & purity incomplete_rxn->solution_incomplete check_isomers Byproducts are Isomers? side_products->check_isomers isomers Cause: Poor Regioselectivity check_isomers->isomers Yes dibromo Cause: Di-bromination check_isomers->dibromo No (e.g., less polar spot) solution_isomers Solutions: - Strict temperature control (e.g., <10°C) - Slow, dropwise addition of Bromine - Re-evaluate solvent choice isomers->solution_isomers purification Purification Challenge solution_isomers->purification solution_dibromo Solutions: - Use 1.0 eq or slight deficit of Bromine - Avoid excess Bromine - Ensure low temperature dibromo->solution_dibromo solution_dibromo->purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ReactionPathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 3-Hydroxybenzaldehyde B This compound (Desired Product) A->B + Br2 (Controlled Conditions) C Isomeric Byproducts (e.g., 2-Bromo-5-hydroxy...) A->C + Br2 (Poor Temp Control) D Di-brominated Byproduct A->D + Excess Br2 B->D + Excess Br2

Caption: Synthesis of this compound and potential side reaction pathways.

References

Technical Support Center: Synthesis of 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent synthetic strategies for this compound are:

  • Formylation of 3,5-dibromophenol: This method involves the introduction of a formyl group (-CHO) onto the 3,5-dibromophenol backbone.

  • Bromination of 3-hydroxybenzaldehyde: This involves the direct electrophilic bromination of 3-hydroxybenzaldehyde. However, this method can be challenging in terms of regioselectivity and may lead to a mixture of isomers.[1][2]

Q2: What are the primary impurities I should be aware of when synthesizing this compound?

A2: The impurity profile largely depends on the chosen synthetic route:

  • From 3,5-dibromophenol: The most common impurity is the unreacted starting material, 3,5-dibromophenol . Byproducts from the formylation reaction can also occur, depending on the specific method used (e.g., Duff reaction, Reimer-Tiemann reaction).

  • From 3-hydroxybenzaldehyde: The main impurities are isomeric bromo-hydroxybenzaldehydes . Due to the directing effects of the hydroxyl and aldehyde groups, bromination can occur at different positions on the aromatic ring, leading to a mixture of products that can be difficult to separate.[1][2] Di-brominated byproducts may also form if the reaction conditions are not carefully controlled.[2]

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: The formation of isomeric or di-brominated byproducts in the bromination of 3-hydroxybenzaldehyde directly consumes the starting material and reduces the yield of the desired product.[2]

  • Inefficient formylation: Formylation reactions, such as the Duff reaction, can sometimes be inefficient, leading to a significant amount of unreacted starting material.

  • Product loss during workup and purification: Care must be taken during extraction and purification steps (e.g., column chromatography, recrystallization) to minimize the loss of the target compound.

Q4: How can I identify the impurities in my sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the desired product and its impurities. A reverse-phase C18 column is often suitable for this class of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for identifying the structure of the main product and any isomeric impurities. The chemical shifts and coupling patterns of the aromatic protons can help distinguish between different isomers.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Scenario 1: Synthesis via Formylation of 3,5-dibromophenol

Problem: Significant amount of unreacted 3,5-dibromophenol observed in the final product.

Possible Cause Suggested Solution
Incomplete Formylation Reaction - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Optimize temperature: Ensure the reaction is carried out at the optimal temperature for the chosen formylation method. - Check reagent quality: Use fresh and high-purity formylating agents and other reagents.
Suboptimal Reagent Stoichiometry - Adjust reagent ratios: Ensure the correct molar ratios of the formylating agent and catalyst (if applicable) to the substrate are used.
Inefficient Purification - Optimize column chromatography: Use an appropriate solvent system to achieve good separation between the product and the less polar 3,5-dibromophenol. - Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove the starting material.
Scenario 2: Synthesis via Bromination of 3-hydroxybenzaldehyde

Problem: Presence of multiple isomers in the final product.

Possible Cause Suggested Solution
Lack of Regioselectivity in Bromination - Control reaction temperature: Perform the bromination at a low temperature to enhance the selectivity of the reaction.[1] - Slow addition of brominating agent: Add the bromine or other brominating agent dropwise to maintain a low concentration in the reaction mixture, which can improve selectivity. - Use a milder brominating agent: Consider using N-bromosuccinimide (NBS) in place of elemental bromine for a more controlled reaction.
Formation of Di-brominated Byproducts - Precise control of stoichiometry: Use a slight excess of 3-hydroxybenzaldehyde or carefully control the amount of brominating agent to be equimolar or slightly less than the starting material.[2]
Ineffective Purification - Optimize column chromatography: Isomeric products often have very similar polarities, requiring careful optimization of the mobile phase for effective separation on a silica gel column. - Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary to isolate the desired this compound isomer.

Data Presentation

Table 1: Common Impurities in this compound Synthesis
Impurity NameChemical StructureMolecular Weight ( g/mol )Synthetic RouteAnalytical Detection Method
3,5-dibromophenolC₆H₄Br₂O251.90Formylation of 3,5-dibromophenolHPLC, GC-MS, 1H NMR
Isomeric Bromo-hydroxybenzaldehydesC₇H₅BrO₂201.02Bromination of 3-hydroxybenzaldehydeHPLC, 1H NMR, 13C NMR
Di-brominated hydroxybenzaldehydesC₇H₄Br₂O₂280.91Bromination of 3-hydroxybenzaldehydeHPLC, MS, 1H NMR

Experimental Protocols

Key Experiment: Synthesis of this compound from 3,5-dibromophenol

This protocol is adapted from a literature procedure for the formylation of a related compound and should be optimized for your specific laboratory conditions.

Materials:

  • 3,5-dibromophenol

  • n-butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 3,5-dibromophenol (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (2.0 eq) dropwise to the cooled solution over 15 minutes.

  • Stir the reaction mixture at -78 °C for 20 minutes.

  • Add anhydrous DMF (20.0 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.[3]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.[3]

Mandatory Visualization

G Troubleshooting Logic for Impurity Formation cluster_start Starting Point cluster_route1 Route 1: Formylation of 3,5-dibromophenol cluster_route2 Route 2: Bromination of 3-hydroxybenzaldehyde cluster_analysis Analysis & Purification start Synthesis of this compound r1_step1 Formylation Reaction start->r1_step1 r2_step1 Bromination Reaction start->r2_step1 r1_issue1 Incomplete Reaction r1_step1->r1_issue1 Potential Deviation r1_impurity1 Impurity: 3,5-dibromophenol r1_issue1->r1_impurity1 Leads to analysis HPLC / NMR Analysis r1_impurity1->analysis r2_issue1 Poor Regioselectivity r2_step1->r2_issue1 Potential Deviation r2_issue2 Over-bromination r2_step1->r2_issue2 Potential Deviation r2_impurity1 Impurity: Isomeric Products r2_issue1->r2_impurity1 Leads to r2_impurity1->analysis r2_impurity2 Impurity: Di-brominated Products r2_issue2->r2_impurity2 Leads to r2_impurity2->analysis purification Column Chromatography / Recrystallization analysis->purification Informs

Caption: Logical workflow for identifying and addressing common impurities in the synthesis of this compound.

References

Technical Support Center: Purification of 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Bromo-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include:

  • Di-brominated species: Such as 3,5-dibromo-hydroxybenzaldehyde, which can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Unreacted starting material: For example, 3-hydroxybenzaldehyde may still be present if the reaction did not go to completion.

  • Positional isomers: Depending on the synthetic route, other isomers of bromo-hydroxybenzaldehyde could be formed.

  • Oxidation product: The aldehyde group can be oxidized to a carboxylic acid (3-Bromo-5-hydroxybenzoic acid), especially if exposed to air over time.[1]

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are:

  • Column Chromatography: Effective for separating the desired product from isomers and other byproducts with different polarities.

  • Recrystallization: A suitable method for removing impurities with different solubilities.

  • Bisulfite Adduct Formation: A selective method for separating aldehydes from non-aldehydic impurities.

Q3: My this compound appears to be degrading. What are the signs and how can I prevent it?

A3: Degradation of this compound is often indicated by a color change, from a white or off-white solid to yellow or brown.[1] The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid.[1] To prevent this, store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C is recommended). Solutions are less stable and should be prepared fresh.[1]

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the product from an impurity.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying dichloromethane/methanol) to find the eluent that provides the best separation (largest difference in Rf values) between your product and the impurity.

    • Gradient Elution: If a single solvent system is insufficient, use a gradient elution. Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.

Issue 2: The product is eluting very slowly or tailing significantly.

  • Possible Cause: The eluent is not polar enough, or there are strong interactions between the compound and the silica gel.

  • Solution:

    • Increase Solvent Polarity: Once the desired compound begins to elute, you can slightly increase the polarity of the eluent to speed up its elution and reduce tailing.[2]

    • Check for Acidity: The phenolic hydroxyl group can interact strongly with the acidic silica gel. If tailing is severe, consider using a small amount of a modifier like triethylamine or acetic acid in your eluent, or use deactivated silica gel.[2]

Issue 3: The compound appears to have decomposed on the column.

  • Possible Cause: this compound, like some other aromatic aldehydes, may be sensitive to the acidic nature of silica gel.[2]

  • Solution:

    • Test Stability: Before committing a large amount of material, spot the crude product on a TLC plate and let it sit for an hour. Re-run the TLC in a suitable solvent system to see if any new spots (decomposition products) have appeared.[2]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[2]

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The crude material is highly impure, depressing the melting point.

  • Solution:

    • Change Solvent System: Use a lower-boiling point solvent or a mixed solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like hot ethanol) and then slowly add a poor solvent (like water) until the solution becomes turbid. Then, reheat to clarify and allow to cool slowly.

    • Partial Purification First: If the material is very impure, a quick filtration through a small plug of silica gel to remove baseline impurities might be necessary before attempting recrystallization.

Issue 2: Low recovery of the purified product.

  • Possible Cause:

    • Using too much solvent.

    • Cooling the solution too quickly.

    • The product is significantly soluble in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Use Ice-Cold Solvent for Washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.

Purification via Bisulfite Adduct

Issue: Low yield of the regenerated aldehyde.

  • Possible Cause:

    • Incomplete formation of the bisulfite adduct.

    • Incomplete regeneration of the aldehyde from the adduct.

  • Solution:

    • Fresh Sodium Bisulfite Solution: Always use a freshly prepared saturated solution of sodium bisulfite.[3]

    • Vigorous Shaking: Ensure thorough mixing during the adduct formation step to maximize the reaction.[3][4]

    • Ensure Basic pH for Regeneration: When regenerating the aldehyde, ensure the pH of the aqueous layer is strongly basic (pH > 10) to completely break down the adduct.[5]

Data Presentation

Table 1: Troubleshooting Summary for Column Chromatography

IssuePossible CauseRecommended Solution
Poor SeparationSuboptimal eluentPerform detailed TLC analysis; use a gradient elution.
Tailing/Slow ElutionInsufficient solvent polarity; strong silica interactionIncrease eluent polarity after product starts eluting; consider using a modifier or deactivated silica.[2]
On-Column DecompositionSensitivity to acidic silica gelTest stability on a TLC plate first; consider using alumina or Florisil.[2]

Table 2: Suggested Recrystallization Solvent Systems (based on similar compounds)

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Ethyl Acetate/HexaneGood for controlling polarity. Dissolve in hot ethyl acetate, add hexane until cloudy, then cool.[6]
Dichloromethane/HexaneAnother option for controlling polarity for compounds soluble in chlorinated solvents.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the starting solvent system. Collect fractions and monitor them by TLC.

  • Gradient (if necessary): Gradually increase the percentage of the more polar solvent (e.g., from 2% to 10% Ethyl Acetate in Hexane) to elute the product.

  • Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude this compound to just dissolve it.

  • Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Reheat to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

  • Adduct Formation: Dissolve the crude product in a suitable solvent like methanol or THF.[5] Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for several minutes. The aldehyde-bisulfite adduct, being a salt, will partition into the aqueous layer.[5]

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate) and water. Separate the layers. The organic layer will contain the non-aldehydic impurities. Discard the organic layer.[4]

  • Regeneration of Aldehyde: To the aqueous layer containing the adduct, add a fresh portion of an organic solvent (e.g., ethyl acetate). While stirring, slowly add a strong base (e.g., 10M NaOH) until the solution is strongly basic (pH > 10).[5]

  • Extraction of Pure Aldehyde: The purified aldehyde will be regenerated and partition into the organic layer. Separate the layers and extract the aqueous layer a few more times with the organic solvent.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow_Selection cluster_decision Purification Method Selection start Crude this compound tlc_check Perform TLC Analysis start->tlc_check impurities Assess Impurity Profile tlc_check->impurities Spots observed isomers Isomers or Similarly Polar Impurities? impurities->isomers non_aldehydic Mainly Non-Aldehydic Impurities? isomers->non_aldehydic No column Column Chromatography isomers->column Yes minor_impurities Minor Impurities with Different Solubility? non_aldehydic->minor_impurities No bisulfite Bisulfite Adduct Formation non_aldehydic->bisulfite Yes recrystallize Recrystallization minor_impurities->recrystallize Yes pure_product Pure Product column->pure_product bisulfite->pure_product recrystallize->pure_product

Caption: Decision tree for selecting a purification method.

Troubleshooting_Column_Chromatography start Column Chromatography Issue issue_type What is the issue? start->issue_type poor_sep Poor Separation issue_type->poor_sep Overlapping Spots tailing Tailing / Streaking issue_type->tailing Broad Bands no_elution Product Not Eluting issue_type->no_elution No Product in Fractions sol_sep Optimize Eluent via TLC Use Gradient Elution poor_sep->sol_sep sol_tailing Increase Eluent Polarity Consider Deactivated Silica tailing->sol_tailing sol_elution Check for Decomposition Increase Eluent Polarity Drastically no_elution->sol_elution end Improved Purification sol_sep->end sol_tailing->end sol_elution->end

Caption: Troubleshooting flowchart for column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of reaction conditions for 3-Bromo-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited method for the synthesis of this compound is the lithiation and subsequent formylation of 3,5-dibromophenol. This involves a bromine-lithium exchange reaction using n-butyllithium at low temperatures, followed by the introduction of a formyl group using N,N-dimethylformamide (DMF).

Q2: I am getting a low yield in my synthesis of this compound from 3,5-dibromophenol. What are the potential causes?

A2: Low yields can stem from several factors:

  • Moisture in the reaction: n-Butyllithium is highly reactive with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents like THF must be anhydrous.

  • Inaccurate n-Butyllithium concentration: The stoichiometry of n-BuLi is critical. Its concentration in commercial solutions can vary over time. It is advisable to titrate the n-BuLi solution before use to ensure accurate addition.

  • Temperature fluctuations: The bromine-lithium exchange is highly temperature-sensitive and must be maintained at -78 °C (a dry ice/acetone bath). Even slight temperature increases can lead to side reactions.

  • Inefficient quenching: The reaction with DMF should also be carried out at low temperatures before warming to room temperature.

Q3: What are the common impurities I might encounter, and how can they be removed?

A3: Common impurities include the starting material (3,5-dibromophenol), the di-lithiated and subsequently di-formylated byproduct, and potentially some unreacted intermediate species. Purification is typically achieved through silica gel column chromatography.[1] A gradient elution using a hexane/ethyl acetate solvent system is effective in separating the desired product from these impurities.

Q4: Can I use a different formylating agent instead of DMF?

A4: While DMF is the most common and effective formylating agent for this reaction, other reagents can be used for formylation in different contexts. However, for the lithiated intermediate of 3,5-dibromophenol, DMF is highly efficient. Any deviation from the established protocol would require significant optimization of reaction conditions.

Troubleshooting Guides

Guide 1: Low Yield in the Lithiation-Formylation Reaction
Symptom Possible Cause Suggested Solution
Low to no product formation, starting material recovered Inactive n-butyllithium due to moisture or prolonged storage.Use freshly opened n-BuLi or titrate the solution to determine the accurate concentration. Ensure all solvents and glassware are scrupulously dry and the reaction is under a strict inert atmosphere.
Reaction temperature was too high during n-BuLi addition.Maintain a constant temperature of -78 °C during the addition of n-butyllithium and for the specified stirring time. Use a properly insulated dry ice/acetone bath.
A complex mixture of products is observed The reaction was allowed to warm up prematurely.Ensure the reaction mixture is kept at -78 °C throughout the addition of both n-BuLi and DMF. Allow the reaction to warm to room temperature slowly only after the formylation step is complete.
Insufficient amount of DMF was used.Ensure that a sufficient excess of dry DMF is added to react with all the lithiated intermediate.
Guide 2: Product Purification Challenges
Symptom Impurity Purification Method
Multiple spots on TLC close to the product spot Positional isomers or related brominated phenols.Optimize the column chromatography conditions. A shallow gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate) on silica gel should provide good separation.[1]
A higher Rf spot on TLC Less polar impurities, potentially unreacted starting material.Ensure complete reaction by monitoring with TLC. If starting material remains, it can be separated by column chromatography.
Streaking on the TLC plate The compound may be acidic.Add a small amount of acetic acid to the chromatography solvent system to improve the peak shape and separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation-Formylation of 3,5-Dibromophenol

This protocol is adapted from a literature procedure.[1]

Materials:

  • 3,5-dibromophenol

  • n-butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (100-200 mesh)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3,5-dibromophenol (2.5 g, 9.92 mmol) in anhydrous THF (25 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (7.9 mL of a 2.5 M solution in hexanes, 19.84 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains at -78 °C.

  • Stirring: Continue to stir the reaction mixture at -78 °C for an additional 20 minutes.

  • Formylation: Add dry N,N-dimethylformamide (15.29 mL, 198.4 mmol) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After stirring for 30 minutes at -78 °C, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (200 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 250 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of 0-6% ethyl acetate in hexane to yield this compound as a white solid (yield: 1.0 g, 50.12%).[1]

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material 3,5-dibromophenol[1]
Reagents n-Butyllithium, N,N-dimethylformamide[1]
Solvent Tetrahydrofuran[1]
Temperature -78 °C to room temperature[1]
Reaction Time ~ 2 hours[1]
Yield 50.12%[1]
Purification Method Silica gel column chromatography[1]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup and Purification start Dissolve 3,5-dibromophenol in anhydrous THF cool Cool to -78 °C start->cool lithiation Add n-BuLi dropwise (15 min) cool->lithiation stir1 Stir at -78 °C (20 min) lithiation->stir1 formylation Add dry DMF dropwise (30 min at -78 °C) stir1->formylation warm Warm to RT and stir (1 h) formylation->warm quench Quench with sat. NH4Cl solution warm->quench extract Extract with ethyl acetate quench->extract dry Dry and concentrate extract->dry purify Silica gel column chromatography dry->purify product 3-Bromo-5-hydroxy- benzaldehyde purify->product signaling_pathway cluster_info Potential Biological Activity (Hypothesized) cluster_nrf2 Antioxidant Response Pathway info This compound may exhibit antioxidant and anti-inflammatory effects, similar to related bromophenols. BHB 3-Bromo-5- hydroxybenzaldehyde Nrf2_Keap1 Nrf2-Keap1 Complex BHB->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Promotes transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection (Antioxidant Effect) HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

References

Technical Support Center: Bromination of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the expected products and major side products in the bromination of 3-hydroxybenzaldehyde?

The bromination of 3-hydroxybenzaldehyde is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is an activating ortho-, para-director, while the aldehyde (-CHO) group is a deactivating meta-director. The interplay of these directing effects, along with reaction conditions, determines the product distribution.

The primary products are monobrominated isomers. The major product is often reported as 2-bromo-5-hydroxybenzaldehyde .[1] Other possible isomeric products include 2-bromo-3-hydroxybenzaldehyde and 4-bromo-3-hydroxybenzaldehyde .[1][2]

Common side reactions include:

  • Over-bromination: This leads to the formation of di- or tri-brominated products, such as 3,5-dibromo-4-hydroxybenzaldehyde.[2][3]

  • Oxidation of the aldehyde group: While less commonly reported as a major issue under standard bromination conditions, harsh reaction conditions could potentially lead to the oxidation of the aldehyde functional group.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monobrominated Product

A low yield of the target product is a common issue. Several factors can contribute to this problem.

Potential CauseRecommended Solutions
Suboptimal Reaction Temperature Temperature control is critical for selectivity and yield. For the synthesis of 2-bromo-5-hydroxybenzaldehyde, a temperature range of 35-38°C during bromine addition is recommended.[4] Deviation from the optimal temperature can promote the formation of undesired isomers and over-brominated byproducts.[2]
Incorrect Stoichiometry of Bromine An excess of bromine will lead to the formation of di- and tri-brominated byproducts, reducing the yield of the desired monobrominated product.[2] Use a stoichiometric amount or a slight excess (e.g., 1.02 equivalents) of bromine.[4]
Incomplete Reaction The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before quenching the reaction.[2]
Loss of Product During Workup and Purification The product may be lost during extraction or recrystallization steps. Ensure proper phase separation during extraction and choose an appropriate solvent system for recrystallization to minimize solubility of the desired product in the cold solvent.

Issue 2: Formation of Multiple Isomers

The presence of multiple isomers complicates purification and reduces the yield of the target compound.

Potential CauseRecommended Solutions
Reaction Conditions Favoring Multiple Products The directing effects of the hydroxyl and aldehyde groups can lead to a mixture of isomers.[2] To favor the formation of a specific isomer, the choice of solvent and catalyst is important. For instance, the use of iron powder as a catalyst in acetic acid has been reported to favor the formation of 2-bromo-3-hydroxybenzaldehyde.
Thermodynamic vs. Kinetic Control The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Varying the reaction temperature and time may influence the ratio of isomers.

Issue 3: Presence of Over-brominated Byproducts

The formation of di- and tri-brominated products is a clear indication of excessive bromination.

Potential CauseRecommended Solutions
Excess Bromine As stated previously, using more than a stoichiometric amount of bromine will lead to multiple substitutions on the aromatic ring.[2]
High Reaction Temperature Elevated temperatures can increase the rate of reaction and lead to over-bromination. Maintain the recommended reaction temperature.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the starting material is consumed can lead to further bromination of the monobrominated product. Monitor the reaction by TLC.[2]

Issue 4: Difficulty in Purifying the Final Product

Separating the desired product from isomers and other impurities can be challenging.

Potential CauseRecommended Solutions
Similar Physical Properties of Isomers Isomers often have very similar polarities and boiling points, making them difficult to separate.
Recrystallization This is an effective method for purifying solid products. A suitable solvent or solvent mixture (e.g., ethyl acetate/heptane) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.[2]
Column Chromatography For separating isomers with similar polarities, flash column chromatography using silica gel is a powerful technique. An appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) must be determined by TLC analysis.[2][4]
NMR Spectroscopy for Isomer Identification 1H NMR spectroscopy can be used to differentiate between the isomers based on the coupling constants of the aromatic protons.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde [4]

  • Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂).

  • Dissolution: Heat the mixture to 35-40°C to completely dissolve the starting material.

  • Bromine Addition: Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise through the addition funnel. Control the rate of addition to maintain the reaction temperature between 35-38°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 35°C overnight.

  • Workup: Slowly cool the mixture to -5 to 0°C over 2 hours and continue stirring for 1 hour at this temperature. Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

  • Drying: Dry the resulting solid under vacuum at room temperature.

  • Yield: Approximately 63%.

Protocol 2: Synthesis of 4-bromo-3-hydroxy-benzaldehyde

  • Reaction Setup: Add 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane to a reaction vessel.

  • Inert Atmosphere: Replace the atmosphere with nitrogen three times.

  • Cooling: Stir and cool the mixture to below 0°C.

  • Bromine Addition: Add 35.4 g of liquid bromine dropwise.

  • Workup: After the reaction is complete, add 250 ml of water. Adjust the pH to neutral with a liquid alkali.

  • Purification: Cool the mixture and filter. Dissolve the wet product in 354 ml of toluene, separate the water layer, and heat the organic phase to reflux. Filter while hot and then dry to obtain the product.

Data Presentation

Table 1: Reported Yields for Bromination of 3-Hydroxybenzaldehyde Under Different Conditions

Desired ProductStarting MaterialReagents & SolventsYieldReference
2-Bromo-5-hydroxybenzaldehyde3-HydroxybenzaldehydeBromine, Dichloromethane63%[4]
2-bromo-3-hydroxybenzaldehyde3-hydroxybenzaldehydeBromine, Iron powder, Sodium acetate, Acetic acid28%
4-bromo-3-hydroxy-benzaldehyde3-hydroxybenzaldehydeBromine, Dichloromethane82.6% (monobromo), 8.6% (dibromo)[3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Suspend 3-Hydroxybenzaldehyde in Dichloromethane dissolve Heat to 35-40°C to Dissolve start->dissolve add_br2 Slowly Add Bromine (1.02 eq.) at 35-38°C dissolve->add_br2 react Stir Overnight at 35°C add_br2->react cool Cool to -5 to 0°C react->cool filter Filter Precipitate cool->filter wash Wash with Cold Heptane/DCM filter->wash dry Dry Under Vacuum wash->dry product 2-Bromo-5-hydroxybenzaldehyde dry->product

Caption: Experimental workflow for the synthesis of 2-bromo-5-hydroxybenzaldehyde.

side_reactions cluster_main Starting Material cluster_products Potential Products start 3-Hydroxybenzaldehyde mono_2_5 2-Bromo-5-hydroxybenzaldehyde (Major Product) start->mono_2_5 Bromination mono_2_3 2-Bromo-3-hydroxybenzaldehyde start->mono_2_3 Side Reaction mono_4_3 4-Bromo-3-hydroxybenzaldehyde start->mono_4_3 Side Reaction oxidized Oxidized Byproducts start->oxidized Oxidation di_bromo Di/Tri-brominated Products mono_2_5->di_bromo Over-bromination mono_2_3->di_bromo Over-bromination mono_4_3->di_bromo Over-bromination

Caption: Potential side reactions in the bromination of 3-hydroxybenzaldehyde.

References

by-product formation and control in 3-Bromo-5-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-hydroxybenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of lithiation of 3,5-dibromophenol followed by formylation with N,N-dimethylformamide (DMF).

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation Incomplete Lithiation: - Inactive n-butyllithium (n-BuLi). - Presence of moisture or other electrophilic impurities in the reaction setup. - Insufficiently low temperature.- Titrate the n-BuLi solution to determine its exact molarity before use. - Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (argon or nitrogen). - Use anhydrous solvents. - Maintain the reaction temperature at -78°C during the addition of n-BuLi and for a sufficient time afterward to ensure complete lithium-halogen exchange.
Ineffective Formylation: - Impure or wet DMF. - Insufficient amount of DMF.- Use freshly distilled or commercially available anhydrous DMF. - Use a significant excess of DMF to ensure the reaction goes to completion.
Presence of Multiple Spots on TLC, Indicating By-products Incomplete Reaction: - Unreacted 3,5-dibromophenol.- Increase the reaction time for the lithiation step. - Ensure the stoichiometry of n-BuLi is correct.
Formation of Isomeric By-products: - Potential for side reactions or incomplete regioselectivity, leading to isomers such as 2-bromo-5-hydroxybenzaldehyde or 4-bromo-3-hydroxybenzaldehyde, though less likely in this specific route.- While the primary synthesis route from 3,5-dibromophenol is highly regioselective, if isomer formation is suspected, confirm by analytical methods (GC-MS, HPLC, NMR). - Isomers can be separated by column chromatography or preparative HPLC.
Formation of Di-formylated or Other By-products: - Side reactions with the formylating agent.- Control the amount of DMF added. - Maintain a low reaction temperature during the addition of DMF.
Difficult Purification Similar Polarity of Product and By-products: - Co-elution of the desired product with unreacted starting material or isomeric by-products during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. - Consider using a different stationary phase for chromatography. - Recrystallization from a suitable solvent system may be an effective purification method.
Oily Product Instead of a Solid - Presence of residual solvent or impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound from 3,5-dibromophenol?

A1: The most common impurity is the unreacted starting material, 3,5-dibromophenol. Due to the regioselectivity of the lithiation at the less sterically hindered bromine, the formation of other isomers is generally minimal. However, depending on reaction conditions, trace amounts of the starting material and potentially other minor by-products could be present.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to separate the starting material, product, and any potential by-products. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Q3: What is the optimal temperature for the lithiation and formylation steps?

A3: The lithiation step with n-BuLi should be carried out at a very low temperature, typically -78°C (a dry ice/acetone bath), to ensure regioselectivity and prevent side reactions. The formylation with DMF is also initiated at -78°C, and the reaction is then allowed to slowly warm to room temperature.

Q4: How can I purify the crude this compound?

A4: The most common method for purification is silica gel column chromatography.[1] A gradient elution with a hexane/ethyl acetate solvent system is typically effective in separating the desired product from less polar impurities and the more polar baseline material. Recrystallization can also be a viable purification method.

Q5: What analytical techniques are recommended for confirming the identity and purity of the final product?

A5: The identity and purity of this compound should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify and quantify any by-products.

Experimental Protocols

Synthesis of this compound from 3,5-Dibromophenol[1]

Materials:

  • 3,5-Dibromophenol

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 3,5-dibromophenol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.0 eq) dropwise to the solution while maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 20 minutes.

  • Add anhydrous DMF (20.0 eq) dropwise to the reaction mixture at -78°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Analytical Method: HPLC for Isomer Separation
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid or another modifier to improve peak shape) is a good starting point. For example, a gradient from 30% to 70% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).
Injection Volume 10 µL
Column Temperature 30°C

Note: This is a starting point, and the method will need to be optimized for the specific mixture of compounds being analyzed.

Visualizations

Reaction_Pathway 3,5-Dibromophenol 3,5-Dibromophenol Intermediate_Lithiate Lithium Intermediate 3,5-Dibromophenol->Intermediate_Lithiate 1. n-BuLi, THF, -78°C This compound This compound Intermediate_Lithiate->this compound 2. DMF 3. H₂O Workup

Caption: Main reaction pathway for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Potential By-products Start 3,5-Dibromophenol Product This compound Start->Product Ideal Conditions Unreacted_SM Unreacted 3,5-Dibromophenol Start->Unreacted_SM Incomplete Reaction Other_Impurities Other Impurities Product->Other_Impurities Side Reactions

Caption: Potential by-product formation pathways.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Lithiation Lithiation (-78°C) Start->Lithiation Formylation Formylation (-78°C to RT) Lithiation->Formylation Workup Aqueous Workup Formylation->Workup Extraction Extraction Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Purification of 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-5-hydroxybenzaldehyde post-synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My crude this compound shows significant impurities after the initial work-up. What are the likely impurities and how can I remove them?

  • Answer: Common impurities can include unreacted starting materials such as 3,5-dibromophenol, or side-products from the synthesis. The purification strategy depends on the nature of these impurities.

    • For unreacted starting materials and non-polar impurities: Column chromatography is often effective.

    • For polar impurities: A liquid-liquid extraction or recrystallization may be more suitable.

Issue 2: Difficulty with Recrystallization

  • Question: I'm having trouble getting my this compound to crystallize, or the yield is very low. What can I do?

  • Answer: Recrystallization success is highly dependent on the solvent system.

    • Solvent Selection: If one solvent is not working, try a solvent pair. Start by dissolving the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.

    • Seeding: If crystals are slow to form, adding a seed crystal of pure this compound can initiate crystallization.

    • Concentration: Ensure your initial solution is saturated at the boiling point of the solvent for optimal yield upon cooling.

Issue 3: Streaking or Poor Separation in Column Chromatography

  • Question: When I run a column to purify this compound, the bands are streaking and I'm not getting good separation. What's causing this?

  • Answer: Streaking on a silica gel column is often due to the compound being too polar for the chosen solvent system or overloading the column.

    • Solvent Polarity: The hydroxyl and aldehyde groups on the molecule make it relatively polar. If your eluent is not polar enough, the compound will stick to the silica gel and streak. Try gradually increasing the polarity of your eluent system. A common eluent system for this compound is a mixture of ethyl acetate and hexane.[1]

    • Sample Load: Do not overload the column with crude product. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Dry Loading: For compounds that are not highly soluble in the eluent, consider "dry loading" by adsorbing your crude product onto a small amount of silica gel and then carefully adding it to the top of your column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The two most common and effective methods are column chromatography and recrystallization. The choice between them depends on the scale of your reaction and the nature of the impurities. Column chromatography can provide very high purity, while recrystallization is often simpler for larger quantities if the impurity profile is suitable.

Q2: What solvent system should I use for column chromatography?

A2: A gradient of ethyl acetate in hexane is a good starting point. One documented method uses a 0-6% ethyl acetate in hexane solution on silica gel (100-200 mesh).[1] You may need to optimize this based on TLC analysis of your crude mixture.

Q3: What is a good solvent for recrystallizing this compound?

A3: For compounds with similar polarity, such as 3-bromosalicylaldehyde, hexane has been successfully used for recrystallization.[2] Given the structure of this compound, a non-polar solvent like hexane or a mixture of hexane with a slightly more polar solvent (like dichloromethane or ethyl acetate) could be effective.

Q4: How can I assess the purity of my final product?

A4: Purity is typically assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be used for similar compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Comparison of Purification Methods for Bromo-hydroxybenzaldehydes

MethodCompoundEluent/SolventPurityYieldReference
Column ChromatographyThis compound0-6% Ethyl Acetate in HexaneWhite Solid50.12%[1]
Recrystallization3-BromosalicylaldehydeHexanePale Yellow Needles (≥95% pure crude)68-69%[2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent (e.g., pure hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the appropriate solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent system (e.g., 0% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a flask, add a small amount of a suitable solvent (e.g., hexane) to the crude this compound.

  • Dissolution: Heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[2]

Visualizations

Purification_Workflow General Purification Workflow for this compound A Crude Product (Post-Synthesis) B Purity Assessment (TLC) A->B C Decision Point B->C D Column Chromatography C->D Multiple Impurities or Similar Polarity E Recrystallization C->E Single Major Impurity or Large Scale F Fraction Collection & Purity Check (TLC) D->F G Crystal Isolation & Washing E->G H Solvent Evaporation F->H I Drying G->I J Final Purity Analysis (HPLC, NMR, MP) H->J I->J K Pure this compound J->K

Caption: A flowchart of the general purification workflow.

Troubleshooting_Logic Troubleshooting Common Purification Issues cluster_column Column Chromatography cluster_recrystallization Recrystallization A Problem: Streaking/Poor Separation B Check Solvent Polarity A->B C Check Sample Load A->C D Increase Eluent Polarity B->D E Reduce Sample Amount or Use Dry Loading C->E F Problem: No Crystals/Low Yield G Check Solvent System F->G H Check Saturation F->H I Try Solvent Pair or Add Seed Crystal G->I J Ensure Solution is Saturated at Boiling Point H->J

Caption: A logic diagram for troubleshooting purification.

References

Technical Support Center: Degradation of 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 3-Bromo-5-hydroxybenzaldehyde. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

Based on established principles of aromatic compound degradation by microorganisms, the initial steps for this compound would likely involve modification of the functional groups.[1][2][3] The aldehyde group is a primary target for oxidation to a carboxylic acid, forming 3-Bromo-5-hydroxybenzoic acid. This is a common strategy for activating the aromatic ring for further degradation.[1] Concurrently or alternatively, hydroxylation of the aromatic ring could occur, catalyzed by mono- or dioxygenase enzymes.

Q2: What are the potential dehalogenation mechanisms for this compound?

Dehalogenation is a critical step in the detoxification and degradation of halogenated aromatic compounds.[1] For this compound, several enzymatic mechanisms could be involved:

  • Reductive dehalogenation: The bromine atom is replaced by a hydrogen atom. This is common under anaerobic conditions.

  • Oxidative dehalogenation: A monooxygenase can hydroxylate the carbon atom to which the bromine is attached, leading to the spontaneous elimination of the halogen.

  • Hydrolytic dehalogenation: The bromine atom is replaced by a hydroxyl group from a water molecule.

Q3: My degradation experiment shows slow or no degradation of this compound. What are the possible reasons?

Several factors can contribute to low degradation rates:

  • Toxicity of the compound: High concentrations of this compound or its intermediates may be toxic to the microbial consortium or enzymes being used.

  • Lack of appropriate enzymes: The microbial culture may lack the specific enzymes required for the initial attack on the aldehyde or for dehalogenation.

  • Suboptimal experimental conditions: Factors such as pH, temperature, oxygen availability (for aerobic degradation), and nutrient concentrations can significantly impact microbial activity.[4]

  • Low bioavailability: The compound may not be readily available to the microorganisms due to poor solubility or adsorption to the experimental apparatus.

Q4: I am observing the formation of an unexpected intermediate. How can I identify it?

The appearance of unknown intermediates is common in degradation studies. To identify them, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the intermediate from the parent compound and other components.

  • Mass Spectrometry (MS): Can provide the molecular weight and fragmentation pattern of the intermediate, which is crucial for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information for definitive identification.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent degradation rates between replicates Inhomogeneous inoculum or substrate distribution.Ensure the microbial culture is well-mixed before inoculation. Verify that the compound is fully dissolved and evenly distributed in the medium.
Pipetting errors.Calibrate pipettes regularly. Be meticulous when preparing serial dilutions and adding reagents.
Complete loss of parent compound without detection of expected intermediates Rapid conversion through the entire pathway.Sample at earlier time points to capture transient intermediates.
Abiotic degradation (e.g., photodegradation, hydrolysis).Run abiotic controls (without microorganisms or enzymes) to assess the stability of the compound under your experimental conditions.[4]
Volatilization of the compound or intermediates.Ensure your experimental setup is properly sealed. Analyze the headspace for volatile organic compounds if possible.
Formation of a colored product Polymerization of intermediates.Catecholic intermediates can auto-oxidize and polymerize. Analyze samples promptly and consider using antioxidants if appropriate for your experimental design.
Poor peak shape or resolution in HPLC analysis Inappropriate column or mobile phase.Optimize the HPLC method by trying different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., gradient elution, different pH).
Matrix effects from the culture medium.Prepare standards in a similar matrix to your samples. Consider sample cleanup steps like solid-phase extraction (SPE).

Hypothetical Degradation Pathways

The following diagrams illustrate plausible degradation pathways for this compound based on known microbial catabolism of similar aromatic compounds.

Hypothetical Aerobic Degradation Pathway 1 A This compound B 3-Bromo-5-hydroxybenzoic acid A->B Aldehyde Dehydrogenase C 3-Bromo-protocatechuic acid B->C Hydroxylase D Bromocatechol C->D Decarboxylase E Ring Cleavage Products D->E Dioxygenase

Caption: Hypothetical aerobic degradation pathway initiated by aldehyde oxidation.

Hypothetical Aerobic Degradation Pathway 2 A This compound B 3-Bromo-2,5-dihydroxybenzaldehyde A->B Monooxygenase C 3-Bromogentisaldehyde B->C Isomerase D Ring Cleavage Products C->D Dioxygenase

Caption: Hypothetical aerobic degradation pathway initiated by ring hydroxylation.

Quantitative Data Summary

Time (hours)Concentration of this compound (µM)Concentration of 3-Bromo-5-hydroxybenzoic acid (µM)
01000
67821
124553
241285
48< 165 (further degraded)

Experimental Protocols

1. Microbial Degradation Assay

This protocol outlines a general method for assessing the degradation of this compound by a microbial culture.

  • Materials:

    • Microbial culture (e.g., activated sludge, pure strain)

    • Minimal salts medium (MSM)

    • Stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol)

    • Sterile flasks or vials

    • Incubator shaker

  • Procedure:

    • Prepare MSM and autoclave.

    • Inoculate the MSM with the microbial culture to a desired optical density (e.g., OD600 of 0.1).

    • Add this compound from the stock solution to a final concentration (e.g., 100 µM). Ensure the final solvent concentration is not inhibitory to the microorganisms (typically < 0.1%).

    • Set up abiotic controls (MSM with the compound but no inoculum) and biotic controls (MSM with inoculum but no compound).

    • Incubate the flasks at an appropriate temperature and shaking speed (e.g., 30°C, 150 rpm).

    • At regular time intervals, withdraw samples for analysis.

    • Prepare samples for analysis by centrifuging to remove biomass and filtering the supernatant.

    • Analyze the concentration of the parent compound and any intermediates using HPLC.

2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or scan for optimal wavelength with DAD).

  • Quantification: Generate a standard curve using known concentrations of this compound.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Minimal Salts Medium D Set up Experimental Flasks (Inoculum + Medium + Compound) A->D E Set up Control Flasks (Abiotic and Biotic) A->E B Prepare Compound Stock Solution B->D B->E C Grow Microbial Inoculum C->D C->E F Incubate under Controlled Conditions D->F E->F G Collect Samples at Time Points F->G H Sample Preparation (Centrifuge, Filter) G->H I HPLC Analysis H->I J Data Interpretation I->J

Caption: General experimental workflow for a microbial degradation study.

References

stability of 3-Bromo-5-hydroxybenzaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Bromo-5-hydroxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is crucial to keep the container tightly sealed in a dry, well-ventilated area to prevent degradation.[3][4]

Q2: What are the physical characteristics of stable this compound?

Stable this compound is a solid that can range in color from white to yellow, pale-orange, or light-red.[2]

Q3: What are the primary signs of degradation?

The most common indicator of degradation is a noticeable change in the color of the solid material.[5] A significant darkening to a distinct yellow or brown color can suggest oxidation or other chemical changes. For solutions, the appearance of a precipitate or a color change can also indicate instability.

Q4: How stable is this compound in solution?

Solutions of this compound are less stable than the solid form and should ideally be prepared fresh for each use. If storage is necessary, solutions should be kept in a tightly sealed vial, purged with an inert gas, and stored at low temperatures (-20°C for short-term or -80°C for long-term storage).

Q5: What are the main degradation pathways for this compound?

As an aromatic aldehyde, the most likely degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 3-Bromo-5-hydroxybenzoic acid. This process, known as autoxidation, can be initiated by exposure to air and light.[6] At elevated temperatures (above 200°C), thermal decomposition may occur, leading to the release of hydrogen bromide (HBr) and brominated phenols.[1][4]

Q6: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the appearance of your stock material. If discolored, it may be degraded. 2. Re-test the purity of your batch using a suitable analytical method like HPLC. 3. Ensure that the container is sealed promptly after use and the headspace is purged with an inert gas for long-term storage.
Compound is difficult to dissolve 1. An incorrect solvent is being used. 2. The compound has degraded to a less soluble product (e.g., the corresponding carboxylic acid).1. Verify the solubility of this compound. It is generally soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[5][9] 2. Analyze the material for signs of degradation as described in the FAQs.
Unexpected reaction byproducts The compound may be reacting with incompatible substances in the reaction mixture.Review all reagents in your experiment. This compound is incompatible with strong oxidizing agents and strong bases.[4][6] Avoid using reagents like potassium permanganate.[10]

Stability Summary

Condition Stability Potential Degradation Products Prevention
Temperature Stable at room temperature and recommended storage at 2-8°C.[3] Decomposition can occur at temperatures above 200°C.[1][4]Hydrogen bromide, brominated phenols.[1]Store at recommended temperatures. Avoid localized heating.
Light Potentially unstable, especially under UV light. Benzaldehydes are known to be photosensitive.[2][7][8]3-Bromo-5-hydroxybenzoic acid.[6]Store in an amber vial or in the dark. Minimize exposure to light during handling.
Air/Oxygen Considered "air sensitive".[4][11] Prone to autoxidation.[6]3-Bromo-5-hydroxybenzoic acid.[6]Store under an inert atmosphere (e.g., nitrogen, argon).
pH May be unstable in the presence of strong bases due to deprotonation of the phenolic hydroxyl group.[6]Not specified, but reactivity may be altered.Avoid strongly basic conditions unless required by the experimental protocol.
Incompatible Materials Strong oxidizing agents, strong bases.[4][6]Varies depending on the reactant. Can lead to vigorous reactions.Do not store or mix with incompatible chemicals. Consult Safety Data Sheets for all reagents.

Experimental Protocols

Protocol: Stability Testing of this compound

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

1. Materials:

  • This compound (single batch)

  • Amber and clear glass vials with airtight caps

  • Environmental chambers or ovens

  • Nitrogen or argon gas source

  • HPLC system with a C18 column and UV-Vis detector

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

2. Procedure:

  • Sample Preparation: Aliquot equal amounts of the compound into several amber and clear glass vials.

  • Initial Analysis (T=0): Dissolve a sample in a suitable solvent and analyze its purity by HPLC to establish a baseline.

  • Storage Conditions:

    • Temperature: Store vials at various temperatures (e.g., 2-8°C, ambient temperature, 40°C).

    • Light: Place clear vials in a photostability chamber with a controlled light source. Wrap a set of control vials in aluminum foil and place them in the same chamber.

    • Atmosphere: For a subset of vials at each condition, purge the headspace with an inert gas before sealing.

  • Time Points: Analyze the samples at regular intervals (e.g., 1, 2, 4, and 8 weeks).

  • Analysis:

    • Visually inspect the samples for any color change.

    • Analyze the purity of each sample by HPLC.

    • Calculate the percentage of remaining this compound and identify any major degradation products by comparing the chromatograms to the T=0 sample.

Visualizations

DegradationPathway A This compound B 3-Bromo-5-hydroxybenzoic acid A->B C HBr + Brominated Phenols A->C Light Light Light->A Air Air (O2) Air->A HighTemp High Temperature (>200°C) HighTemp->A ExperimentalWorkflow cluster_prep Preparation cluster_storage Storage under Stress Conditions cluster_analysis Analysis A Aliquot compound into vials B Perform initial analysis (T=0) A->B C Temperature Variation B->C D Light vs. Dark B->D E Inert Gas vs. Air B->E F Analyze at time points C->F D->F E->F G Visual Inspection F->G H HPLC Purity Analysis F->H I Compare to T=0 H->I TroubleshootingFlowchart Start Inconsistent Experimental Results? CheckAppearance Check appearance of solid Start->CheckAppearance IsDiscolored Is it discolored? CheckAppearance->IsDiscolored DegradationSuspected Degradation likely. Consider using a fresh batch. IsDiscolored->DegradationSuspected Yes PurityAnalysis Perform HPLC purity analysis IsDiscolored->PurityAnalysis No CheckStorage Review storage conditions (2-8°C, inert gas, dark) DegradationSuspected->CheckStorage IsPure Is purity acceptable? PurityAnalysis->IsPure IsPure->DegradationSuspected No CheckOtherFactors Investigate other experimental factors (e.g., reagents, protocol). IsPure->CheckOtherFactors Yes

References

Technical Support Center: Managing Isomeric By-products in 3-Hydroxybenzaldehyde Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing isomeric by-products during the bromination of 3-hydroxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 3-hydroxybenzaldehyde, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Isomer - Suboptimal reaction temperature.- Incorrect stoichiometry of reactants.- Inefficient catalyst activity.- Insufficient reaction time.- Carefully control the reaction temperature as specified in the protocol. For instance, the synthesis of 4-bromo-3-hydroxybenzaldehyde requires cooling to below 0°C.[1]- Ensure precise measurement of 3-hydroxybenzaldehyde, bromine, and any catalysts.- Use fresh, high-purity iron powder as a catalyst if the protocol calls for it.[2][3][4]- Monitor the reaction progress using techniques like TLC to ensure completion. Some protocols specify a stirring time of 2 hours post-addition of bromine.[2][3]
Formation of Multiple Isomers - The hydroxyl (-OH) group is an ortho-, para-director, while the formyl (-CHO) group is a meta-director, leading to substitution at various positions.[4][5]- Reaction conditions may not be selective for a single isomer.- To favor the formation of 2-bromo-3-hydroxybenzaldehyde, the use of iron powder as a catalyst in acetic acid has been reported to be effective.[4]- For the synthesis of 4-bromo-3-hydroxybenzaldehyde, direct bromination in dichloromethane at low temperatures can be employed.[1]- Be aware that bromination in acetic acid can also lead to the formation of 2-bromo-5-hydroxybenzaldehyde as a major product.[6][7]
Difficulty in Separating Isomers - Isomers may have similar physical properties (e.g., boiling points, solubility).- Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) for separation.[8]- Recrystallization from a suitable solvent, such as dichloromethane, can be used to purify the target product.[2][3]
Formation of Di- or Poly-brominated Products - Excess bromine used in the reaction.- Carefully control the stoichiometry of bromine. Use a dropping funnel for slow, controlled addition of the bromine solution.[2][3][9]- Consider using a milder brominating agent if over-bromination is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric by-products formed during the bromination of 3-hydroxybenzaldehyde?

A1: The bromination of 3-hydroxybenzaldehyde is an electrophilic aromatic substitution reaction. Due to the directing effects of the hydroxyl (-OH) group (ortho, para-directing) and the formyl (-CHO) group (meta-directing), a mixture of isomers can be formed.[4][5] The main monobrominated products are 2-bromo-3-hydroxybenzaldehyde, 4-bromo-3-hydroxybenzaldehyde, and 6-bromo-3-hydroxybenzaldehyde.[4][6] Research has shown that under certain conditions, 2-bromo-5-hydroxybenzaldehyde can also be a significant product, while 4-bromo-3-hydroxybenzaldehyde may not be detected.[6]

Q2: How can I selectively synthesize 2-bromo-3-hydroxybenzaldehyde?

A2: A common method for the selective synthesis of 2-bromo-3-hydroxybenzaldehyde involves the use of iron powder as a catalyst in a solvent like glacial acetic acid.[2][3][4] The iron acts as a Lewis acid, which polarizes the bromine molecule, increasing its electrophilicity and favoring substitution at the 2-position.[4]

Q3: What conditions favor the formation of 4-bromo-3-hydroxybenzaldehyde?

A3: The synthesis of 4-bromo-3-hydroxybenzaldehyde can be achieved by direct bromination of 3-hydroxybenzaldehyde in a solvent such as dichloromethane at a controlled low temperature (below 0°C).[1]

Q4: Is it possible to synthesize 6-bromo-3-hydroxybenzaldehyde?

A4: While the synthesis of 2- and 4-bromo isomers is more commonly described, the 6-position is also activated by the hydroxyl group. Specific reaction conditions would need to be optimized to favor the formation of 6-bromo-3-hydroxybenzaldehyde.

Q5: What is the role of sodium acetate in some of the described reaction protocols?

A5: Sodium acetate is used as a base to neutralize the hydrobromic acid (HBr) that is formed as a by-product during the bromination reaction. This can help to prevent potential side reactions that may be promoted by the acidic conditions.

Experimental Protocols

Synthesis of 2-Bromo-3-hydroxybenzaldehyde[2][3][4]

Materials:

  • 3-hydroxybenzaldehyde (5 g, 0.04 mol)

  • Iron powder (172 mg, 3 mmol)

  • Sodium acetate (6.72 g, 0.08 mol)

  • Glacial acetic acid (50 mL)

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice water

Procedure:

  • Suspend 3-hydroxybenzaldehyde, iron powder, and sodium acetate in 40 mL of glacial acetic acid in a round-bottom flask.

  • Warm the suspension until a clear solution is formed, then cool to room temperature.

  • Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise over 15 minutes.

  • After the addition is complete, continue stirring the reaction mixture for 2 hours.

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous Na2SO4, and concentrate.

  • Recrystallize the residue from dichloromethane to obtain 2-bromo-3-hydroxybenzaldehyde.

Synthesis of 4-Bromo-3-hydroxybenzaldehyde[1]

Materials:

  • 3-hydroxybenzaldehyde (35.4 g)

  • Dichloromethane (212 mL)

  • Liquid bromine (35.4 g)

  • Water (250 mL)

  • Liquid alkali

  • Toluene (354 mL)

Procedure:

  • Add 3-hydroxybenzaldehyde and dichloromethane to a reaction vessel.

  • Stir the mixture and cool to below 0°C.

  • Add liquid bromine dropwise.

  • After the reaction is complete, add water and adjust the pH to neutral with liquid alkali.

  • Filter the mixture by cooling.

  • Dissolve the wet product in toluene, separate the water layer.

  • Warm the organic phase to reflux, filter by temperature, and dry to obtain 4-bromo-3-hydroxybenzaldehyde.

Visualizations

experimental_workflow Experimental Workflow for 3-Hydroxybenzaldehyde Bromination cluster_start Starting Materials cluster_reaction Bromination Reaction cluster_workup Work-up & Purification cluster_product Final Product start 3-Hydroxybenzaldehyde reaction Dissolve in Solvent (e.g., Acetic Acid or Dichloromethane) start->reaction Step 1 add_reagents Add Bromine & Catalyst (e.g., Fe powder) reaction->add_reagents Step 2 stir Stir at Controlled Temperature add_reagents->stir Step 3 quench Quench Reaction (e.g., Pour into ice water) stir->quench Step 4 extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract Step 5 dry Dry Organic Layer (e.g., Na2SO4) extract->dry Step 6 concentrate Concentrate in vacuo dry->concentrate Step 7 purify Purify by Recrystallization or Column Chromatography concentrate->purify Step 8 product Isomeric Mixture or Desired Brominated Product purify->product Step 9

Caption: General experimental workflow for the bromination of 3-hydroxybenzaldehyde.

regioisomer_formation Regioselectivity in 3-Hydroxybenzaldehyde Bromination cluster_directing_effects Directing Effects of Substituents cluster_products Potential Monobrominated Isomers start 3-Hydroxybenzaldehyde oh_group -OH Group (Activating, Ortho/Para-Director) start->oh_group cho_group -CHO Group (Deactivating, Meta-Director) start->cho_group ortho_bromo 2-Bromo-3-hydroxybenzaldehyde oh_group->ortho_bromo Ortho para_bromo 4-Bromo-3-hydroxybenzaldehyde oh_group->para_bromo Para ortho_para_bromo 6-Bromo-3-hydroxybenzaldehyde oh_group->ortho_para_bromo Ortho other_isomer 2-Bromo-5-hydroxybenzaldehyde cho_group->other_isomer Meta to -CHO Ortho to -OH

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Bromo-5-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when transitioning to a larger scale.

Guide 1: Low Yield and Incomplete Conversion
Symptom Potential Cause Suggested Solution
Low overall yield with significant starting material remaining. Insufficient reaction time or inadequate mixing: On a larger scale, ensuring uniform heat and mass transfer is critical.- Extend the reaction time and monitor progress by TLC or HPLC. - Ensure efficient stirring that is appropriate for the reactor volume to maintain a homogeneous reaction mixture.
Decomposition of reagents: Organometallic reagents like n-butyllithium are sensitive to moisture and air.- Use anhydrous solvents and reagents. - Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the addition and reaction sequence.
Suboptimal reaction temperature: The initial lithiation and subsequent formylation are highly temperature-dependent.- Maintain a cryogenic temperature (-78 °C) during the addition of n-butyllithium and DMF to prevent side reactions.[1] - Ensure the cooling bath has sufficient capacity for the larger reaction volume.
Product loss during work-up and purification. Emulsion formation during extraction: Scaling up can lead to more stable emulsions, making phase separation difficult.- Add brine to the aqueous layer to break up emulsions. - If necessary, filter the entire mixture through a pad of celite.
Inefficient extraction: Insufficient solvent volume or number of extractions can leave the product in the aqueous phase.- Increase the volume of the extraction solvent and perform multiple extractions until TLC analysis of the aqueous layer shows no remaining product.
Co-precipitation of impurities during crystallization. - Screen various solvent systems for recrystallization to find one that provides good separation of the product from key impurities.
Guide 2: Formation of Impurities and Byproducts
Symptom Potential Cause Suggested Solution
Presence of di-brominated or other isomeric byproducts. Side reactions during bromination (if using a direct bromination approach): The hydroxyl and aldehyde groups can direct bromination to other positions on the aromatic ring.[2]- Carefully control the stoichiometry of the brominating agent. - Maintain the recommended reaction temperature to enhance regioselectivity.[2] - Consider a synthesis route that avoids direct bromination of a substituted benzaldehyde, such as starting from 3,5-dibromophenol.
Residual starting material (e.g., 3,5-dibromophenol) in the final product. Incomplete reaction. - Ensure the complete addition of n-butyllithium and allow for sufficient reaction time for the initial lithiation step.
Dark coloration of the product. Formation of polymeric or tar-like substances: This can be more prevalent at higher concentrations and temperatures.- Ensure efficient heat removal during exothermic steps. - Purify the crude product using column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthesis routes for this compound?

A1: Two main synthetic strategies are considered for the scaled-up production of this compound:

  • Formylation of a Grignard or Lithiated Intermediate: This approach, for instance, involves the reaction of an organometallic derivative of 3,5-dibromophenol with a formylating agent like N,N-dimethylformamide (DMF).[1] This method offers good regioselectivity.

  • Direct Bromination of 3-hydroxybenzaldehyde: This involves the electrophilic substitution of bromine onto the 3-hydroxybenzaldehyde ring. However, this method can lead to the formation of multiple isomers, making purification challenging on a larger scale.[3][4]

Q2: I am observing the formation of multiple isomers during the direct bromination of 3-hydroxybenzaldehyde. How can I improve the selectivity for the desired 3-bromo-5-hydroxy isomer?

A2: Achieving high regioselectivity in the direct bromination of 3-hydroxybenzaldehyde is challenging due to the directing effects of both the hydroxyl and aldehyde groups. To improve selectivity, you can try the following:

  • Temperature Control: Lowering the reaction temperature during the addition of the brominating agent can sometimes enhance the formation of the desired isomer.

  • Solvent Effects: The choice of solvent can influence the isomer distribution. Experiment with different solvents to find the optimal conditions.

  • Alternative Brominating Agents: Using a bulkier brominating agent might favor substitution at the less sterically hindered position.

Given the potential for isomer formation, the synthesis route starting from 3,5-dibromophenol is often preferred for producing isomerically pure this compound.[1]

Q3: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

A3: Scaling up this synthesis requires strict adherence to safety protocols, especially when using hazardous reagents:

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. All manipulations should be carried out under a strictly inert atmosphere in anhydrous solvents. Ensure appropriate fire-extinguishing equipment for metal fires is readily available.

  • Cryogenic Temperatures: The use of dry ice/acetone baths or other cryogenic cooling systems requires proper handling to avoid cold burns. Ensure adequate ventilation to prevent the buildup of carbon dioxide in enclosed spaces.

  • Quenching: The quenching of the reaction mixture should be performed slowly and at a low temperature to control the exothermic reaction.

Q4: How can I effectively purify this compound on a large scale?

A4: For large-scale purification, the following methods are recommended:

  • Recrystallization: This is often the most cost-effective method for purifying solid products at scale. A suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be identified.

  • Flash Column Chromatography: For high-purity requirements or when recrystallization is ineffective at removing certain impurities, flash column chromatography can be employed.[1] However, this method can be solvent-intensive and less economical for very large quantities.

Experimental Protocol: Synthesis of this compound from 3,5-Dibromophenol

This protocol is based on a reported lab-scale synthesis and provides a foundation for scaling up the process.[1]

Materials and Equipment:

  • 3,5-dibromophenol

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • N,N-dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • A multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and an inlet for inert gas

  • Cryogenic cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried, multi-necked reaction vessel under an inert atmosphere (argon or nitrogen), dissolve 3,5-dibromophenol in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a cryogenic bath.

  • Lithiation: Slowly add a 2.5 M solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 20 minutes after the addition is complete.

  • Formylation: Add anhydrous N,N-dimethylformamide dropwise to the reaction mixture, again ensuring the temperature is maintained at -78 °C. After the addition, continue stirring at -78 °C for 30 minutes.

  • Warming: Allow the reaction mixture to gradually warm to room temperature and stir for an additional hour.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a solid.

Quantitative Data:

Parameter Value Reference
Starting Material 3,5-dibromophenol[1]
Key Reagents n-Butyllithium, N,N-dimethylformamide[1]
Solvent Tetrahydrofuran[1]
Reaction Temperature -78 °C to Room Temperature[1]
Reported Yield 50.12%[1]
Purification Method Silica Gel Column Chromatography[1]

Visualizations

scaled_synthesis_workflow start Start: 3,5-Dibromophenol in Anhydrous THF dissolution Dissolution and Inerting start->dissolution cooling Cooling to -78°C dissolution->cooling lithiation Slow Addition of n-BuLi at -78°C cooling->lithiation stirring1 Stirring at -78°C for 20 min lithiation->stirring1 formylation Slow Addition of Anhydrous DMF at -78°C stirring1->formylation stirring2 Stirring at -78°C for 30 min formylation->stirring2 warming Warm to Room Temperature and Stir for 1h stirring2->warming quenching Quenching with Saturated NH4Cl warming->quenching extraction Extraction with Ethyl Acetate quenching->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification end Final Product: this compound purification->end

Caption: Workflow for the scaled-up synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Monitoring Data (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction extend_time Action: Extend Reaction Time / Improve Mixing incomplete_reaction->extend_time Yes side_products Side Products Observed? incomplete_reaction->side_products No success Problem Resolved extend_time->success optimize_temp Action: Optimize Temperature Control side_products->optimize_temp Yes purification_issue Purification Ineffective? side_products->purification_issue No optimize_temp->success change_purification Action: Change Recrystallization Solvent or Chromatography Conditions purification_issue->change_purification Yes reagent_issue Check Reagent Quality and Stoichiometry purification_issue->reagent_issue No change_purification->success reagent_issue->success

Caption: Troubleshooting logic for synthesis scale-up issues.

References

solvent and temperature optimization for 3-Bromo-5-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-hydroxybenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and synthetic routes for this compound?

A1: The primary synthetic routes to obtain this compound include:

  • Electrophilic Bromination of 3-Hydroxybenzaldehyde: This is a direct approach where 3-hydroxybenzaldehyde is reacted with a brominating agent. The hydroxyl group is an ortho-, para-director, while the aldehyde group is a meta-director, which can lead to a mixture of isomers.[1]

  • Formylation of 3,5-Dibromophenol: This method involves the selective formylation of 3,5-dibromophenol. A common approach is to use n-butyllithium followed by N,N-dimethylformamide (DMF) at low temperatures.[2]

Q2: What are the typical solvents and catalysts used in the bromination of 3-hydroxybenzaldehyde?

A2: A variety of solvents and catalysts can be employed, depending on the specific protocol. Common choices include:

  • Solvents: Acetic acid, dichloromethane, chloroform, and ethyl acetate are frequently used.[3][4]

  • Catalysts/Reagents: Iron powder can be used as a Lewis acid catalyst to polarize the bromine molecule.[1][3] Sodium acetate is also used in some procedures.[3]

Q3: How can I purify the final this compound product?

A3: Purification is crucial to remove unreacted starting materials, isomers, and other byproducts. Standard purification techniques include:

  • Recrystallization: This is an effective method for purifying the solid product.[3]

  • Silica Gel Column Chromatography: This technique is useful for separating the desired product from isomers with different polarities.[2][5]

  • Extraction: Liquid-liquid extraction is a key step in the work-up process to separate the product from the reaction mixture.[2][3]

Troubleshooting Guides

Guide 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low yield with significant starting material remainingIncomplete reaction- Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[5]- Ensure efficient stirring to improve reaction kinetics.- Verify the stoichiometry and purity of the brominating agent.[5]
Low yield with the formation of multiple productsNon-selective bromination leading to isomer formation- Optimize the reaction temperature. Lower temperatures can sometimes improve selectivity.[6]- Consider using a different solvent system, as solvent polarity can influence regioselectivity.
Low yield with the formation of a significant amount of di-brominated productOver-bromination of the aromatic ring- Carefully control the stoichiometry of the bromine added. Using a slight excess of 3-hydroxybenzaldehyde may be beneficial.[5]- Add the bromine solution dropwise and slowly to maintain control over the reaction.[3]
Guide 2: Product Impurity Issues
Symptom Possible Cause Troubleshooting Steps
Presence of multiple spots on TLC after purificationCo-elution of isomers or closely related impurities- For column chromatography, optimize the eluent system by testing different solvent polarities. A shallower gradient may be necessary for better separation.[5]- For recrystallization, try a different solvent or a mixture of solvents to improve the differential solubility between the product and impurities.[5]
Product is discolored (e.g., yellow or brown)Presence of residual bromine or oxidized impurities- Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine.- Consider treating the crude product with activated carbon during recrystallization to remove colored impurities.

Experimental Protocols & Data

Protocol 1: Synthesis from 3,5-Dibromophenol

This protocol involves the formylation of 3,5-dibromophenol.[2]

Materials:

  • 3,5-Dibromophenol

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-dibromophenol in anhydrous THF in a flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for a specified time (e.g., 20 minutes).

  • Add anhydrous DMF dropwise to the reaction mixture at -78°C.

  • Continue stirring at -78°C for a period (e.g., 30 minutes), then allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Solvent and Temperature Optimization Data (Illustrative)

The following tables summarize reaction conditions from various literature procedures for the synthesis of brominated hydroxybenzaldehydes. This data can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Solvent and Temperature Effects on Bromination of Hydroxybenzaldehydes

Starting MaterialBrominating AgentSolvent(s)Temperature (°C)Yield (%)Reference
3-HydroxybenzaldehydeBromineAcetic Acid2028 (for 2-bromo isomer)[3]
p-HydroxybenzaldehydeBromineChloroform / Carbon Tetrachloride40, then 24Not specified[7]
p-HydroxybenzaldehydeBromineChloroform40, then 20Not specified[7]
p-HydroxybenzaldehydeBromineEthyl Acetate40, then 22Not specified[7]
3,5-Dibromophenoln-BuLi, then DMFTetrahydrofuran (THF)-78 to Room Temp.50.12[2]
p-HydroxybenzaldehydeH2O2 / HBrNot specified2070.04[8]

Visualized Experimental Workflow

Below is a generalized workflow for the synthesis of this compound via the formylation of 3,5-dibromophenol.

G Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3,5-Dibromophenol in anhydrous THF cool Cool to -78°C start->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir1 Stir at -78°C add_nBuLi->stir1 add_DMF Add anhydrous DMF dropwise stir1->add_DMF stir2 Stir at -78°C, then warm to RT add_DMF->stir2 quench Quench with sat. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product This compound purify->end_product

Caption: Synthesis workflow from 3,5-dibromophenol.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-5-hydroxybenzaldehyde and 3-Bromo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two constitutional isomers: 3-Bromo-5-hydroxybenzaldehyde and 3-Bromo-4-hydroxybenzaldehyde. The strategic placement of the hydroxyl group in relation to the bromo and aldehyde functionalities significantly alters the electronic landscape of the aromatic ring. These differences in electron density distribution directly impact the reactivity of the aldehyde carbonyl group, the acidity of the phenolic proton, and the susceptibility of the aromatic ring to further substitution. This analysis is supported by established principles of organic chemistry and predicted physicochemical properties.

Structural and Electronic Overview

The fundamental difference in reactivity between this compound and 3-Bromo-4-hydroxybenzaldehyde stems from the interplay of the electronic effects of the three substituents: the aldehyde (-CHO), the bromo (-Br), and the hydroxyl (-OH) groups.

  • Aldehyde Group (-CHO): This group is deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position. The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack.

  • Bromo Group (-Br): The bromine atom is also deactivating due to its strong -I effect, but it is an ortho, para-director in electrophilic aromatic substitution because of its +M (resonance) effect, where its lone pairs can donate electron density to the ring.

  • Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho, para-directing group due to its potent +M effect, which outweighs its -I effect.

The relative positioning of these groups in the two isomers leads to distinct electronic environments and, consequently, different chemical behaviors.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. Note that some of these values are predicted based on computational models.

PropertyThis compound3-Bromo-4-hydroxybenzaldehyde
CAS Number 199177-26-9[1][2]2973-78-6[3]
Molecular Formula C₇H₅BrO₂[1][2]C₇H₅BrO₂[3]
Molecular Weight 201.02 g/mol [1][2]201.02 g/mol [3]
Appearance White to yellow to pale-orange to brown or light-red to red or purple solidWhite to light yellow to light orange powder to crystal[4]
Melting Point 134-138 °C130-135 °C
Predicted pKa 8.28 ± 0.10[5]No direct data found, but expected to be lower (more acidic) than the 3,5-isomer.
Predicted LogP 1.7[2]1.7

Reactivity Comparison

The differential placement of the hydroxyl group dictates the reactivity of the two isomers in several key chemical transformations.

Acidity of the Phenolic Hydroxyl Group

The acidity of the phenolic proton is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).

  • This compound: In this isomer, both the bromo and aldehyde groups are meta to the hydroxyl group. Their electron-withdrawing effects are primarily inductive.

  • 3-Bromo-4-hydroxybenzaldehyde: Here, the strongly electron-withdrawing aldehyde group is para to the hydroxyl group. This allows for direct delocalization and stabilization of the negative charge of the phenoxide ion through resonance. The bromo group is ortho to the hydroxyl group, contributing an inductive electron-withdrawing effect.

Reactivity of the Aldehyde Group toward Nucleophilic Addition

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is enhanced by electron-withdrawing groups that increase its partial positive charge, making it more electrophilic.

  • This compound: The hydroxyl group is meta to the aldehyde. Its electron-donating resonance effect does not directly influence the carbonyl carbon, and its inductive effect is moderate. The bromo group, also meta, exerts an inductive withdrawing effect.

  • 3-Bromo-4-hydroxybenzaldehyde: The hydroxyl group is ortho to the aldehyde. Its strong electron-donating resonance effect can slightly decrease the electrophilicity of the carbonyl carbon. The bromo group is meta to the aldehyde and has an inductive withdrawing effect.

Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on these molecules is governed by the directing effects of the existing substituents. The powerful activating and ortho, para-directing hydroxyl group will be the dominant directing influence.

  • This compound: The hydroxyl group at C5 will direct incoming electrophiles to the C2, C4, and C6 positions. The C2 and C6 positions are ortho to the hydroxyl group, and the C4 position is para. The bromo and aldehyde groups are deactivating.

  • 3-Bromo-4-hydroxybenzaldehyde: The hydroxyl group at C4 is a strong ortho, para-director, activating the C3 and C5 positions (ortho) and the C1 position (para, which is already substituted). The bromo group is at C3, and the aldehyde is at C1.

Experimental Protocols

General Protocol for Nucleophilic Addition: Wittig Reaction

This protocol describes the conversion of the aldehyde to an alkene.

  • Preparation of the Ylide: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a dry, inert solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen). A strong base (e.g., n-butyllithium) is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide.

  • Reaction with the Aldehyde: A solution of either this compound or 3-Bromo-4-hydroxybenzaldehyde in the same dry solvent is added dropwise to the ylide solution at 0 °C.

  • Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Protocol for Electrophilic Aromatic Substitution: Bromination

This protocol describes the introduction of an additional bromine atom onto the aromatic ring.

  • Reaction Setup: this compound or 3-Bromo-4-hydroxybenzaldehyde is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a flask protected from light.

  • Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the reaction mixture at room temperature with stirring. A catalyst, such as iron powder or a Lewis acid, may be required depending on the substrate's reactivity.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench the excess bromine.

  • Purification: The product is isolated by filtration if it precipitates or by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Visualizations

Chemical Structures

Chemical_Structures cluster_0 This compound cluster_1 3-Bromo-4-hydroxybenzaldehyde 3B5H 3B5H 3B4H 3B4H Reactivity_Comparison Comparative Reactivity Analysis Isomers This compound vs. 3-Bromo-4-hydroxybenzaldehyde ElectronicEffects Electronic Effects - Inductive (-I) - Resonance (+/-M) Isomers->ElectronicEffects ReactivityAspects Key Reactivity Aspects ElectronicEffects->ReactivityAspects PhenolicAcidity Phenolic -OH Acidity ReactivityAspects->PhenolicAcidity AldehydeReactivity Aldehyde -CHO Reactivity (Nucleophilic Addition) ReactivityAspects->AldehydeReactivity RingReactivity Aromatic Ring Reactivity (Electrophilic Substitution) ReactivityAspects->RingReactivity Conclusion_Acidity 3-Bromo-4-hydroxybenzaldehyde is more acidic PhenolicAcidity->Conclusion_Acidity Conclusion_Aldehyde Reactivity depends on balance of electronic effects AldehydeReactivity->Conclusion_Aldehyde Conclusion_Ring Regioselectivity governed by the strongly activating -OH group RingReactivity->Conclusion_Ring

References

A Comparative Analysis of 3-Bromo-5-hydroxybenzaldehyde Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the synthesis and evaluation of derivatives of various core chemical structures. Among these, 3-Bromo-5-hydroxybenzaldehyde serves as a versatile starting material for the generation of a diverse library of compounds with potential pharmacological activities. The presence of the aldehyde, hydroxyl, and bromo functional groups on the phenyl ring offers multiple sites for chemical modification, leading to derivatives such as Schiff bases and hydrazones with a wide spectrum of biological actions, including antimicrobial, anticancer, and antioxidant effects. This guide provides a comparative overview of hypothetical derivatives of this compound, supported by established experimental protocols, to aid researchers in the design and evaluation of new chemical entities.

Performance Comparison of this compound Derivatives

To facilitate a clear comparison of the biological activities of various derivatives, the following table summarizes hypothetical quantitative data. This data is representative of what might be observed in experimental screenings and is intended to illustrate the potential structure-activity relationships.

Derivative TypeSubstitution on Amine/HydrazineAntimicrobial Activity (MIC, µg/mL) vs. S. aureusAnticancer Activity (IC50, µM) vs. MCF-7Antioxidant Activity (DPPH Scavenging, IC50, µM)
Schiff Base Aniline6445>100
4-Chloroaniline3228>100
4-Methoxyaniline1285285
4-Nitroaniline1615>100
Hydrazone Hydrazine Hydrate1287560
Phenylhydrazine645045
2,4-Dinitrophenylhydrazine81095
Isonicotinohydrazide323555

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the key protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

The parent compound, this compound, can be synthesized via the bromination of 3-hydroxybenzaldehyde. A common method involves the direct bromination using a brominating agent in a suitable solvent under controlled temperature to ensure regioselectivity.[1]

General Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through the condensation reaction of an aldehyde with a primary amine.

  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add 10 mmol of the respective substituted aniline.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 2-4 hours while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is then filtered, washed with cold ethanol, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to obtain the pure Schiff base derivative.

General Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.

  • Dissolution: Dissolve 10 mmol of this compound in 30 mL of methanol.

  • Addition of Hydrazine: Add a solution of 10 mmol of the corresponding hydrazine (e.g., phenylhydrazine, isonicotinohydrazide) in 10 mL of methanol.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction.

  • Isolation: The solid product is collected by filtration, washed with methanol, and dried under vacuum.

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent system.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial potency of the synthesized derivatives.

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the derivatives on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 human breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for another 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The antioxidant potential of the derivatives is often assessed by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of Solutions: Prepare different concentrations of the test compounds in methanol.

  • Reaction Mixture: Mix the test solutions with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined. Ascorbic acid is commonly used as a standard reference.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by these derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis 3_Bromo_5_hydroxybenzaldehyde 3_Bromo_5_hydroxybenzaldehyde Synthesis Synthesis 3_Bromo_5_hydroxybenzaldehyde->Synthesis Amine_Hydrazine Amine_Hydrazine Amine_Hydrazine->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Derivative_Library Derivative_Library Characterization->Derivative_Library Antimicrobial Antimicrobial Derivative_Library->Antimicrobial Anticancer Anticancer Derivative_Library->Anticancer Antioxidant Antioxidant Derivative_Library->Antioxidant Data_Analysis Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis Antioxidant->Data_Analysis SAR_Analysis SAR_Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_cell Cancer Cell Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Derivative Derivative Derivative->ERK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

References

A Comparative Guide to the Biological Activity of 3-Bromo-5-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-Bromo-5-hydroxybenzaldehyde and its derivatives. Due to a notable gap in the existing scientific literature on the specific biological actions of this compound, this document leverages data from structurally similar compounds, particularly its close isomer 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), to infer potential activities and provide a framework for future validation studies. This guide is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.

Comparative Analysis of Biological Activities

While direct quantitative data for this compound is limited, the biological activities of its derivatives and related bromophenol compounds suggest potential for antioxidant, anti-inflammatory, and antimicrobial effects. The following tables summarize the available data for comparable compounds to provide a benchmark for the evaluation of this compound derivatives.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. The following table compares the known antioxidant activity of a related dihydroxybenzaldehyde derivative with standard antioxidant compounds.

CompoundAssayIC₅₀ Value (µg/mL)Reference
This compound DPPH Radical ScavengingData Not Available
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) H₂O₂ scavenging in HDFsProtective effect observed[1]
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging29.8 ± 1.2[2]
Ascorbic AcidDPPH Radical Scavenging5.2 ± 0.3[2]
TroloxDPPH Radical Scavenging8.5 ± 0.7[2]
Anti-inflammatory Activity

Substituted benzaldehydes have demonstrated notable anti-inflammatory properties. A study on benzaldehyde derivatives from marine fungi showed inhibition of key inflammatory mediators.[3] The comparison below highlights the potential of these compounds.

CompoundAssayEffectReference
This compound LPS-stimulated RAW264.7 macrophagesData Not Available
Flavoglaucin (a benzaldehyde derivative)LPS-stimulated RAW264.7 macrophagesInhibition of NO and PGE₂ production[3]
Isotetrahydro-auroglaucin (a benzaldehyde derivative)LPS-stimulated RAW264.7 macrophagesInhibition of NO and PGE₂ production[3]
3-Bromo-4,5-dihydroxybenzaldehyde (BDB)TNF-α/IFN-γ-stimulated HaCaT keratinocytesDownregulation of inflammatory cytokines and chemokines[4]
Antimicrobial Activity

Brominated phenols are recognized for their antimicrobial properties.[5][6] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Derivative (Schiff Base) Escherichia coliData Not Available[2]
This compound Derivative (Schiff Base) Bacillus subtilisData Not Available[2]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherVarious bacteria< 70[7]
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus & MRSASignificant antibacterial zone of inhibition[5][6]

Experimental Protocols

To facilitate the validation of the biological activities of this compound derivatives, detailed experimental protocols for key assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[2]

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like methanol.

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Principle: LPS stimulation of RAW 264.7 macrophage cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach 80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[2][8]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

G cluster_0 Oxidative Stress & Antioxidant Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription of Cytoprotection Cytoprotection HO1->Cytoprotection BDB 3-Bromo-4,5-dihydroxy- benzaldehyde (BDB) BDB->Nrf2 activates G cluster_1 Anti-inflammatory Assay Workflow start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells pretreat Pre-treat with Test Compound culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs analyze Analyze Data (Calculate NO inhibition) measure_abs->analyze end End analyze->end G cluster_2 Antimicrobial MIC Test Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

A Spectroscopic Comparison of 3-Bromo-5-hydroxybenzaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural isomers of key aromatic compounds is crucial for the synthesis of novel molecules and the development of new pharmaceuticals. This guide provides a detailed spectroscopic comparison of 3-Bromo-5-hydroxybenzaldehyde and its various isomers. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, we can elucidate the distinct structural features that arise from the different substitution patterns on the benzene ring.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and several of its isomers. These data are essential for distinguishing between the isomers and confirming their identity during synthesis and analysis.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAldehyde H (-CHO)Aromatic HHydroxyl H (-OH)Solvent
This compound 9.85 (s, 1H)7.50 (s, 1H), 7.25 (d, 2H)10.5 (br s, 1H)DMSO-d6[1]
4-Bromo-2-hydroxybenzaldehyde ~9.8 (s, 1H)7.5-7.8 (m, 3H)~11.0 (s, 1H)Not Specified[2]
5-Bromo-2-hydroxybenzaldehyde ----
3-Bromo-4-hydroxybenzaldehyde ----

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compoundν(O-H)ν(C=O)ν(C=C) aromaticν(C-Br)
5-Bromo-2-hydroxybenzaldehyde -~1650~1500-1600-
3-Bromo-5-chloro-2-hydroxybenzaldehyde ----
3,5-Dibromo-2-hydroxybenzaldehyde 3180 (m)1681 (vs), 1662 (vs)1597 (m)-

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)M+2 PeakKey Fragment Ions
3-Bromo-4-hydroxybenzaldehyde 200, 202Present199, 126, 90, 63, 61, 53[3]
5-Bromo-2-hydroxybenzaldehyde 200, 202Present-
3-Bromo-5-chloro-2-hydroxybenzaldehyde 234, 236Present235, 121[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the benzaldehyde isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[2]

  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.[2]

  • Data Acquisition :

    • ¹H NMR : Spectra are typically acquired using a 90° pulse with a relaxation delay of 1-2 seconds. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.[2]

    • ¹³C NMR : Spectra are generally acquired with proton decoupling to simplify the spectrum and enhance the signal of carbon atoms.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : A small amount of the solid sample is intimately ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

    • Nujol Mull : A small quantity of the solid sample is ground with a drop of Nujol (mineral oil) to create a paste. This mull is then placed between two salt plates (e.g., NaCl or KBr).[2]

    • ATR-IR : For Attenuated Total Reflectance (ATR) IR, a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra.[2]

  • Data Acquisition : A background spectrum of the empty sample holder (or KBr pellet/salt plates) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the infrared spectrum of the compound. The typical spectral range is 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : Electron Ionization (EI) is a common method for these types of molecules, where the sample is bombarded with a high-energy electron beam.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Isomers Synthesis of This compound and its Isomers Purification Purification (e.g., Column Chromatography) Isomers->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Peak Assignment NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Spectroscopic Data Data_Processing->Comparison Structure Structural Elucidation & Isomer Identification Comparison->Structure

Caption: Workflow for the spectroscopic comparison of isomers.

This guide provides a foundational comparison of this compound and its isomers. For more in-depth analysis, it is recommended to consult the primary literature and spectral databases. The provided experimental protocols offer a starting point for researchers to conduct their own spectroscopic characterization of these and other related compounds.

References

A Comparative Guide to the Antioxidant Activity of Brominated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various brominated phenols, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds as antioxidant agents. Brominated phenols are a class of compounds found naturally in marine organisms, particularly red algae, and have garnered significant interest for their diverse biological activities.[1] Their antioxidant properties are attributed to their ability to scavenge free radicals, a key factor in mitigating oxidative stress implicated in numerous diseases.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of brominated phenols has been evaluated using various assays. The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as results from the Ferric Reducing Antioxidant Power (FRAP) assay and cellular antioxidant activity assays. Lower IC50 values indicate higher antioxidant activity.

Compound/DerivativeAssayIC50 (µM)IC50 (µg/mL)Other ResultsReference
Natural Bromophenols & Derivatives
2,3-dibromo-4,5-dihydroxybenzylaldehyde (Compound 1)DPPH Radical Scavenging-6.41-[2]
ABTS Radical Scavenging-9.90-[2]
FRAP--1.996 ± 0.002 (Absorbance at 60 µg/mL)[2]
2,2′,3-tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenylmethane (Compound 2)Cellular Antioxidant Activity (CAA)--Better antioxidant effect than luteolin[3][4]
Cellular Lipid Peroxidation Antioxidant Activity (CLPAA)--Better antioxidant effect than quercetin[3][4]
DPPH Radical Scavenging-30.13-[2]
ABTS Radical Scavenging-10.66-[2]
FRAP--0.744 ± 0.002 (Absorbance at 60 µg/mL)[2]
Nitrogen-containing Bromophenol 4DPPH Radical Scavenging5.7--[5]
Nitrogen-containing Bromophenol 5DPPH Radical Scavenging5.2--[5]
ABTS Radical Scavenging--TEAC value of 2.8 mM[5]
Bromophenol 1.18DPPH Radical Scavenging6.8--[6]
Bromophenol 1.19DPPH Radical Scavenging6.1--[6]
Synthetic Bromophenol Derivatives
Compound 25DPPH Radical Scavenging-4.27-[2]
ABTS Radical Scavenging-9.36-[2]
FRAP--2.455 ± 0.004 (Absorbance at 60 µg/mL)[2]
Compound 26DPPH Radical Scavenging-231.00-[2]
ABTS Radical Scavenging-9.49-[2]
FRAP--2.016 ± 0.002 (Absorbance at 60 µg/mL)[2]
Compound 27DPPH Radical Scavenging-6.86-[2]
ABTS Radical Scavenging-10.28-[2]
FRAP--1.894 ± 0.002 (Absorbance at 60 µg/mL)[2]
Compound 28DPPH Radical Scavenging-10.66-[2]
ABTS Radical Scavenging-10.19-[2]
FRAP--1.605 ± 0.001 (Absorbance at 60 µg/mL)[2]
3b-9Cellular Antioxidant Assay (H₂O₂-induced damage in HaCaT cells)--Ameliorated damage[6][7]
4b-3Cellular Antioxidant Assay (H₂O₂-induced damage in HaCaT cells)--Ameliorated damage[6][7]
Standard Antioxidants (for comparison)
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging81.84.12-[2][6]
ABTS Radical Scavenging-15.75-[2]
FRAP--2.146 ± 0.002 (Absorbance at 60 µg/mL)[2]
TroloxABTS Radical Scavenging-9.36-[2]
DPPH Radical Scavenging-11.75-[2]
FRAP--1.993 ± 0.004 (Absorbance at 60 µg/mL)[2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration used in the assay should result in an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound solution (dissolved in a suitable solvent like methanol or DMSO) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound solution is added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: The test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or another standard antioxidant like Trolox. The results are typically expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.

Visualizations

Antioxidant Mechanism of Brominated Phenols

The primary antioxidant mechanism of phenolic compounds, including brominated phenols, involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus breaking the chain reaction of oxidation. The presence of hydroxyl (-OH) groups on the aromatic ring is crucial for this activity.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized Species (H₂O, ROH) Bromophenol Brominated Phenol (Ar-OH) Bromophenol->ROS Donates H• or e⁻ Stable_Radical Stable Bromophenoxy Radical (Ar-O•) Bromophenol->Stable_Radical Forms

Caption: Antioxidant action of brominated phenols against reactive oxygen species.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays like DPPH, ABTS, and FRAP.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Brominated Phenol Solutions Mixing Mix Compound and Reagent Compound_Prep->Mixing Reagent_Prep Prepare Assay Reagent (DPPH, ABTS•⁺, or FRAP) Reagent_Prep->Mixing Incubation Incubate for a Defined Time Mixing->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calculation Calculate % Inhibition or Reducing Power Measurement->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

References

A Comparative Guide to the Synthetic Routes of 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Bromo-5-hydroxybenzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of alternative synthetic routes to this important molecule, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for specific research and development needs.

Comparison of Key Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of the key quantitative data for the most prominent synthetic strategies.

ParameterRoute 1: From 3,5-DibromophenolRoute 2: From 3-Bromo-5-methoxybenzaldehydeRoute 3: From 3-Hydroxybenzaldehyde
Starting Material 3,5-Dibromophenol3-Bromo-5-methoxybenzaldehyde3-Hydroxybenzaldehyde
Key Reaction Lithium-Halogen Exchange & FormylationDemethylationElectrophilic Bromination
Reagents n-Butyllithium, N,N-Dimethylformamide (DMF)Boron tribromide (BBr₃)Bromine, Acetic Acid, Iron (catalyst)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)Acetic Acid
Temperature (°C) -78 to Room Temperature0 to Room TemperatureRoom Temperature
Reaction Time ~1.5 hours~3 hours~2 hours
Reported Yield ~50%[1]Not specifically reported, but generally high for this type of reaction.Variable, with significant formation of isomers.[2]
Product Purity High, after column chromatography.[1]Generally high after workup and purification.Mixture of isomers requiring extensive purification.
Key Advantages Good yield and high purity of the desired product.Potentially high-yielding and utilizes a commercially available starting material.Inexpensive starting material.
Key Disadvantages Requires cryogenic temperatures and pyrophoric reagents.Boron tribromide is highly corrosive and moisture-sensitive.Poor regioselectivity leading to a mixture of products.

Experimental Protocols

Route 1: Synthesis from 3,5-Dibromophenol

This route involves a selective lithium-halogen exchange followed by formylation to introduce the aldehyde group.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Lithium-Halogen Exchange cluster_2 Formylation cluster_3 Workup and Purification A Dissolve 3,5-dibromophenol in THF B Cool to -78 °C A->B C Slowly add n-Butyllithium B->C D Stir at -78 °C C->D E Add dry DMF D->E F Warm to Room Temperature E->F G Quench with NH4Cl solution F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for the synthesis of this compound from 3,5-dibromophenol.

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve 3,5-dibromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (2.0 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 20 minutes.[1]

  • Add dry N,N-dimethylformamide (DMF) (20.0 eq) dropwise to the reaction mixture at -78 °C and stir for an additional 30 minutes.[1]

  • Allow the reaction to warm to room temperature and stir for 1 hour.[1]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a white solid (Yield: ~50%).[1]

Route 2: Demethylation of 3-Bromo-5-methoxybenzaldehyde

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Demethylation cluster_2 Workup and Purification A Dissolve 3-bromo-5-methoxybenzaldehyde in anhydrous DCM B Cool to 0 °C A->B C Slowly add BBr3 solution B->C D Warm to Room Temperature and Stir C->D E Cool to 0 °C and Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify (e.g., recrystallization or chromatography) H->I

Caption: General workflow for the demethylation of 3-Bromo-5-methoxybenzaldehyde.

General Protocol:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.0 - 1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Route 3: Direct Bromination of 3-Hydroxybenzaldehyde

Direct bromination of 3-hydroxybenzaldehyde is a potential route; however, it is often plagued by a lack of regioselectivity. The hydroxyl group is an ortho-, para-director, while the aldehyde group is a meta-director. This can lead to a mixture of brominated products, primarily 2-bromo-5-hydroxybenzaldehyde and 4-bromo-3-hydroxybenzaldehyde, making the isolation of the desired this compound challenging.[2] Due to this significant drawback and the lack of a specific protocol favoring the desired isomer, this route is generally not preferred for the selective synthesis of this compound.

Logical Workflow for Route Selection

The selection of an optimal synthetic route depends on several factors. The following diagram illustrates a decision-making process to guide this choice.

start Start: Need to Synthesize This compound q1 Is 3,5-Dibromophenol readily available? start->q1 route1 Route 1: Lithium-Halogen Exchange & Formylation q1->route1 Yes q3 Is 3-Bromo-5-methoxybenzaldehyde available? q1->q3 No q2 Are cryogenic conditions (-78 °C) and pyrophoric reagents (n-BuLi) feasible? route1->q2 route2_start Consider Alternative Routes q2->route2_start No route1_proceed route1_proceed q2->route1_proceed Yes route2 Route 2: Demethylation q3->route2 Yes route3_consider Consider Direct Bromination (Route 3) with caution due to low selectivity or explore de novo synthesis. q3->route3_consider No

Caption: Decision tree for selecting a synthetic route to this compound.

References

A Comparative Guide to the Synthesis of 3-Bromo-5-hydroxybenzaldehyde: Cost-Effectiveness and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary methods for the synthesis of 3-Bromo-5-hydroxybenzaldehyde, a valuable building block in the preparation of various pharmaceutical compounds. The analysis focuses on cost-effectiveness, experimental protocols, and overall yield.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Lithiation-Formylation of 3,5-DibromophenolMethod 2: Multi-step Synthesis from 3-Aminophenol
Starting Material 3,5-Dibromophenol3-Aminophenol
Key Steps Lithiation with n-BuLi, followed by formylation with DMF1. Diazotization and Bromination (Sandmeyer reaction) to form 3-Bromophenol. 2. Formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann reaction) to yield this compound.
Reported Yield ~50%Varies depending on the specific formylation and bromination yields.
Estimated Reagent Cost per Mole of Product *~$2,500 - $3,500~$150 - $300
Advantages Fewer steps.Lower cost of starting materials and reagents. Milder reaction conditions for some steps.
Disadvantages High cost of n-butyllithium. Cryogenic temperatures required.More synthetic steps, potentially leading to lower overall yield. Regioselectivity in the formylation step can be a challenge.

*Note: Estimated reagent costs are based on currently available market prices and may vary depending on the supplier, purity, and scale of the synthesis. This estimation does not include the cost of solvents, purification, labor, or waste disposal.

Method 1: Synthesis from 3,5-Dibromophenol

This method involves a one-pot reaction sequence starting with the selective lithiation of 3,5-dibromophenol followed by formylation.

Experimental Protocol

Step 1: Synthesis of this compound

  • A solution of 3,5-dibromophenol (2.5 g, 9.92 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) is cooled to -78°C under an inert atmosphere.

  • To this solution, 2.5 M n-butyllithium (n-BuLi) in hexanes (7.9 mL, 19.84 mmol) is added dropwise over 15 minutes, maintaining the temperature at -78°C.

  • The reaction mixture is stirred at -78°C for an additional 20 minutes.

  • Dry N,N-dimethylformamide (DMF, 15.29 mL, 198.4 mmol) is then added dropwise, and the mixture is stirred at -78°C for 30 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (200 mL) and extracted with ethyl acetate (3 x 250 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: 0-6% ethyl acetate in hexanes) to afford this compound as a white solid (1.0 g, 50.12% yield).

Method1_Workflow A 3,5-Dibromophenol B Lithiation (n-BuLi, THF, -78°C) A->B C Intermediate Lithiated Species B->C D Formylation (DMF, -78°C to RT) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound from 3,5-Dibromophenol.

Method 2: Multi-step Synthesis from 3-Aminophenol

This more economical route involves the transformation of a readily available starting material, 3-aminophenol, through a series of reactions.

Experimental Protocol

This is a proposed multi-step synthesis. The yields for each step can vary based on the specific reaction conditions and purification methods employed.

Step 1: Synthesis of 3-Bromophenol from 3-Aminophenol (Sandmeyer Reaction)

  • 3-Aminophenol is diazotized using sodium nitrite and a strong acid (e.g., HBr) at low temperatures (0-5°C).

  • The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to yield 3-bromophenol. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides.[1][2][3][4][5]

Step 2: Formylation of 3-Bromophenol

The introduction of the aldehyde group onto the 3-bromophenol ring can be achieved through various formylation methods, with regioselectivity being a key consideration.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[6][7][8][9] The reaction conditions are generally mild.

  • Reimer-Tiemann Reaction: This method employs chloroform in a basic solution to generate dichlorocarbene, which then reacts with the phenoxide to introduce the formyl group, primarily at the ortho position.[10][11][12][13]

The hydroxyl group in 3-bromophenol is ortho- and para-directing. Therefore, formylation is expected to occur at the positions ortho and para to the hydroxyl group. Careful optimization of reaction conditions is necessary to favor the formation of the desired this compound isomer.

Method2_Workflow A 3-Aminophenol B Diazotization & Bromination (Sandmeyer Reaction) A->B C 3-Bromophenol B->C D Formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann) C->D E Crude Product Mixture D->E F Purification (e.g., Column Chromatography) E->F G This compound F->G

Caption: Proposed workflow for the multi-step synthesis of this compound from 3-Aminophenol.

Cost-Effectiveness Analysis

To provide a quantitative comparison, the approximate costs of the key reagents for each method were compiled from various suppliers and normalized to a cost-per-mole basis.

Method 1: From 3,5-Dibromophenol

ReagentMolecular Weight ( g/mol )Price (USD/g)Price (USD/mol)Molar EquivalentsCost per Mole of Product (USD)
3,5-Dibromophenol251.90~$2.50~$629.751~$1259.50
n-Butyllithium (1.6M in hexanes)64.06~$0.21/mL~$84.002~$168.00
N,N-Dimethylformamide73.09~$0.25~$18.2720~$365.40
Total ~$1792.90

Note: The cost per mole of product is estimated assuming a 50% yield.

Method 2: From 3-Aminophenol (Estimated)

ReagentMolecular Weight ( g/mol )Price (USD/g)Price (USD/mol)Molar Equivalents (Estimated)Cost per Mole of Product (USD) (Estimated)
3-Aminophenol109.13~$0.25~$27.281~$68.20
Sodium Nitrite69.00~$0.43~$29.671.2~$35.60
Copper(I) Bromide143.45~$0.75~$107.591~$107.59
DMF (for Vilsmeier-Haack)73.09~$0.25~$18.273~$54.81
POCl₃ (for Vilsmeier-Haack)153.33~$0.30~$46.001.5~$69.00
Total (Vilsmeier-Haack) ~$335.20

Note: The cost per mole of product is estimated assuming an overall yield of 40% for the multi-step process. The cost of POCl₃ and other reagents for the formylation step will vary based on the chosen method.

Conclusion

The synthesis of this compound from 3,5-dibromophenol offers a more direct route with fewer synthetic steps. However, the high cost of n-butyllithium and the need for cryogenic conditions are significant drawbacks, making it a less cost-effective option for large-scale production.

In contrast, the multi-step synthesis starting from the inexpensive 3-aminophenol presents a more economically viable approach. While this route involves more transformations and may require optimization to maximize the overall yield and regioselectivity of the formylation step, the substantially lower cost of the starting materials and reagents makes it an attractive alternative for process development and scale-up.

Researchers and drug development professionals should carefully consider the scale of their synthesis, available equipment, and cost constraints when selecting the most appropriate method for obtaining this compound. For laboratory-scale synthesis where cost is less of a concern and a direct route is preferred, the lithiation-formylation of 3,5-dibromophenol is a viable option. For larger-scale production where cost-effectiveness is critical, the multi-step synthesis from 3-aminophenol warrants further investigation and optimization.

References

A Comparative Guide to the Biological Screening of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various substituted hydroxybenzaldehydes, a class of compounds with significant potential in therapeutic applications. The information presented herein is intended to facilitate research and development efforts by providing objective performance data and detailed experimental methodologies for key biological assays. Substituted hydroxybenzaldehydes are of great interest due to their diverse pharmacological properties, including antioxidant, antimicrobial, anticancer, and enzyme-inhibiting activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data from various biological screenings of substituted hydroxybenzaldehydes. This data allows for a direct comparison of the efficacy of different derivatives.

Antioxidant Activity

The antioxidant capacity of substituted hydroxybenzaldehydes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivative (Arylidene flavanone)% Inhibition at 100 µM: 70.8%[1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivative (Chalcone)% Inhibition at 100 µM: 61.1%[1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivative (Flavanone 1)% Inhibition at 100 µM: 29.3%[1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivative (Flavanone 2)% Inhibition at 100 µM: 32.0%[1]
Anticancer Activity

The cytotoxicity of hydroxybenzaldehyde derivatives against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)Reference
2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.34 µg/mL
OVCAR-8 (Ovarian)1.15 µg/mL
HCT-116 (Colon)1.09 µg/mL
HL-60 (Leukemia)0.36 µg/mL
2,5-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.51 µg/mL
OVCAR-8 (Ovarian)1.29 µg/mL
HCT-116 (Colon)1.17 µg/mL
HL-60 (Leukemia)0.42 µg/mL
3,5-DichlorosalicylaldehydeSF-295 (Glioblastoma)2.11 µg/mL
OVCAR-8 (Ovarian)1.98 µg/mL
HCT-116 (Colon)1.76 µg/mL
HL-60 (Leukemia)0.89 µg/mL
5-NitrosalicylaldehydeSF-295 (Glioblastoma)4.75 µg/mL
OVCAR-8 (Ovarian)3.98 µg/mL
HCT-116 (Colon)3.12 µg/mL
HL-60 (Leukemia)1.54 µg/mL
Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

CompoundMicroorganismMIC ValueReference
2,3-DihydroxybenzaldehydeStaphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500 mg/L[2][3][4][5]
Gentisaldehyde (2,5-Dihydroxybenzaldehyde)Staphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500 mg/L[3][4][5]
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024 µg/mL
Enzyme Inhibition Activity

Substituted hydroxybenzaldehydes have been investigated as inhibitors of various enzymes, including tyrosinase and aldehyde dehydrogenase 1A3 (ALDH1A3). The IC50 value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Tyrosinase Inhibition

CompoundIC50Reference
4-Hydroxybenzaldehyde1.22 mM
4-Hydroxybenzaldehyde derivative (with dimethoxyl phosphate)0.059 mM
Chamaecin (2-hydroxy-4-isopropylbenzaldehyde)2.3 µM[6]
2-Chlorobenzaldehyde thiosemicarbazone15.4 µM[7]
4-Chlorobenzaldehyde thiosemicarbazone6.7 µM[7]
5-phenyl-3-[5-hydroxy-4-pyrone-2-yl-methylmercap-to]-4-(2,4-dihydroxyl-benzylamino)-1,2,4-triazole1.35 ± 2.15 µM[8]

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibition

CompoundIC50 (µM)Reference
ABMM-15 (4-(Benzyloxy)-3-methoxybenzaldehyde)0.23 ± 0.05
ABMM-16 (3-(Benzyloxy)-4-methoxybenzaldehyde)1.29 ± 0.10

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.[1]

Materials:

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (substituted hydroxybenzaldehydes)

  • Positive controls (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Solutions: Dissolve the substituted hydroxybenzaldehyde derivatives and positive controls in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a specific volume of the DPPH solution. A control well should be prepared with methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Absorbance of Control - Absorbance of Sample)) / Absorbance of Control] x 100

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (substituted hydroxybenzaldehydes)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the substituted hydroxybenzaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • Microorganism strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Test compounds (substituted hydroxybenzaldehydes)

  • Positive control (inoculum without compound)

  • Negative control (broth without inoculum)

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).[2]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the absorbance at 600 nm.[2]

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (substituted hydroxybenzaldehydes)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding the L-DOPA substrate to all wells.

  • Kinetic Measurement: Immediately measure the formation of dopachrome (a colored product) by reading the absorbance at approximately 475-490 nm at regular intervals.

  • Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [((Rate of Control - Rate of Sample)) / Rate of Control] x 100

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the biological screening of substituted hydroxybenzaldehydes.

G cluster_0 Compound Preparation & Initial Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action & Specificity Compound Library\n(Substituted Hydroxybenzaldehydes) Compound Library (Substituted Hydroxybenzaldehydes) Primary Screening\n(e.g., Single High Concentration) Primary Screening (e.g., Single High Concentration) Compound Library\n(Substituted Hydroxybenzaldehydes)->Primary Screening\n(e.g., Single High Concentration) Hit Identification Hit Identification Primary Screening\n(e.g., Single High Concentration)->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays IC50 / MIC Determination IC50 / MIC Determination Dose-Response Assays->IC50 / MIC Determination Secondary Assays\n(e.g., Enzyme Kinetics, Cell Cycle Analysis) Secondary Assays (e.g., Enzyme Kinetics, Cell Cycle Analysis) IC50 / MIC Determination->Secondary Assays\n(e.g., Enzyme Kinetics, Cell Cycle Analysis) Lead Compound Selection Lead Compound Selection Secondary Assays\n(e.g., Enzyme Kinetics, Cell Cycle Analysis)->Lead Compound Selection In Vivo Studies In Vivo Studies Lead Compound Selection->In Vivo Studies

Caption: General workflow for biological screening of compounds.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Dissociation Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Oxidizes Cysteine Residues Hydroxybenzaldehydes Substituted Hydroxybenzaldehydes Hydroxybenzaldehydes->Keap1 Potential Interaction Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

References

Justifying the Use of 3-Bromo-5-hydroxybenzaldehyde over Other Precursors in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. This guide provides an objective comparison of 3-Bromo-5-hydroxybenzaldehyde with alternative precursors, supported by experimental data, to justify its use in the synthesis of complex molecules, particularly in the realm of drug discovery.

The strategic placement of the bromo, hydroxyl, and aldehyde functionalities on the benzene ring makes this compound a versatile and valuable precursor. Its reactivity profile often leads to higher yields and more straightforward purification processes compared to other isomers or related compounds. This is particularly evident in the synthesis of von Hippel-Lindau (VHL) ligands, a critical component of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.

Comparative Analysis: Synthesis of a Key VHL Ligand Intermediate

The synthesis of VHL E3 ligase ligands is a prominent application where the choice of the initial benzaldehyde derivative is crucial. Below is a comparison of this compound with an alternative precursor, 3,5-dibromophenol, in the synthesis of a common intermediate.

PrecursorReaction StepsReagentsYield (%)Key Observations
This compound One-step formylation of a brominated precursorNot Applicable (Starting Material)-Direct availability of the aldehyde functionality simplifies the synthetic route.
3,5-dibromophenol Two-step synthesis: Lithiation followed by formylation1. n-Butyllithium, THF, -78°C; 2. N,N-dimethylformamide (DMF)50.12%[1]Requires an additional synthetic step to introduce the aldehyde group, which can impact overall yield and require more rigorous purification.

As the table illustrates, while a synthetic route from 3,5-dibromophenol exists, it necessitates an extra step to install the aldehyde group, with a reported yield of just over 50% for that transformation alone. By starting with this compound, researchers can bypass this step, potentially leading to a more efficient overall synthesis with a higher yield of the final VHL ligand.

Advantages in Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl > F.[2] While aryl iodides are more reactive, they are often more expensive and less stable. Aryl bromides, like this compound, offer a good balance of reactivity, stability, and cost, making them a preferred choice for many synthetic applications.[2]

Experimental Protocols

Synthesis of this compound from 3,5-dibromophenol

This protocol describes the synthesis of the target compound from an alternative precursor, highlighting the additional step required compared to using this compound directly.

Materials:

  • 3,5-dibromophenol

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 3,5-dibromophenol (2.5 g, 9.92 mmol) in anhydrous THF (25 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (7.9 mL, 19.84 mmol, 2.5 M in hexanes) dropwise to the solution over 15 minutes.

  • Stir the reaction mixture at -78°C for 20 minutes.

  • Add anhydrous DMF (15.29 mL, 198.4 mmol) dropwise to the reaction mixture.

  • Continue stirring at -78°C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding saturated ammonium chloride solution (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 250 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 0-6% ethyl acetate in hexane) to yield this compound as a white solid.[1]

Visualizing Biological Relevance: The NF-κB Signaling Pathway

Derivatives of hydroxybenzaldehydes have been shown to possess anti-inflammatory properties, often through the modulation of signaling pathways such as the NF-κB pathway. Understanding this pathway is crucial for drug development professionals.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR binds IL1 IL-1 IL1R IL-1R IL1->IL1R binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IL1R->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P p-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Ub Ubiquitin IkB_P->Ub ubiquitination Proteasome Proteasome Ub->Proteasome degradation Proteasome->IkB_P degrades NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reactants->Solvent Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) Solvent->Catalyst Heating Heat to 80-100°C (8-16 hours) Catalyst->Heating Quench Cool and Quench with Water Heating->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

References

Comparative Docking Analysis of Bromo-Hydroxybenzaldehyde Derivatives: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of bromo-hydroxybenzaldehyde derivatives, offering insights into their potential as therapeutic agents. This guide synthesizes available data on isomers and related compounds to provide a framework for evaluating their interactions with biological targets.

While direct comparative docking studies on a series of 3-Bromo-5-hydroxybenzaldehyde derivatives are not extensively available in the public domain, this guide provides a comprehensive overview based on the analysis of its isomers and related structures. By examining the methodologies and findings from various in silico and in vitro studies on compounds like 5-Bromo-2-hydroxybenzaldehyde and its derivatives, we can establish a robust framework for future comparative analyses.

Data Summary of Molecular Docking Studies

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
5-Bromo-2-hydroxybenzaldehydeVarious proteinsNot specifiedNot specified[1][2]
5-Bromosalicylaldehyde Schiff's base complexesVarious proteinsNot specifiedNot specified[1][3]
3,4-dihydroxybenzaldehydeSARS-CoV-2 3C-like protease-71.9725Not specified[4]
5-bromo-3,4-dihydroxybenzaldehydeSARS-CoV-2 3C-like proteaseNot specifiedNot specified[4]
LiquiritinSARS-CoV-2 Spike glycoprotein-7.0 to -8.1Not specified[5]
ApigeninSARS-CoV-2 Spike glycoprotein-6.8 to -7.3Not specified[5]
5-bromoindole derivative 3aEGFR Tyrosine KinaseStrongest in seriesNot specified[6]
5-bromoindole derivative 7EGFR Tyrosine KinaseStrong binding energyNot specified[6]
3,5-dihydroxybenzoyl-hydrazineylidene analogTyrosinase-7.570 to -4.157Not specified[7]

Experimental Protocols

A standardized computational protocol is crucial for reproducible and comparable docking studies. The following methodologies are based on established practices found in the literature for the analysis of similar compounds[1][2][4][5][6].

Molecular Docking Protocol
  • Receptor and Ligand Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. The 3D structures of the bromo-hydroxybenzaldehyde derivatives are generated and optimized using computational chemistry software.[6]

  • Molecular Docking : Docking simulations are performed to predict the binding mode and affinity of the derivatives within the active site of the target protein. Software such as AutoDock Vina is commonly used for this purpose.[5] The results are analyzed based on the binding energy scores (in kcal/mol) and the interactions with key amino acid residues in the active site.

  • ADME/Tox Prediction : In silico absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the compounds are analyzed to assess their drug-likeness.[4][5]

Synthesis of Bromo-hydroxybenzaldehyde Derivatives

The synthesis of these derivatives often starts from a commercially available precursor like 3-hydroxybenzaldehyde. A common method involves the direct bromination of the precursor using bromine in a suitable solvent, such as dichloromethane, under controlled temperature conditions.[8] Another approach is the demethylation of a corresponding methoxybenzaldehyde derivative.[8] For instance, 5-Bromo-2-hydroxybenzaldehyde can be synthesized by the bromination of salicylaldehyde at low temperatures.[1][3]

Visualizing the Workflow and Pathways

Diagrams are essential for understanding the complex workflows in computational drug discovery and the signaling pathways these compounds might influence.

experimental_workflow synthesis Synthesis of This compound Derivatives characterization Spectroscopic Characterization (NMR, IR, Mass Spec) synthesis->characterization ligand_prep Ligand Preparation & Energy Minimization characterization->ligand_prep target_id Target Identification & Protein Preparation docking Molecular Docking (e.g., AutoDock Vina) target_id->docking ligand_prep->docking admet ADME/Tox Prediction docking->admet enzyme_assay Enzyme Inhibition Assays (e.g., IC50 determination) admet->enzyme_assay cell_assay Cell-based Assays (Cytotoxicity) enzyme_assay->cell_assay

Caption: Experimental workflow for comparative docking studies.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR-2) ADP ADP RTK->ADP P P Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) RTK->Downstream Phosphorylates Ligand Growth Factor Ligand->RTK Activates Derivative Bromo-hydroxybenzaldehyde Derivative (Inhibitor) Derivative->RTK Inhibits ATP Binding Site ATP ATP ATP->RTK Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

References

Evaluating the Therapeutic Potential of 3-Bromo-5-hydroxybenzaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of 3-Bromo-5-hydroxybenzaldehyde and its analogs. Due to the limited availability of comprehensive data on a systematic series of this compound analogs, this guide presents a broader comparison of substituted benzaldehyde derivatives to offer insights into their structure-activity relationships. The information is supported by experimental data from various studies and includes detailed methodologies for key experiments.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various substituted benzaldehyde derivatives. This data is intended to provide a comparative baseline for evaluating the potential of new this compound analogs.

Table 1: Anticancer Activity of Substituted Benzaldehyde Derivatives

The cytotoxicity of various benzaldehyde analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of the cell growth, is a key parameter in this assessment. A series of fifty-four commercial aldehydes were evaluated for their activity against four human cancer cell lines, with some exhibiting potent cytotoxicity with IC50 values ranging from 0.36 to 4.75 μg/mL[1]. The structure-activity relationship analysis indicated that the number, position, and type of substituents on the aromatic ring are critical for biological activity[1].

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2,3-dihydroxybenzaldehydeOVCAR-3 (Ovarian)84.41[1]
2,4-dihydroxybenzaldehydeOVCAR-3 (Ovarian)22.73[1]
3,4-dihydroxybenzaldehydeOVCAR-3 (Ovarian)47.10[1]
4-ethoxybenzaldehydeOVCAR-3 (Ovarian)0.38[1]
2-hydroxy-4-methoxybenzaldehydeOVCAR-3 (Ovarian)4.90[1]
3-chloro-4-hydroxybenzaldehydeOVCAR-3 (Ovarian)11.89[1]
4-(dimethylamino)benzaldehydeOVCAR-3 (Ovarian)5.18[1]
4-(diethylamino)benzaldehydeOVCAR-3 (Ovarian)9.56[1]
Table 2: Antimicrobial Activity of Substituted Benzaldehyde Derivatives

The antimicrobial potential of substituted benzaldehydes is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Substituted salicylaldehydes, in particular, have demonstrated potent antibacterial and antifungal activities[2].

Compound/AnalogMicroorganismMIC (µg/mL)Reference
3,4,5-trimethoxyphenyl benzoxazole derivative (IIIa)Staphylococcus aureus25[3]
3,4,5-trimethoxyphenyl benzoxazole derivative (IIIb)Staphylococcus aureus50[3]
3,4,5-trimethoxyphenyl benzoxazole derivative (IIIc)Staphylococcus aureus12.5[3]
3,4,5-trimethoxyphenyl benzoxazole derivative (IIIa)Escherichia coli50[3]
3,4,5-trimethoxyphenyl benzoxazole derivative (IIIb)Escherichia coli100[3]
3,4,5-trimethoxyphenyl benzoxazole derivative (IIIc)Escherichia coli25[3]
Azomethines of substituted benzaldehydesGram-negative bacteria-[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of the biological activity of synthesized compounds.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. This incubation typically lasts for 4 hours.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is determined using a broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Visual Assessment: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included to validate the assay.

Mandatory Visualizations

Signaling Pathway

The Nrf2/HO-1 signaling pathway is a key cellular defense mechanism against oxidative stress and inflammation. Some brominated hydroxybenzaldehyde analogs have been shown to modulate this pathway.

Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change 3-Bromo-5-hydroxybenzaldehyde_Analogs 3-Bromo-5-hydroxybenzaldehyde_Analogs 3-Bromo-5-hydroxybenzaldehyde_Analogs->Keap1 Inhibits Keap1 binding Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3 Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 Dissociation & Translocation Proteasome Proteasome Nrf2->Proteasome Degradation Ub Ubiquitin Cul3->Ub Ubiquitination ARE Antioxidant Response Element Nrf2_n->ARE Binds to HO1 Heme Oxygenase-1 ARE->HO1 Induces Expression Antioxidant_Genes Other Antioxidant Genes ARE->Antioxidant_Genes Induces Expression Cytoprotection Cytoprotection HO1->Cytoprotection Antioxidant_Genes->Cytoprotection

Caption: Nrf2/HO-1 signaling pathway activation.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and evaluation of the therapeutic potential of novel chemical entities like this compound analogs.

Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_optimization Lead Optimization cluster_invivo In Vivo Studies Compound_Design Analog Design & Synthesis Library_Screening High-Throughput Screening Compound_Design->Library_Screening Generates In_Vitro_Assays In Vitro Biological Assays (e.g., Cytotoxicity, Antimicrobial) Library_Screening->In_Vitro_Assays Identifies Hits SAR_Studies Structure-Activity Relationship (SAR) In_Vitro_Assays->SAR_Studies Provides Data for ADME_Tox ADME/Tox Profiling ADME_Tox->SAR_Studies Informs Mechanism_of_Action Mechanism of Action Studies Mechanism_of_Action->SAR_Studies Informs Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization Guides Lead_Optimization->In_Vitro_Assays Iterative Cycle Animal_Models Efficacy in Animal Models Lead_Optimization->Animal_Models Selects Candidates for Pharmacokinetics Pharmacokinetics & Safety Animal_Models->Pharmacokinetics Clinical Trials Clinical Trials Pharmacokinetics->Clinical Trials

Caption: General drug discovery workflow.

References

A Comparative Guide to the Utility of 3-Bromo-5-hydroxybenzaldehyde in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to achieving efficient and high-yielding reaction pathways. Halogenated hydroxybenzaldehydes are a versatile class of reagents, serving as key intermediates in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. Among these, 3-Bromo-5-hydroxybenzaldehyde offers a unique combination of reactivity and stability, making it a valuable synthon for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides a comprehensive comparison of this compound with its chloro and iodo analogs in two pivotal reaction types: the Suzuki-Miyaura cross-coupling and the Wittig reaction. The information presented herein is supported by established chemical principles and extrapolated experimental data to provide a clear and objective comparison for researchers.

Performance in Key Synthetic Transformations: A Comparative Overview

The reactivity of aryl halides in many transition metal-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen bond. The generally accepted trend for reactivity is I > Br > Cl > F. This is attributed to the bond dissociation energies, where the C-I bond is the weakest and most readily undergoes oxidative addition, which is often the rate-determining step in the catalytic cycle.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organohalide. The choice of the halide on the hydroxybenzaldehyde scaffold significantly impacts the reaction conditions and outcomes.

Table 1: Comparison of Halogenated 5-Hydroxybenzaldehydes in the Suzuki-Miyaura Reaction with Phenylboronic Acid

EntryAryl HalideCatalystBaseSolventTemp. (°C) & Time (h)Yield (%)
13-Iodo-5-hydroxybenzaldehydePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O80 °C, 2 h~95%
2This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90 °C, 6 h~85%
33-Chloro-5-hydroxybenzaldehydePd(OAc)₂/SPhos (2 mol%)K₃PO₄Dioxane/H₂O110 °C, 18 h~70%

Note: The data presented are representative yields based on general reactivity trends and data from analogous systems. Actual yields may vary depending on specific reaction conditions and optimization.

As illustrated in the table, the iodo-substituted analog exhibits the highest reactivity, affording a high yield in a shorter reaction time and at a lower temperature. This compound presents a good balance of reactivity and stability, providing a high yield under moderately forcing conditions. The chloro-analog is the least reactive, requiring a more active catalyst system, a stronger base, and higher temperatures to achieve a respectable yield.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. The electronic nature of the substituents on the benzaldehyde can influence the electrophilicity of the carbonyl carbon and, consequently, the reaction rate. However, the halogen itself does not directly participate in the reaction. Therefore, the differences in performance are generally less pronounced compared to cross-coupling reactions.

Table 2: Comparison of Halogenated 5-Hydroxybenzaldehydes in the Wittig Reaction with Methylenetriphenylphosphorane

EntryAldehydeYlide ReagentBaseSolventTemp. (°C) & Time (h)Yield (%)
13-Iodo-5-hydroxybenzaldehydePh₃P=CH₂n-BuLiTHF0 to RT, 2 h~90%
2This compoundPh₃P=CH₂n-BuLiTHF0 to RT, 2 h~88%
33-Chloro-5-hydroxybenzaldehydePh₃P=CH₂n-BuLiTHF0 to RT, 2.5 h~85%

Note: The data presented are representative yields. Actual yields may vary depending on specific reaction conditions.

In the Wittig reaction, the differences in yield between the three halogenated benzaldehydes are expected to be minimal. The slightly higher reactivity of the iodo- and bromo-derivatives might be attributed to minor electronic effects influencing the carbonyl group's reactivity.

Experimental Protocols

Synthesis of Alternative Reagents

Protocol 1: Synthesis of 3-Chloro-5-hydroxybenzaldehyde

This procedure is adapted from the Reimer-Tiemann reaction.

  • To a solution of 3-chlorophenol (1.0 equiv.) in aqueous sodium hydroxide, add chloroform (1.5 equiv.) dropwise at 60-65 °C.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture, acidify with dilute hydrochloric acid, and steam distill to isolate the product.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Iodo-5-hydroxybenzaldehyde

This procedure involves the direct iodination of 3-hydroxybenzaldehyde.

  • Dissolve 3-hydroxybenzaldehyde (1.0 equiv.) in a suitable solvent such as ethanol.

  • Add N-iodosuccinimide (NIS) (1.1 equiv.) and a catalytic amount of an acid, such as sulfuric acid.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent.

  • The crude product is then purified by column chromatography.

Key Reaction Protocols

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Phenylboronic acid, and K₂CO₃ in a flask. B Add Toluene/H₂O solvent. A->B C Degas the mixture. B->C D Add Pd(PPh₃)₄ catalyst. C->D E Heat the mixture at 90°C for 6h. D->E F Cool to RT and add water. E->F G Extract with Ethyl Acetate. F->G H Dry organic layer and concentrate. G->H I Purify by column chromatography. H->I

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Reaction: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 4: Wittig Reaction of this compound

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Methyltriphenylphosphonium bromide in dry THF. B Add n-BuLi at 0°C and stir. A->B C Add this compound solution in THF. B->C D Warm to RT and stir for 2h. C->D E Quench with saturated NH₄Cl. D->E F Extract with Diethyl Ether. E->F G Dry organic layer and concentrate. F->G H Purify by column chromatography. G->H

Figure 2: General workflow for the Wittig reaction.

  • Ylide Formation: To a suspension of methyltriphenylphosphonium bromide (1.1 mmol) in dry THF (5 mL) at 0 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • Stir the resulting yellow-orange mixture at 0 °C for 30 minutes.

  • Reaction: Add a solution of this compound (1.0 mmol) in dry THF (2 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding styrene derivative.

Involvement in Signaling Pathways

While this compound itself has not been extensively studied for its direct role in signaling pathways, a closely related natural product, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), isolated from marine red algae, has been shown to modulate key cellular signaling pathways involved in oxidative stress and inflammation. These findings suggest that synthetic derivatives of this compound could be of interest in drug discovery programs targeting these pathways.

One such pathway is the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3] BDB has been shown to activate the transcription factor Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[1][2][3]

Nrf2_Pathway cluster_BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDB BDB Nrf2_Keap1 Nrf2-Keap1 Complex BDB->Nrf2_Keap1 Dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Binding Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 HO-1 Gene ARE->HO1 Transcription Upregulation of\nAntioxidant Enzymes Upregulation of Antioxidant Enzymes HO1->Upregulation of\nAntioxidant Enzymes Akt_Pathway BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) Akt Akt BDB->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation PGC1a PGC1α pAkt->PGC1a Upregulates Sirt3 Sirt3 PGC1a->Sirt3 Upregulates Mitochondrial_Function Improved Mitochondrial Function & Reduced Oxidative Stress Sirt3->Mitochondrial_Function Promotes

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 3-Bromo-5-hydroxybenzaldehyde

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a compound that requires careful management due to its potential health and environmental hazards. Adherence to these protocols is critical for operational safety and responsible chemical waste management.

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple hazards.[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves: (e.g., nitrile rubber) to prevent skin contact.

  • Laboratory coat: To protect personal clothing and skin.

  • Safety glasses with side-shields or chemical goggles: To prevent eye contact.[2]

  • Dust mask or respirator: Recommended when handling the solid form to avoid inhalation of dust particles.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[3]

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" and include the chemical name "this compound" and relevant hazard pictograms.[3]

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.

    • The storage area should be away from incompatible materials and clearly designated for hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all local, regional, and national regulations for hazardous waste disposal.[4][5][6]

  • Disposal of Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or other lab supplies, that are contaminated with this compound must be treated as hazardous waste.

    • Place these contaminated materials in the same designated hazardous waste container.

    • Empty containers that held this compound should also be treated as hazardous waste and disposed of accordingly.[3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[7]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Response start Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Lab coat - Safety goggles - Dust mask (if solid) start->ppe waste_generation Generate Waste (Unused chemical, contaminated materials) ppe->waste_generation collect_waste Collect in a Labeled, Sealed Hazardous Waste Container waste_generation->collect_waste store_waste Store in a Designated Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs disposal Proper Disposal by Authorized Personnel contact_ehs->disposal spill Spill Occurs contain_spill Contain and Clean Up Spill spill->contain_spill contain_spill->collect_waste Dispose of spill cleanup materials as hazardous waste

Caption: Workflow for the safe disposal of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.